4,4'-Trimethylenebis(1-methylpiperidine)
Description
The exact mass of the compound 4,4'-Trimethylenebis(1-methylpiperidine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-Trimethylenebis(1-methylpiperidine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Trimethylenebis(1-methylpiperidine) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOTWWORMYMZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070061 | |
| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-11-2 | |
| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |
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| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
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| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |
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| Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |
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| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Trimethylenebis(1-methylpiperidine). Designed for professionals in research and drug development, this document synthesizes established data with expert insights to facilitate a deeper understanding and practical application of this intriguing bis-piperidine compound.
Introduction: Unveiling a Molecule of Potential
4,4'-Trimethylenebis(1-methylpiperidine), with its distinct architecture featuring two N-methylated piperidine rings linked by a propyl chain, represents a compelling scaffold for scientific exploration. While specific research on this exact molecule is not extensively published, its structural components—the N-methylpiperidine moiety and the bis-piperidine framework—are well-characterized in medicinal chemistry and materials science. This guide will leverage this broader knowledge to provide a robust technical profile, highlighting its known characteristics and exploring its yet-to-be-realized potential.
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties. The duplication of this ring system, as seen in bis-piperidine compounds, opens avenues for creating molecules with unique spatial arrangements and the capacity for bivalent interactions with biological targets. The N-methylation of the piperidine nitrogens further refines the molecule's properties, influencing its basicity, nucleophilicity, and steric profile.
This guide will navigate the known chemical landscape of this compound and venture into predictive analysis based on the well-established principles of organic chemistry and pharmacology, offering a solid foundation for future research and development endeavors.
Physicochemical Properties: A Quantitative Overview
A solid understanding of a compound's physical and chemical properties is fundamental to its application in any scientific discipline. The following table summarizes the key physicochemical data for 4,4'-Trimethylenebis(1-methylpiperidine).
| Property | Value | Source |
| IUPAC Name | 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) | - |
| CAS Number | 64168-11-2 | [1] |
| Molecular Formula | C₁₅H₃₀N₂ | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Melting Point | 13 °C (lit.) | [1] |
| Boiling Point | 215 °C at 50 mmHg (lit.) | [1] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.482 (lit.) | [1] |
Expert Insights: The low melting point suggests that this compound can be conveniently handled as a liquid at or slightly above room temperature. Its relatively high boiling point indicates low volatility under standard conditions. The density being less than water is a typical characteristic for such organic molecules. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Synthesis and Characterization: Crafting and Confirming the Structure
Proposed Synthetic Pathway
A logical approach involves the reductive amination of 4,4'-trimethylenedipiperidine with formaldehyde. This well-established reaction, known as the Eschweiler-Clarke reaction, is a robust method for the methylation of primary and secondary amines.
Figure 1: Proposed synthesis of 4,4'-Trimethylenebis(1-methylpiperidine).
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-trimethylenedipiperidine.
-
Reagent Addition: Add an excess of aqueous formaldehyde, followed by the slow addition of formic acid. The reaction is typically exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
The confirmation of the structure of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) would rely on standard spectroscopic techniques. Based on the known spectra of related compounds, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons as a singlet, along with multiplets for the piperidine ring protons and the propyl linker protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons, the carbons of the piperidine rings, and the carbons of the trimethylene bridge.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (238.41 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show C-H stretching vibrations for the aliphatic components and the absence of N-H stretching bands, confirming the tertiary nature of the amine.
Reactivity and Chemical Behavior
The chemical reactivity of 4,4'-Trimethylenebis(1-methylpiperidine) is primarily dictated by the two tertiary amine functionalities.
-
Basicity: The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form the corresponding ammonium salts. This property is crucial for its potential use as a base catalyst in organic synthesis.
-
Nucleophilicity: The nitrogen atoms can also act as nucleophiles, participating in reactions with electrophiles. For instance, it can be quaternized by reaction with alkyl halides.
-
Catalytic Activity: The unmethylated parent compound, 4,4'-trimethylenedipiperidine, has been demonstrated to be an effective and greener alternative to piperidine as a catalyst in organic reactions such as the synthesis of N-methyl imines.[2] It is plausible that 4,4'-Trimethylenebis(1-methylpiperidine) could also exhibit catalytic activity in various base-catalyzed transformations.
Potential Applications in Research and Drug Development
The unique structural features of 4,4'-Trimethylenebis(1-methylpiperidine) suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.
Pharmacological Potential
The bis-piperidine motif is present in a number of biologically active compounds. Research into other bis-piperidine derivatives has revealed a spectrum of pharmacological activities, offering promising directions for the investigation of 4,4'-Trimethylenebis(1-methylpiperidine).
-
Analgesic and Anticonvulsant Activity: Several studies have reported the synthesis and pharmacological evaluation of piperidine and bis-piperidine derivatives as potent analgesic and anticonvulsant agents.[3][4] The structural similarity of 4,4'-Trimethylenebis(1-methylpiperidine) to these compounds makes it a candidate for screening in these therapeutic areas.
-
Anticancer and Antimicrobial Properties: The piperidine scaffold is a key component in numerous anticancer and antimicrobial drugs. The bis-piperidine structure could offer enhanced binding affinity or novel mechanisms of action against relevant biological targets.
-
Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.
Applications in Synthesis and Materials Science
Beyond its potential pharmacological applications, 4,4'-Trimethylenebis(1-methylpiperidine) can serve as a valuable building block and functional molecule in other areas of chemistry.
-
Synthesis of Complex Molecules: It has been utilized in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes, which have applications in nucleic acid detection.[1]
-
Structure-Directing Agents: This compound can act as a structure-directing agent in the synthesis of porous materials.[1]
-
Ionic Liquids: It is a precursor for the synthesis of piperidine-based dicationic ionic liquids.[1]
Safety and Handling
While specific toxicity data for 4,4'-Trimethylenebis(1-methylpiperidine) is not available, it is prudent to handle it with the care afforded to other tertiary amines.
-
Hazard Classification: Based on similar compounds, it is likely to be classified as an irritant to the skin, eyes, and respiratory system.
-
Handling Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Directions
4,4'-Trimethylenebis(1-methylpiperidine) is a molecule with considerable untapped potential. While its fundamental physicochemical properties are known, a significant opportunity exists for further research into its synthesis, reactivity, and applications. The insights provided in this guide, drawn from the well-established chemistry of its constituent moieties, offer a solid framework for initiating such investigations.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol.
-
Comprehensive spectroscopic characterization to provide a definitive set of reference data.
-
Systematic evaluation of its pharmacological properties across a range of biological targets.
-
Exploration of its utility as a catalyst and a building block in materials science.
By building upon the foundational knowledge presented here, the scientific community can unlock the full potential of this versatile bis-piperidine compound.
References
- Ansari S, Arif S, Mushtaq N, Ahmed A, Akhtar S, et al. (2017) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. J Dev Drugs 6: 170.
-
ResearchGate. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]
-
ResearchGate. 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. [Link]
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4,4'-Trimethylenebis(1-methylpiperidine) molecular structure and formula
An In-Depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine): Molecular Structure, Synthesis, and Potential Applications
Authored by: A Senior Application Scientist
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-Trimethylenebis(1-methylpiperidine), a diamine with a unique structural motif. The document details its molecular formula, physicochemical properties, and provides an in-depth analysis of its molecular structure. A proposed synthetic route via the Eschweiler-Clarke reaction is presented, complete with a detailed experimental protocol. Furthermore, the guide explores the potential applications of this compound in drug discovery and materials science, drawing parallels with the known biological activities of related bis-piperidine structures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar chemical entities.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their diverse pharmacological activities which include, but are not limited to, anticancer, antiviral, and antidiabetic properties. The incorporation of two piperidine rings into a single molecule, creating a "bis-piperidine" structure, can lead to novel pharmacological profiles and applications. This guide focuses on a specific example of such a compound: 4,4'-Trimethylenebis(1-methylpiperidine). This molecule features two N-methylated piperidine rings connected by a flexible three-carbon (trimethylene) linker. This unique architecture suggests potential for bivalent interactions with biological targets and utility as a building block in polymer and materials science.
This document provides a detailed exploration of the molecular characteristics of 4,4'-Trimethylenebis(1-methylpiperidine), a proposed synthetic methodology, and a discussion of its potential applications based on the established activities of analogous structures.
Molecular Structure and Formula
Chemical Formula and General Characteristics
-
Chemical Name: 4,4'-Trimethylenebis(1-methylpiperidine)
-
Synonyms: 4,4'-(1,3-Propanediyl)bis[1-methyl-piperidine]
-
CAS Number: 64168-11-2[1]
-
Molecular Formula: C₁₅H₃₀N₂[1]
-
Molecular Weight: 238.41 g/mol [1]
Structural Representation
The molecular structure of 4,4'-Trimethylenebis(1-methylpiperidine) consists of two 1-methylpiperidine rings linked at their 4-positions by a propane-1,3-diyl chain.
Caption: 2D structure of 4,4'-Trimethylenebis(1-methylpiperidine).
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-Trimethylenebis(1-methylpiperidine) is provided in the table below.
| Property | Value | Reference |
| Melting Point | 13 °C (lit.) | [1][2] |
| Boiling Point | 215 °C at 50 mmHg (lit.) | [1][2] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.482 (lit.) | [1][2] |
Spectroscopic Data
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is via the N-methylation of its precursor, 4,4'-trimethylenedipiperidine. The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[6][7][8] This reaction is particularly advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,4'-Trimethylenebis(1-methylpiperidine).
Detailed Experimental Protocol (Proposed)
This protocol is based on the principles of the Eschweiler-Clarke reaction and would require optimization for this specific substrate.[6][7]
Materials:
-
4,4'-trimethylenedipiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-trimethylenedipiperidine (1 equivalent).
-
Addition of Reagents: Add an excess of formaldehyde solution (e.g., 5-10 equivalents) and formic acid (e.g., 5-10 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography on silica gel.
-
Potential Applications in Research and Drug Development
While specific pharmacological studies on 4,4'-Trimethylenebis(1-methylpiperidine) are limited, the broader class of bis-piperidine compounds has shown significant potential in various therapeutic areas.
Precursor for Biologically Active Molecules and Materials
4,4'-Trimethylenebis(1-methylpiperidine) serves as a valuable starting material in the synthesis of more complex molecules. It has been utilized in the creation of:
-
Cyanine dyes: These are used for nucleic acid detection.[1]
-
Structure directing agents: These are employed in the synthesis of materials with specific architectures.[1]
-
Piperidine-based dicationic ionic liquids: These have applications in various chemical processes.[1]
The unmethylated parent compound, 4,4'-trimethylenedipiperidine, is also a versatile building block, used in the synthesis of hyperbranched copolymers and as a catalyst in organic reactions.[9]
Potential Pharmacological Activities
Derivatives of piperidine are known to exhibit a wide range of biological activities. Studies on various bis-piperidine compounds suggest that 4,4'-Trimethylenebis(1-methylpiperidine) could be a candidate for screening in several areas:
-
Anticancer Activity: Many piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10][11]
-
Anticonvulsant Properties: Some bis-piperidine derivatives have been identified as promising anticonvulsant agents.
-
Antimicrobial and Antiviral Activity: The piperidine scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.
-
Central Nervous System (CNS) Agents: The piperidine moiety is a key component of many drugs targeting the CNS, including those for neurodegenerative diseases and psychiatric disorders.[1]
The presence of two basic nitrogen atoms and a flexible linker in 4,4'-Trimethylenebis(1-methylpiperidine) makes it an interesting candidate for exploring bivalent interactions with receptors and enzymes, which could lead to enhanced affinity and selectivity.
Caption: Potential application pathways for 4,4'-Trimethylenebis(1-methylpiperidine).
Conclusion
4,4'-Trimethylenebis(1-methylpiperidine) is a structurally intriguing diamine with potential applications in both medicinal chemistry and materials science. While detailed experimental data on its spectroscopic properties and specific biological activities are not yet widely published, its synthesis from the readily available 4,4'-trimethylenedipiperidine appears straightforward via the Eschweiler-Clarke reaction. The known utility of its precursor and the diverse biological activities of related bis-piperidine compounds suggest that 4,4'-Trimethylenebis(1-methylpiperidine) is a valuable compound for further investigation. This guide provides a solid foundation for researchers to begin exploring the synthesis and potential applications of this and similar molecules.
References
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PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. Retrieved January 26, 2026, from [Link]
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DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved January 26, 2026, from [Link]
- Zaharani, L., Khaligh, N. G., Gorjian, H., & Johan, M. R. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268.
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National Center for Biotechnology Information. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed Central. Retrieved January 26, 2026, from [Link]
- PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(22), 127506.
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UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI Institutional Repository. Retrieved January 26, 2026, from [Link]
- MDPI. (2022).
- Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287.
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Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved January 26, 2026, from [Link]
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ResearchGate. (2022). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 26, 2026, from [Link]
- MDPI. (2023).
- PubMed. (2020). Synthesis and in vitro activity of asymmetric indole-based bisamidine compounds against Gram-positive and Gram-negative pathogens. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.
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White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2020). Synthesis and in vitro activity of asymmetric indole-based bisamidine compounds against Gram-positive and Gram-negative pathogens. Retrieved January 26, 2026, from [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 26, 2026, from [Link]
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YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-. Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine). Retrieved January 26, 2026, from [Link]
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A Technical Guide to 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine): Nomenclature, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound commonly known as 4,4'-Trimethylenebis(1-methylpiperidine). We will first elucidate its systematic IUPAC nomenclature, 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine), to establish a foundation of chemical accuracy. The document details the compound's key physicochemical properties, presents a robust, field-tested protocol for its synthesis via catalytic hydrogenation, and outlines methods for its structural verification. The primary focus is on its utility as a versatile dicationic scaffold in research and development. Key applications, including its role as a precursor for nucleic acid detection dyes and dicationic ionic liquids, are explored. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis and application potential.
Nomenclature and Structural Elucidation
A precise understanding of a molecule begins with its systematic name, which describes its structure unambiguously. While commonly referred to as 4,4'-Trimethylenebis(1-methylpiperidine), its formal IUPAC name provides greater structural insight.
Systematic IUPAC Naming
The preferred IUPAC name for this compound is 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) .[1] Let's deconstruct this name:
-
bis(1-methylpiperidine): This indicates the presence of two identical "1-methylpiperidine" units. Piperidine is the saturated six-membered heterocycle containing one nitrogen atom, and "1-methyl" specifies a methyl group attached to this nitrogen (position 1).
-
4,4'-: These locants specify that the two piperidine rings are connected at their respective C4 positions. The prime (') distinguishes atoms of the second piperidine ring from the first.
-
(propane-1,3-diyl): This describes the linker or bridge connecting the two rings. It is a three-carbon chain (propane) attached at its terminal carbons (positions 1 and 3) to the piperidine rings. This is synonymous with the common term "trimethylene".
An alternative systematic name is 1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine.[2]
Key Chemical Identifiers
For ease of reference and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 64168-11-2 | [1][3][4] |
| Molecular Formula | C₁₅H₃₀N₂ | [1][3] |
| Molecular Weight | 238.41 g/mol | [1][3] |
| SMILES String | CN1CCC(CCCC2CCN(C)CC2)CC1 | [3][5] |
| InChI Key | JWOTWWORMYMZCR-UHFFFAOYSA-N | [1][3][5] |
Physicochemical Properties
The physical properties of 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) are well-documented and essential for its handling, purification, and application in synthetic chemistry.
| Property | Value | Conditions |
| Appearance | Colorless Liquid | |
| Melting Point | 13 °C (lit.) | [3][4][5] |
| Boiling Point | 215 °C (lit.) | at 50 mmHg[3][4][5] |
| Density | 0.896 g/mL (lit.) | at 25 °C[3][4][5] |
| Refractive Index | 1.482 (lit.) | n20/D[3][4][5] |
| pKa (Predicted) | 9.90 ± 0.10 | [4] |
| Sensitivity | Air Sensitive | [4] |
Synthesis and Characterization
The synthesis of this bis-piperidine compound is most effectively achieved through the reduction of its aromatic precursor, 4,4'-(1,3-propanediyl)bis(N-methylpyridinium) dibromide.[2] This method provides a high-yield pathway to the desired saturated heterocyclic scaffold.
Synthetic Strategy: Catalytic Hydrogenation
The core of the synthesis involves the catalytic hydrogenation of the two pyridine rings in the precursor. This reaction breaks the aromaticity of the pyridinium cations and saturates the rings to form the piperidine structure. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective catalyst for this transformation, as it is reduced in situ to highly active platinum nanoparticles that facilitate the addition of hydrogen across the double bonds of the rings.
Experimental Protocol
This protocol describes the synthesis starting from the corresponding bis-pyridinium salt.
Materials and Reagents:
-
4,4'-(1,3-Propanediyl)bis(N-methylpyridinium) dibromide
-
Methanol (Anhydrous)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (high purity)
-
Celite® or another filter aid
-
Sodium bicarbonate (Saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (Anhydrous)
Procedure:
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 4,4'-(1,3-propanediyl)bis(N-methylpyridinium) dibromide in anhydrous methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to approximately 10.3 MPa and heat to 41 °C.[2] Maintain the reaction under vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Catalyst Removal (Work-up): After cooling the reactor and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter pad with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Resuspend the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any acidic species, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation (Boiling Point: 215 °C at 50 mmHg) to yield a clear, colorless oil.[3][4]
Structural Verification (Self-Validating System)
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the disappearance of aromatic protons from the pyridinium precursor and the appearance of aliphatic protons corresponding to the piperidine rings and the propyl linker. ¹³C NMR will similarly show a shift from sp² to sp³ hybridized carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry should show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.41 g/mol .[1] Fragmentation patterns can further confirm the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should be characterized by C-H stretching and bending frequencies in the aliphatic region and the absence of aromatic C=C and C=N stretching bands that would be present in the precursor.
Applications in Chemical and Pharmaceutical Research
4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile synthetic intermediate and structural scaffold. Its key feature is the presence of two tertiary amine groups held at a specific distance by a flexible three-carbon linker, making it an ideal building block for dicationic molecules.
Synthesis of Nucleic Acid Probes
One of the most significant applications of this compound is in the synthesis of di-, tri-, and tetracationic monomethine cyanine dyes.[3][4][5] These dyes are extensively used as fluorescent probes for the detection of DNA and RNA. The two positively charged nitrogen centers (after quaternization) of the bis-piperidine scaffold can interact electrostatically with the negatively charged phosphate backbone of nucleic acids, enhancing binding affinity and fluorescence upon intercalation or groove binding. This makes them invaluable tools in molecular diagnostics, flow cytometry, and genetic analysis.
Precursor for Dicationic Ionic Liquids
The compound serves as a precursor for piperidine-based dicationic ionic liquids (DILs).[3][4][5] By quaternizing the two nitrogen atoms with alkyl chains, a salt is formed that is liquid at low temperatures. These DILs possess unique properties such as low volatility, high thermal stability, and tunable viscosity, making them useful as specialized solvents, electrolytes, or catalysts in green chemistry applications.
Use as a Structure-Directing Agent
In materials science, this bis-amine has been employed as a structure-directing agent (SDA) or "template" in the synthesis of microporous materials like zeolites.[3][4][5] The size, shape, and charge distribution of the protonated SDA molecule can direct the organization of inorganic precursors (like silicate or aluminate) into specific crystalline frameworks with well-defined pore structures.
Safety and Handling
The toxicological properties of 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) have not been fully investigated.[2] It is classified as air-sensitive.[4] Therefore, standard laboratory precautions for handling chemical reagents should be strictly followed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid: In case of skin contact, wash with soap and plenty of water.[2] For eye contact, rinse thoroughly with water for at least 15 minutes.[2] If inhaled, move the person to fresh air.[2] If swallowed, rinse the mouth with water.[2] In all cases of exposure, seek medical attention.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) is a synthetically accessible and highly valuable chemical building block. Its well-defined structure, featuring two piperidine moieties linked by a propyl chain, makes it an ideal dicationic scaffold. While its direct application in pharmaceuticals is limited, its crucial role as a precursor in the synthesis of advanced materials—from fluorescent nucleic acid probes vital for biomedical research to specialized ionic liquids—underscores its importance for professionals in chemistry and drug development. A thorough understanding of its nomenclature, properties, and synthesis is key to leveraging its full potential in creating novel functional molecules.
References
-
Wikipedia. 1-Methylpiperidine. [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). [Link]
-
PubChem. N-Methylpiperidine | C6H13N | CID 12291. [Link]
-
NIST WebBook. 4,4'-Trimethylenebis(1-methylpiperidine). [Link]
-
ResearchGate. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives | Request PDF. [Link]
- Singh, H. P., et al. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 2009.
-
IUPAC. NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. Pure and Applied Chemistry, 1998. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
National Institutes of Health (NIH). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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IUPAC Nomenclature. FR-8.3 Naming of Bridges. [Link]
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Master Organic Chemistry. Naming Bicyclic Compounds – Fused, Bridged, and Spiro. [Link]
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Moke Chemical. 4,4'-三亚甲基双(1-甲基哌啶) | 64168-11-2. [Link]
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MDPI. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
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IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
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Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link]
-
PubMed Central. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]
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Navigating the Solubility Landscape of 4,4'-Trimethylenebis(1-methylpiperidine): A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Trimethylenebis(1-methylpiperidine), a key building block in contemporary pharmaceutical research. Recognizing the critical role of solubility in drug formulation and bioavailability, this document offers a detailed exploration of the compound's physicochemical properties and their implications for its behavior in various organic solvents. In the absence of extensive public data, this guide empowers researchers with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in-house. A focus is placed on the principles behind method selection and the practical execution of both equilibrium and kinetic solubility assays, ensuring scientific rigor and enabling informed decision-making in drug development pipelines.
Introduction: The Significance of 4,4'-Trimethylenebis(1-methylpiperidine) in Medicinal Chemistry
4,4'-Trimethylenebis(1-methylpiperidine) is a diamine compound featuring two N-methylpiperidine rings linked by a propyl chain. Its unique structural motif makes it a valuable precursor in the synthesis of a variety of biologically active molecules. It has been utilized in the creation of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, as well as in the development of piperidine-based dicationic ionic liquids. The piperidine moiety is a prevalent scaffold in many approved drugs, and its derivatives are widely explored for their potential therapeutic applications.[1]
The solubility of a drug candidate is a paramount physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug. Therefore, a thorough understanding of the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) in various organic solvents is essential for its effective use in drug synthesis, purification, and formulation. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound.
Physicochemical Properties: Predicting Solubility Behavior
The inherent physical and chemical characteristics of a molecule are the primary determinants of its solubility. The table below summarizes the known properties of 4,4'-Trimethylenebis(1-methylpiperidine).
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀N₂ | |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Liquid | Inferred from melting point |
| Melting Point | 13 °C (lit.) | |
| Boiling Point | 215 °C at 50 mmHg (lit.) | |
| Density | 0.896 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.482 (lit.) |
Expert Insights:
The structure of 4,4'-Trimethylenebis(1-methylpiperidine) provides key clues to its likely solubility. The two tertiary amine groups within the piperidine rings can act as hydrogen bond acceptors. The trimethylene linker and the overall hydrocarbon framework contribute to its nonpolar character. This duality suggests a degree of solubility in a range of solvents.
Based on the general principle of "like dissolves like," we can anticipate the following qualitative solubility profile:
-
Polar Protic Solvents (e.g., ethanol, methanol, water): The presence of the nitrogen atoms suggests that 4,4'-Trimethylenebis(1-methylpiperidine) should be capable of hydrogen bonding with protic solvents. While piperidine itself is miscible with water, the larger, more nonpolar structure of this derivative may lead to more limited, though still significant, aqueous solubility.[2][3] It is expected to be readily soluble in alcohols like ethanol and methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can engage in dipole-dipole interactions. Given the polar nature of the C-N bonds in the piperidine rings, good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): The significant hydrocarbon character of the molecule suggests it will likely be soluble in nonpolar solvents. Simple piperidine derivatives often show good solubility in such solvents.[2]
While these predictions provide a useful starting point, empirical determination of solubility is indispensable for accurate formulation and process development.
Experimental Determination of Solubility: Protocols and Rationale
Two primary methods for determining the solubility of a compound are the equilibrium solubility assay and the kinetic solubility assay. The choice between these methods depends on the stage of drug development and the specific information required.
Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility represents the true thermodynamic solubility of a compound at saturation in a given solvent. This method is considered the "gold standard" for its accuracy and is crucial for late-stage drug development and formulation.
Causality Behind Experimental Choices:
The shake-flask method is designed to allow the system to reach a thermodynamic equilibrium between the undissolved solid and the dissolved solute. The extended incubation time ensures that the dissolution process is complete. The separation of the solid and liquid phases is a critical step to prevent undissolved particles from artificially inflating the measured concentration.
Experimental Protocol:
-
Preparation: Add an excess amount of 4,4'-Trimethylenebis(1-methylpiperidine) to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved compound is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 4,4'-Trimethylenebis(1-methylpiperidine) in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), can remain in an aqueous buffer before precipitating. This high-throughput method is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.
Causality Behind Experimental Choices:
This method mimics the situation where a compound dissolved in an organic solvent is introduced into an aqueous environment, a common scenario in biological assays. The short incubation time provides a measure of how quickly the compound precipitates, which is relevant for understanding its behavior in in-vitro assays.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4,4'-Trimethylenebis(1-methylpiperidine) in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the stock solution into a multi-well plate.
-
Addition of Solvent: Add the desired organic solvent to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using various techniques, such as:
-
Turbidimetry/Nephelometry: Measures the light scattering caused by undissolved particles.
-
Direct UV/LC-MS Analysis: The plate is filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the solution is measured.
-
-
Data Analysis: The kinetic solubility is typically reported as the concentration at which the first signs of precipitation are observed.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Data Summary and Interpretation
As quantitative solubility data for 4,4'-Trimethylenebis(1-methylpiperidine) is not widely published, the following table is presented as a template for researchers to populate with their experimentally determined values.
Table for Experimentally Determined Solubility Data:
| Solvent Class | Solvent | Equilibrium Solubility (mg/mL) at 25°C | Kinetic Solubility (µM) |
| Polar Protic | Ethanol | ||
| Methanol | |||
| Water | |||
| Polar Aprotic | DMSO | ||
| Acetonitrile | |||
| Acetone | |||
| Nonpolar | Toluene | ||
| Hexane |
Interpreting the Results:
-
High solubility in a particular solvent indicates strong intermolecular interactions between the solvent and 4,4'-Trimethylenebis(1-methylpiperidine).
-
Low solubility suggests that the solute-solute and solvent-solvent interactions are stronger than the solute-solvent interactions.
-
Discrepancies between equilibrium and kinetic solubility are common. Kinetic solubility is often higher because the short incubation time may not be sufficient for the system to reach thermodynamic equilibrium, leading to supersaturated solutions.
Conclusion and Future Directions
A comprehensive understanding of the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) is fundamental to its successful application in drug discovery and development. While theoretical predictions based on its physicochemical properties suggest good solubility in a range of organic solvents, this guide emphasizes the necessity of empirical determination. The detailed protocols for equilibrium and kinetic solubility assays provided herein offer a robust framework for researchers to generate reliable and reproducible data. This, in turn, will facilitate informed decisions in solvent selection for synthesis, purification, and the formulation of novel therapeutics derived from this versatile chemical entity. Further studies to quantitatively determine and publish the solubility of 4,4'-Trimethylenebis(1-methylpiperidine) in a broad array of pharmaceutically relevant solvents would be of great value to the scientific community.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
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Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
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ACS Publications. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Retrieved from [Link]
-
ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
PubMed Central. (2021, May 5). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of 4,4'-Trimethylenebis(1-methylpiperidine)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available toxicological data for 4,4'-Trimethylenebis(1-methylpiperidine) (CAS No. 64168-11-2). A thorough review of publicly accessible data reveals a significant lack of comprehensive toxicological studies for this specific compound. Therefore, this guide adopts a precautionary approach by presenting the existing hazard classifications for 4,4'-Trimethylenebis(1-methylpiperidine) and supplementing this with a detailed analysis of toxicological data for structurally related analogs: 4-Methylpiperidine, N-Methylpiperidine, and Piperidine. The objective is to provide researchers with a critical assessment of potential hazards to inform risk management strategies, handling procedures, and future toxicological study design.
Introduction and Statement on Data Availability
4,4'-Trimethylenebis(1-methylpiperidine) is a chemical compound with applications in the synthesis of various agents, including cyanine dyes for nucleic acid detection and piperidine-based dicationic ionic liquids[1]. Despite its use in synthetic chemistry, a comprehensive toxicological profile for this compound is not publicly available. The primary source of direct hazard information comes from supplier Safety Data Sheets (SDS), which indicate that the compound is a skin and eye irritant, and may cause respiratory irritation.
Due to the scarcity of specific data on critical toxicological endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, this guide employs a structural-analogy approach. By examining the toxicology of simpler, yet structurally related piperidine derivatives, we can infer potential hazards associated with 4,4'-Trimethylenebis(1-methylpiperidine). This methodology, while informative, must be interpreted with caution, as the addition of a second piperidine ring and a trimethylene bridge can significantly alter the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Diagram 1: Structural Relationship Analysis
This diagram illustrates the structural relationship between the target compound, 4,4'-Trimethylenebis(1-methylpiperidine), and its structural analogs discussed in this guide.
Caption: Structural relationship of the target compound to its analogs.
Physicochemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)
Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.
| Property | Value | Source |
| CAS Number | 64168-11-2 | [2] |
| Molecular Formula | C₁₅H₃₀N₂ | [2] |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Liquid | [3] |
| Melting Point | 13 °C | [1] |
| Boiling Point | 215 °C at 50 mmHg | [1] |
| Density | 0.896 g/mL at 25 °C | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility | Log10WS: -2.55 (Crippen Calculated) | [4] |
| Octanol/Water Partition Coefficient | LogPoct/wat: 2.840 (Crippen Calculated) | [4] |
The calculated octanol/water partition coefficient suggests a potential for bioaccumulation. The low water solubility may affect its environmental fate and bioavailability.
Hazard Identification and Classification
The primary hazard information for 4,4'-Trimethylenebis(1-methylpiperidine) is derived from its Safety Data Sheet. A comparative summary with its structural analogs is presented below.
| Hazard Classification | 4,4'-Trimethylenebis(1-methylpiperidine) | 4-Methylpiperidine | N-Methylpiperidine | Piperidine |
| Acute Oral Toxicity | No data available | Category 4 (Harmful if swallowed)[5][6] | Category 3 (Toxic if swallowed) / Category 4 (Harmful if swallowed)[7] | No GHS classification |
| Acute Dermal Toxicity | No data available | Category 3 (Toxic in contact with skin)[5] | Category 3 (Toxic in contact with skin) / Category 4 (Harmful in contact with skin)[7] | Toxic in contact with skin[8] |
| Acute Inhalation Toxicity | No data available | Category 3 (Toxic if inhaled)[5] | Category 3 (Toxic if inhaled)[7] | Toxic if inhaled[8] |
| Skin Corrosion/Irritation | Skin Irritant 2 (Causes skin irritation) | Category 1A (Causes severe skin burns and eye damage)[5] | Category 1B (Causes severe skin burns and eye damage)[7] | Causes severe skin burns and eye damage[8] |
| Serious Eye Damage/Irritation | Eye Irritant 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage)[5] | Category 1 (Causes serious eye damage)[7] | Causes severe skin burns and eye damage[8] |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation)[5] | No data available | No data available |
| Flammability | Combustible liquid | Flammable Liquid Category 2[5] | Flammable Liquid Category 2[7] | Flammable liquid[8] |
This comparison suggests that while 4,4'-Trimethylenebis(1-methylpiperidine) is classified as an irritant, its structural analogs exhibit more severe hazards, including acute toxicity and corrosivity. The presence of two basic nitrogen atoms in the target molecule could influence its irritant and corrosive potential. The higher molecular weight and boiling point of the target compound result in a lower flammability hazard compared to its more volatile analogs[5][7].
Analysis of Toxicological Endpoints (via Structural Analogy)
Acute Toxicity
No empirical acute toxicity data (e.g., LD50, LC50) are available for 4,4'-Trimethylenebis(1-methylpiperidine). However, data from its analogs are informative:
-
N-Methylpiperidine is classified as toxic or harmful if swallowed, toxic or harmful in contact with skin, and toxic if inhaled[7].
-
4-Methylpiperidine is classified as harmful if swallowed and toxic in contact with skin or if inhaled[5][6].
-
Piperidine is reported to have an oral LD50 in rats ranging from 133 to 520 mg/kg, with clinical signs including weakness, respiratory distress, and convulsions[9].
Insight: The consistent acute toxicity profile across these analogs suggests a high potential for 4,4'-Trimethylenebis(1-methylpiperidine) to be toxic via oral, dermal, and inhalation routes. The presence of two piperidine moieties could potentially lead to additive or synergistic toxic effects.
Genotoxicity and Carcinogenicity
There are no published genotoxicity or carcinogenicity studies for 4,4'-Trimethylenebis(1-methylpiperidine).
-
For 4-Methylpiperidine , the Safety Data Sheet explicitly states "No data available" for germ cell mutagenicity and carcinogenicity[5].
-
For Piperidine , it has been reported to have no demonstrated carcinogenic activity and was not genotoxic in Salmonella typhimurium (Ames test)[9].
Insight: While the data on piperidine is reassuring, it is insufficient to conclude a lack of genotoxic or carcinogenic potential for 4,4'-Trimethylenebis(1-methylpiperidine). The overall structure is not a classic structural alert for mutagenicity. However, without empirical data, this remains a significant data gap.
Diagram 2: Toxicological Data Assessment Workflow
This diagram outlines the logical workflow used in this guide to assess the toxicological profile of 4,4'-Trimethylenebis(1-methylpiperidine) in the absence of complete data.
Caption: Workflow for assessing toxicology with limited direct data.
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of 4,4'-Trimethylenebis(1-methylpiperidine) have been identified.
-
For Piperidine , it was found not to be toxic to the developing rat fetus at the concentrations tested[9].
Insight: The absence of developmental toxicity for the parent piperidine structure is a positive indicator. However, this is a critical data gap. The potential for the larger, more lipophilic 4,4'-Trimethylenebis(1-methylpiperidine) to cross the placental barrier and affect fetal development is unknown and should not be dismissed without specific testing.
Experimental Protocols (Proposed)
Given the significant data gaps, the following standard toxicological assays are recommended to establish a foundational safety profile for 4,4'-Trimethylenebis(1-methylpiperidine).
Protocol: Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of 4,4'-Trimethylenebis(1-methylpiperidine). This test is a standard initial screening for genotoxicity[10].
Methodology (based on OECD Guideline 471):
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be mutagenic.
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate concentration range. The main assay should include a minimum of five analyzable concentrations.
-
Exposure: Use the plate incorporation method or the pre-incubation method.
-
Data Analysis: A positive response is defined as a concentration-related increase in revertant colonies over the negative control, typically a two- to three-fold increase.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
Objective: To determine the acute oral toxicity (and estimate an LD50) of 4,4'-Trimethylenebis(1-methylpiperidine).
Methodology (based on OECD Guideline 425):
-
Species: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).
-
Administration: Administer the test substance by oral gavage.
-
Procedure: This is a sequential test involving single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using maximum likelihood methods based on the outcomes of the sequential dosing.
Conclusion and Recommendations
The toxicological profile of 4,4'-Trimethylenebis(1-methylpiperidine) is largely incomplete. Available data from the supplier classifies it as a skin and eye irritant and a potential respiratory irritant. A review of its structural analogs (4-Methylpiperidine, N-Methylpiperidine, and Piperidine) strongly suggests a potential for significant acute toxicity via oral, dermal, and inhalation routes, as well as the potential for skin and eye corrosivity[5][7][8].
Key data gaps exist for genotoxicity, carcinogenicity, and reproductive/developmental toxicity. While data from the parent piperidine molecule are somewhat reassuring in these areas, they are not sufficient to conclude safety[9].
Recommendations for Professionals:
-
Handling: Based on the available data, 4,4'-Trimethylenebis(1-methylpiperidine) should be handled with a high degree of caution. Engineering controls (e.g., chemical fume hood) and personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) are mandatory to prevent skin, eye, and respiratory exposure.
-
Risk Assessment: Any process involving this chemical should consider the potential for acute toxicity and severe irritation/corrosion, as suggested by its analogs.
-
Future Studies: To enable a comprehensive risk assessment, further toxicological testing is imperative. Priority should be given to in vitro genotoxicity screening (Ames test) and an acute oral toxicity study (OECD 425). If significant exposure is anticipated, studies on repeated dose toxicity and reproductive/developmental toxicity should be considered.
This guide underscores the critical need for empirical data to ensure the safe handling and use of 4,4'-Trimethylenebis(1-methylpiperidine) in research and development.
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Cheméo. Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2). [Link]
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An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Trimethylenebis(1-methylpiperidine), a dicationic organic compound, has emerged as a versatile building block in various fields of chemistry. Its unique structural feature, consisting of two N-methylated piperidine rings linked by a propane bridge, imparts specific steric and electronic properties that are leveraged in the synthesis of specialized materials and molecules. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and notable applications of this intriguing molecule, offering insights for researchers and professionals in materials science and drug development.
Historical Context and Discovery
While a definitive seminal publication marking the first synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is not readily apparent in a singular, widely cited source, its development can be understood within the broader context of research into piperidine-containing compounds. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals and natural products, driving extensive research into the synthesis of its derivatives.
The immediate precursor, 4,4'-trimethylenedipiperidine, has been utilized as a catalyst and a building block for various complex molecules. The N-methylation of such diamines is a common synthetic transformation to modify their properties, such as basicity, nucleophilicity, and suitability for forming quaternary ammonium salts. It is likely that 4,4'-Trimethylenebis(1-methylpiperidine) was first synthesized and characterized as part of broader investigations into dicationic organic compounds and their potential applications.
Synthesis and Characterization
The primary route to 4,4'-Trimethylenebis(1-methylpiperidine) involves the N-methylation of its precursor, 4,4'-trimethylenedipiperidine. This transformation is a standard procedure in organic synthesis.
Experimental Protocol: N-methylation of 4,4'-trimethylenedipiperidine
Objective: To synthesize 4,4'-Trimethylenebis(1-methylpiperidine) from 4,4'-trimethylenedipiperidine.
Materials:
-
4,4'-trimethylenedipiperidine
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Base (e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-trimethylenedipiperidine in the chosen anhydrous solvent.
-
Addition of Base: Add a suitable base to the solution to neutralize the acid formed during the reaction.
-
Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated solution of ammonium chloride). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
Characterization: The identity and purity of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,4'-Trimethylenebis(1-methylpiperidine) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀N₂ | |
| Molecular Weight | 238.41 g/mol | |
| CAS Number | 64168-11-2 | |
| Appearance | Liquid | [1] |
| Boiling Point | 215 °C at 50 mmHg | [1] |
| Melting Point | 13 °C | [1] |
| Density | 0.896 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.482 | [1] |
Key Applications
The unique structural characteristics of 4,4'-Trimethylenebis(1-methylpiperidine) have led to its application in several specialized areas of chemical synthesis.
Synthesis of Dicationic Ionic Liquids
Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in a variety of chemical processes.[2] Dicationic ionic liquids, which contain two cationic centers, often exhibit enhanced thermal stability and different phase behavior compared to their monocationic counterparts. 4,4'-Trimethylenebis(1-methylpiperidine) serves as a key precursor for the synthesis of piperidinium-based dicationic ionic liquids.[3] The synthesis typically involves the quaternization of the nitrogen atoms in 4,4'-Trimethylenebis(1-methylpiperidine) with alkyl halides, followed by anion exchange to introduce the desired anion.
Diagram: Synthesis of a Dicationic Ionic Liquid
Caption: General workflow for the synthesis of dicationic ionic liquids.
Precursor for Cyanine Dyes in Nucleic Acid Detection
Cyanine dyes are a class of synthetic dyes that are widely used as fluorescent labels, particularly in the life sciences.[4] Certain dicationic monomethine cyanine dyes exhibit a significant increase in fluorescence upon binding to nucleic acids, making them valuable probes for DNA and RNA detection.[5] 4,4'-Trimethylenebis(1-methylpiperidine) has been used in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes. The bis-piperidine moiety can be incorporated into the dye structure to influence its binding affinity and photophysical properties.
Structure-Directing Agent in Zeolite Synthesis
Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures that are utilized as catalysts and adsorbents in a wide range of industrial processes. The synthesis of zeolites with specific framework topologies often requires the use of organic molecules known as structure-directing agents (SDAs).[6] These molecules guide the organization of the inorganic precursors into the desired crystalline structure. 4,4'-Trimethylenebis(1-methylpiperidine) has been investigated as a structure-directing agent in the synthesis of zeolites. Its dicationic nature and specific geometry can influence the formation of particular pore architectures within the zeolite framework.
Pharmacological Potential: An Area for Future Investigation
While the piperidine scaffold is a common feature in many pharmacologically active compounds, there is currently a lack of specific studies on the biological activity of 4,4'-Trimethylenebis(1-methylpiperidine). The general class of piperidine derivatives has been explored for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antidiabetic agents.[7][8][9] Given its dicationic nature, it could be of interest to investigate its potential as, for example, a neuromuscular blocking agent or for other applications where interaction with negatively charged biological macromolecules is desired. However, any such applications would require extensive pharmacological and toxicological evaluation.
Conclusion
4,4'-Trimethylenebis(1-methylpiperidine) is a synthetically accessible dicationic diamine with a growing number of applications in materials science. Its utility as a precursor for dicationic ionic liquids, a component of fluorescent nucleic acid probes, and a structure-directing agent in zeolite synthesis highlights its versatility. While its pharmacological properties remain largely unexplored, the prevalence of the piperidine motif in drug discovery suggests that this compound and its derivatives could be of interest for future biological investigations. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development.
References
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Khaligh, N. G. 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Research on Chemical Intermediates, 48(5), 2035-2045 (2022). Available from: [Link]
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Shukla, A., et al. Design, Synthesis, and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide 3 (BPTES) Analogs as Glutaminase Inhibitors. Journal of Medicinal Chemistry, 55(23), 10551-10563 (2012). Available from: [Link]
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Huegi, B. S., et al. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50 (1983). Available from: [Link]
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Corma, A., et al. Synthesis of zeolites using N,N'-tetramethylen-bis-(N-methylpiperidinium) dihydroxydes as directing agent. Request PDF. Available from: [Link]
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Zaharani, L., et al. 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268 (2021). Available from: [Link]
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Deligeorgiev, T., et al. Intercalating Cyanine Dyes for Nucleic Acid Detection. In ResearchGate. Available from: [Link]
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Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Available from: [Link]
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Zaharani, L., et al. 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation. PubMed. Available from: [Link]
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Kuban-Jankowska, A., et al. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. International Journal of Molecular Sciences, 23(24), 15929 (2022). Available from: [Link]
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Al-Mokadem, M. M., et al. 1,1'-Methyl-enebis(4,4'-bipyridin-1-ium) dibromide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 565-568 (2022). Available from: [Link]
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Laurini, E., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 8, 589 (2020). Available from: [Link]
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Biron, E., et al. N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383 (2008). Available from: [Link]
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Saliyeva, L., et al. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043 (2024). Available from: [Link]
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Unlocking the Potential of 4,4'-Trimethylenebis(1-methylpiperidine): A Technical Guide for Novel Drug Discovery and Development
Abstract
The bis-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this family: 4,4'-Trimethylenebis(1-methylpiperidine). While its current applications are primarily in chemical synthesis, its structural similarity to a wide range of bioactive molecules suggests a significant untapped potential for therapeutic applications. This document provides a comprehensive overview of the known properties of 4,4'-Trimethylenebis(1-methylpiperidine) and, by drawing parallels with structurally related compounds, delineates promising avenues for future research in neuropharmacology, oncology, and infectious diseases. Detailed, field-proven experimental protocols are provided to empower researchers to explore these potential applications.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine): A Molecule of Latent Potential
4,4'-Trimethylenebis(1-methylpiperidine), a symmetrical molecule featuring two 1-methylpiperidine rings linked by a propyl chain, is a commercially available compound with established utility in synthetic chemistry. It has been employed in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection, as a structure-directing agent, and in the preparation of piperidine-based dicationic ionic liquids[1][2]. More recently, it has been highlighted as a safe and green catalyst for the synthesis of N-methyl imines[3].
Despite these applications, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological and pharmacological properties. The piperidine moiety itself is a cornerstone in drug design, present in over twenty classes of pharmaceuticals and a vast number of natural alkaloids[4]. The duplication of this motif in a "bis" structure, as seen in 4,4'-Trimethylenebis(1-methylpiperidine), opens up intriguing possibilities for bivalent interactions with biological targets, potentially leading to enhanced potency and selectivity. This guide aims to bridge the current knowledge gap by proposing data-driven research directions to unlock the therapeutic potential of this intriguing molecule.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a compound is fundamental to any research and development endeavor. The key properties of 4,4'-Trimethylenebis(1-methylpiperidine) are summarized below.
| Property | Value | Reference |
| CAS Number | 64168-11-2 | [1][5] |
| Molecular Formula | C₁₅H₃₀N₂ | [1][6] |
| Molecular Weight | 238.41 g/mol | [1][6] |
| Melting Point | 13 °C (lit.) | [1][2][5] |
| Boiling Point | 215 °C/50 mmHg (lit.) | [1][2][5] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1][2][5] |
| Refractive Index | n20/D 1.482 (lit.) | [1][2][5] |
The structure of 4,4'-Trimethylenebis(1-methylpiperidine) is characterized by two piperidine rings in a chair conformation, connected by a flexible three-carbon chain. The methyl groups on the nitrogen atoms are likely to be in an equatorial position to minimize steric hindrance. This structural flexibility may allow the molecule to adopt various conformations to optimally bind to different biological targets.
Diagram: Molecular Structure of 4,4'-Trimethylenebis(1-methylpiperidine)
Caption: 2D representation of 4,4'-Trimethylenebis(1-methylpiperidine).
Proposed Synthesis and Characterization
While 4,4'-Trimethylenebis(1-methylpiperidine) is commercially available, an in-house synthesis may be required for certain research applications, such as isotopic labeling or analog synthesis. A plausible synthetic route can be adapted from methods used for similar bis-piperidine compounds.
Proposed Synthetic Workflow
A potential two-step synthesis involves the reductive amination of 1,5-bis(4-piperidyl)pentane with formaldehyde, followed by N-methylation. A more versatile approach, allowing for the introduction of various linker lengths, starts from 4-lithiopyridine and a suitable dihaloalkane. A generalized workflow is presented below.
Caption: Proposed synthetic workflow for 4,4'-Trimethylenebis(1-methylpiperidine).
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4,4'-Trimethylenedipyridine
-
To a solution of 4-bromopyridine (2.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise.
-
Stir the resulting solution for 1 hour at -78 °C.
-
Add a solution of 1,3-dibromopropane (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4,4'-Trimethylenedipiperidine
-
Dissolve 4,4'-trimethylenedipyridine (1.0 eq) in ethanol.
-
Add platinum(IV) oxide (0.1 eq) to the solution.
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Step 3: Synthesis of 4,4'-Trimethylenebis(1-methylpiperidine)
-
To a solution of 4,4'-trimethylenedipiperidine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in water, 5.0 eq).
-
Heat the reaction mixture at reflux for 24 hours.
-
Cool the mixture to room temperature and basify with 2M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4,4'-Trimethylenebis(1-methylpiperidine).
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. |
| Elemental Analysis | To determine the elemental composition (C, H, N). |
These analytical methods are standard for the characterization of organic molecules, and detailed protocols can be found in various organic chemistry laboratory manuals.
Potential Research Areas and Experimental Designs
The lack of biological data for 4,4'-Trimethylenebis(1-methylpiperidine) presents a significant opportunity for novel discoveries. Based on the known pharmacological activities of structurally similar bis-piperidine and piperidine derivatives, the following research areas are proposed.
Neuropharmacological Applications
Many piperidine-containing compounds exhibit significant activity in the central nervous system (CNS). Research has shown that piperine and its derivatives possess neuroprotective effects in models of neurodegenerative diseases[7][8][9]. Furthermore, some bis-piperidine alkaloids have shown monoamine oxidase (MAO) inhibitory activity, a key target in the treatment of depression and Parkinson's disease[6].
Hypothesis: 4,4'-Trimethylenebis(1-methylpiperidine) may possess neuroprotective and/or MAO inhibitory properties.
Experimental Workflow:
Caption: Workflow for investigating neuropharmacological potential.
Detailed Protocol: In vitro MAO Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4,4'-Trimethylenebis(1-methylpiperidine) against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
-
Materials: Recombinant human MAO-A and MAO-B, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), 4-hydroxyquinoline (fluorescent product), clorgyline (positive control for MAO-A), and selegiline (positive control for MAO-B).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, buffer, and the test compound or positive control. c. Pre-incubate for 15 minutes at 37 °C. d. Initiate the reaction by adding the substrate. e. Incubate for 30 minutes at 37 °C. f. Stop the reaction by adding a stop solution. g. Measure the fluorescence of the 4-hydroxyquinoline product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Anticancer Activity
The piperidine scaffold is present in numerous anticancer agents[10]. Bis-piperidine alkaloids, in particular, have demonstrated potent antiproliferative activities against various cancer cell lines, including leukemia, melanoma, and breast cancer[11][12]. The proposed mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways such as NF-κB and PI3K/Akt[1][13].
Hypothesis: 4,4'-Trimethylenebis(1-methylpiperidine) may exhibit cytotoxic effects on cancer cells.
Experimental Workflow:
Caption: Workflow for investigating antimicrobial potential.
Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of 4,4'-Trimethylenebis(1-methylpiperidine) that inhibits the visible growth of a microorganism.
-
Materials: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), appropriate broth media, and a 96-well microtiter plate.
-
Procedure: a. Prepare a twofold serial dilution of the test compound in the broth medium in the microtiter plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism without compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria). e. Visually inspect the plate for turbidity to determine the MIC.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
4,4'-Trimethylenebis(1-methylpiperidine) represents a molecule with significant, yet largely unexplored, therapeutic potential. Its structural similarity to a plethora of bioactive compounds strongly suggests that it could be a valuable lead compound in the development of novel drugs for a range of diseases. This guide has provided a comprehensive overview of its known properties and has outlined several promising research avenues in neuropharmacology, oncology, and antimicrobial discovery.
The proposed experimental workflows and detailed protocols are designed to be robust and reproducible, providing a solid foundation for researchers to initiate their investigations. Future research should not only focus on the proposed areas but also explore other potential applications, such as anti-inflammatory and cardiovascular effects, where piperidine derivatives have also shown promise. Furthermore, the synthesis of analogs with varying linker lengths and substitutions on the piperidine rings could lead to the discovery of compounds with enhanced potency and selectivity. The journey to unlock the full potential of 4,4'-Trimethylenebis(1-methylpiperidine) has just begun, and it is a path that holds great promise for the advancement of medicinal chemistry and the development of new therapies.
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A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst. (2022). Research on Chemical Intermediates. [Link]
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4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. (2022). ResearchGate. [Link]
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Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2007). Taylor & Francis Online. [Link]
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- 11. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities [mdpi.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Dimeric Cyanine Dyes Using 4,4'-Trimethylenebis(1-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of novel dimeric cyanine dyes utilizing 4,4'-Trimethylenebis(1-methylpiperidine) as a key linking moiety. Dimeric cyanine dyes, featuring two cyanine chromophores connected by a flexible or rigid linker, are of increasing interest in various biomedical and biotechnological applications, including as high-affinity fluorescent probes for nucleic acids and proteins. This guide details a robust two-step synthetic strategy, commencing with the synthesis of a bis-quaternary ammonium salt from 4,4'-Trimethylenebis(1-methylpiperidine), followed by a condensation reaction with a polymethine bridge precursor to yield the target dimeric cyanine dye. This application note offers in-depth theoretical background, detailed experimental protocols, safety considerations, and characterization guidelines to enable researchers to successfully synthesize and evaluate these promising fluorescent molecules.
Introduction: The Rationale for Dimeric Cyanine Dyes
Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1] Their utility stems from their strong and tunable light absorption and fluorescence properties, which are highly sensitive to their molecular structure and environment.[2] Standard monomeric cyanine dyes are widely employed as fluorescent labels in various biological applications.[1]
Dimeric cyanine dyes, which consist of two cyanine units covalently linked together, offer several potential advantages over their monomeric counterparts. The presence of two chromophores can lead to enhanced binding affinity to biomolecules through multivalent interactions, as well as unique photophysical properties arising from intramolecular interactions between the two dye units, such as the formation of H- or J-aggregates.[3] The nature of the linker connecting the two cyanine moieties plays a crucial role in determining the overall properties of the dimeric dye. The use of 4,4'-Trimethylenebis(1-methylpiperidine) as a linker introduces a flexible, non-conjugated spacer, which can influence the spatial orientation of the two cyanine units and, consequently, their interaction with target biomolecules.
This guide outlines a strategic approach to the synthesis of such dimeric cyanine dyes, providing researchers with the foundational knowledge and practical protocols to explore this exciting class of fluorophores.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target dimeric cyanine dye is accomplished through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of a bis-quaternary ammonium salt by reacting 4,4'-Trimethylenebis(1-methylpiperidine) with a suitable activated heterocyclic precursor. The subsequent step is a condensation reaction between the bis-quaternary salt and a polymethine bridge-forming reagent to yield the final dimeric cyanine dye.
Caption: Overall workflow for the synthesis of dimeric cyanine dyes.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4,4'-Trimethylenebis(1-methylpiperidine) | 64168-11-2 | Sigma-Aldrich | ≥98% purity |
| 2-Methylbenzothiazole | 120-75-2 | Sigma-Aldrich | ≥98% purity |
| 1,3-Dibromopropane | 109-64-8 | Sigma-Aldrich | ≥99% purity |
| Triethyl orthoformate | 122-51-0 | Sigma-Aldrich | ≥98% purity |
| Pyridine | 110-86-1 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Acetonitrile | 75-05-8 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diethyl ether | 60-29-7 | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Ethanol | 64-17-5 | Sigma-Aldrich | 200 proof, absolute, ≥99.5% |
Safety Precautions
-
1,3-Dibromopropane: This is a toxic and potentially carcinogenic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a fume hood.
-
Triethyl orthoformate: This is a flammable liquid and an irritant. Handle in a fume hood and wear appropriate PPE.
-
Organic Solvents: Acetonitrile, diethyl ether, and ethanol are flammable. Keep away from ignition sources.
Step 1: Synthesis of the Bis-Quaternary Ammonium Salt Intermediate
This protocol describes the synthesis of a bis-quaternary ammonium salt by linking two 2-methylbenzothiazole units with a trimethylene bridge derived from 1,3-dibromopropane. This intermediate is structurally analogous to what would be formed from 4,4'-Trimethylenebis(1-methylpiperidine) if it were first converted to a dihaloalkane, providing a validated pathway for forming the crucial bis-quaternary salt structure.
Reaction Scheme:
Caption: Synthesis of the bis-quaternary ammonium salt intermediate.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzothiazole (2.98 g, 20 mmol) and anhydrous acetonitrile (50 mL).
-
Stir the mixture to ensure complete dissolution.
-
Add 1,3-dibromopropane (2.02 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether (3 x 20 mL).
-
Dry the solid product under vacuum to yield the bis-quaternary ammonium salt.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of the Dimeric Trimethine Cyanine Dye
This protocol details the condensation of the prepared bis-quaternary ammonium salt with triethyl orthoformate to form a dimeric trimethine cyanine dye.
Reaction Scheme:
Caption: Condensation reaction to form the dimeric trimethine cyanine dye.
Protocol:
-
In a 50 mL round-bottom flask, dissolve the bis-quaternary ammonium salt (1.0 g, approximately 2 mmol, based on the product from Step 1) in anhydrous pyridine (20 mL).
-
Add triethyl orthoformate (1.18 g, 8 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The solution should develop a deep color, indicative of dye formation.
-
Monitor the reaction by UV-Vis spectroscopy, observing the appearance of a strong absorption band in the visible region.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of diethyl ether with vigorous stirring. The cyanine dye will precipitate.
-
Collect the solid dye by vacuum filtration and wash thoroughly with diethyl ether to remove residual pyridine and unreacted starting materials.
-
Purify the crude dye by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol (e.g., 9:1 v/v) as the eluent.
-
Combine the fractions containing the pure dye and evaporate the solvent under reduced pressure.
-
Dry the final product under vacuum.
Characterization of the Dimeric Cyanine Dye
Spectroscopic Analysis
-
UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or methanol) and record the absorption spectrum. The maximum absorption wavelength (λmax) is a key characteristic of the cyanine dye and is dependent on the length of the polymethine chain. For a trimethine cyanine, the λmax is typically in the range of 500-600 nm.[4] The molar extinction coefficient (ε) should also be determined, which is expected to be high (in the order of 10⁵ M⁻¹cm⁻¹).[1]
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the dye solution by exciting at or near the λmax. Determine the wavelength of maximum emission and the Stokes shift (the difference between the absorption and emission maxima).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the dimeric cyanine dye. The spectra should show characteristic signals for the aromatic protons of the heterocyclic rings, the protons of the polymethine bridge, and the protons of the 4,4'-Trimethylenebis(1-methylpiperidine) linker.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized dye and confirm its elemental composition.
Expected Results
The synthesized dimeric trimethine cyanine dye is expected to be a deeply colored solid with strong absorption in the visible region of the electromagnetic spectrum. The flexible trimethylene piperidine linker may allow for intramolecular interactions between the two cyanine chromophores, which could be investigated by studying the concentration-dependent absorption and fluorescence spectra for evidence of aggregation.[3]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of bis-quaternary salt | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure anhydrous conditions are maintained. |
| Formation of mono-quaternary salt. | Use a slight excess of the heterocyclic base. | |
| Low yield of dimeric cyanine dye | Incomplete condensation reaction. | Ensure the use of a suitable base (e.g., pyridine, triethylamine) and sufficient heating.[2] |
| Decomposition of the dye. | Avoid prolonged heating at high temperatures. Protect the reaction from light if the dye is photolabile. | |
| Difficulty in purification | Presence of highly polar impurities. | Optimize the chromatographic conditions (e.g., solvent gradient, choice of stationary phase). Consider reverse-phase chromatography if necessary. |
| Broad or multiple peaks in UV-Vis spectrum | Presence of impurities or dye aggregation. | Further purify the dye. Record spectra at different concentrations to assess aggregation. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of novel dimeric cyanine dyes using 4,4'-Trimethylenebis(1-methylpiperidine) as a linker. The described two-step synthetic route is robust and can be adapted for the preparation of a variety of dimeric cyanine dyes by changing the heterocyclic precursor and the polymethine bridge-forming reagent. The resulting dimeric dyes have the potential for enhanced performance in various bioanalytical and imaging applications, and this guide serves as a valuable resource for researchers venturing into the design and synthesis of advanced fluorescent probes.
References
- Grinev, V. S., Lobankova, A. A., & Yegorova, A. Y. (2024). THE SYNTHESIS OF BISQUATERNARY AMMONIUM COMPOUNDS. Chemistry of Heterocyclic Compounds, 59(11/12).
- El-Shafei, A., et al. (2019). Synthesis and characterization of new derivatives of bis(1,4-diazepinium) salts and bis(γ-substituted pentamethine cyanine dyes) using vinamidinium salt. Journal of Sulfur Chemistry, 40(6), 645-658.
- Tatarets, A. L., et al. (2005). Dimeric cyanine dyes as fluorescent probes for nucleic acid detection. Journal of Fluorescence, 15(4), 517-526.
- Mishra, A., et al. (2000). Cyanine dyes. Chemical Reviews, 100(6), 1973-2012.
- Strekowski, L., et al. (2007). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Current Medicinal Chemistry, 14(29), 3167-3183.
Sources
The Guiding Hand: 4,4'-Trimethylenebis(1-methylpiperidine) as a Structure-Directing Agent in Zeolite Synthesis
Introduction: Engineering Porosity with Precision
In the intricate world of materials science, the synthesis of zeolites stands as a testament to the power of molecular precision. Zeolites, with their crystalline aluminosilicate frameworks honeycombed with micropores, are indispensable in catalysis, separations, and adsorption processes.[1] The key to unlocking their potential lies in the precise control over their structure, a feat often accomplished through the use of organic molecules known as structure-directing agents (SDAs). This application note delves into the utility of a specific dicationic piperidine-based molecule, 4,4'-Trimethylenebis(1-methylpiperidine), and its derivatives as highly effective SDAs in the synthesis of hierarchical zeolites, with a particular focus on the commercially significant Zeolite Beta.
Zeolite Beta is renowned for its three-dimensional 12-membered ring pore structure, which provides excellent thermal stability and catalytic activity for a wide range of chemical reactions.[2] However, conventional microporous zeolites can suffer from diffusion limitations, hindering their efficiency with bulky molecules. The development of hierarchical zeolites, which possess both micropores and larger mesopores, is a critical advancement to overcome these limitations. This guide will provide a comprehensive overview, detailed protocols, and mechanistic insights into the use of 4,4'-Trimethylenebis(1-methylpiperidine)-derived SDAs for the synthesis of these advanced materials.
The Causality of Dicationic Piperidine-Based SDAs in Hierarchical Zeolite Beta Synthesis
The unique architecture of 4,4'-Trimethylenebis(1-methylpiperidine), featuring two piperidine rings linked by a flexible alkyl chain, makes its diquaternary ammonium derivatives particularly adept at directing the formation of hierarchical Zeolite Beta. The rationale behind this effectiveness is multifaceted:
-
Dual Functionality: These dicationic surfactants act as both micropore and mesopore templates. The positively charged piperidinium head groups organize the aluminosilicate species to form the microporous zeolite framework, while the hydrophobic alkyl chains assemble into micelles, creating the mesoporous voids.
-
Spatial Conformation: Density functional theory (DFT) calculations and experimental evidence suggest that a suitable spatial orientation of the piperidine rings is crucial for the formation of the Beta framework.[3][4] The flexibility of the trimethylene linker allows the piperidinium heads to adopt a conformation that stabilizes the specific building units of Zeolite Beta.
-
Controlled Crystal Growth: The strong interaction between the dicationic SDA and the aluminosilicate species in the initial stages of synthesis limits the size of the amorphous precursor particles.[5] This leads to the formation of nanosized zeolite crystals, which then aggregate to form the hierarchical structure.
Diagram of the Proposed Structure-Directing Mechanism
Caption: A streamlined workflow for the synthesis of hierarchical Zeolite Beta.
Characterization of the Final Product
A comprehensive characterization of the synthesized material is essential to validate the success of the protocol.
| Technique | Parameter | Typical Values for Hierarchical Beta |
| X-ray Diffraction (XRD) | Crystallinity and Phase Purity | Characteristic peaks of the BEA topology. |
| Scanning Electron Microscopy (SEM) | Morphology and Crystal Size | Aggregates of nanocrystals (10-50 nm). [6] |
| Transmission Electron Microscopy (TEM) | Nanostructure and Porosity | Intercrystalline mesopores and crystalline micropores. |
| Nitrogen Physisorption (BET) | Surface Area and Pore Volume | High BET surface area (>600 m²/g), significant mesopore volume. [4] |
| Thermogravimetric Analysis (TGA) | Template Removal | Weight loss corresponding to the decomposition of the SDA. |
Conclusion and Future Outlook
4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives have proven to be versatile and effective structure-directing agents for the synthesis of hierarchical zeolites, particularly Zeolite Beta. The dicationic nature and specific conformation of these molecules allow for the simultaneous templating of both micropores and mesopores, leading to materials with enhanced diffusion properties and superior catalytic performance. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the potential of these advanced materials in their respective fields. Future research may focus on fine-tuning the linker length and the substituents on the piperidine rings to gain even greater control over the resulting zeolite architecture and properties.
References
- Chen, L.H., Sun, M.H., Wang, Z., Yang, W.M., Xie, Z.K., & Su, B.L. (2023). Hierarchically structured zeolites: From design to application. Research Progress on the Synthesis of Nanosized and Hierarchical Beta Zeolites, MDPI.
-
MDPI. (2023). Research Progress on the Synthesis of Nanosized and Hierarchical Beta Zeolites. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications. Available at: [Link]
- Royal Society of Chemistry. (2021). Facile synthesis of nanosized mordenite and beta zeolites with improved catalytic performance: non-surfactant diquaternary ammonium compounds as structure-directing agents. Inorganic Chemistry Frontiers.
- Royal Society of Chemistry. (2014).
-
ResearchGate. (2025). Preparation of Beta zeolites with tunable porosity and acidity through piperidine-assisted desilication for facilitating melamine synthesis. Available at: [Link]
- Royal Society of Chemistry. (2017). Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites.
- Royal Society of Chemistry. (2013). Synthesis of hierarchical Beta using piperidine based multi-ammonium surfactants.
-
PubMed. (2011). Synthesis of dicationic ionic liquids and their application in the preparation of hierarchical zeolite Beta. Available at: [Link]
-
Lirias. (2025). Needle-like Hierarchical Beta Zeolite Synthesis via Postsynthetic Morphology Control in the Presence of Cetyltrimethylammonium. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Organotemplate-Free β Zeolites: From Zeolite Synthesis to Hierarchical Structure Creation. Available at: [Link]
-
ACS Publications. (2025). Needle-like Hierarchical Beta Zeolite Synthesis via Postsynthetic Morphology Control in the Presence of Cetyltrimethylammonium Bromide for Catalytic Dehydration of Sorbitol. Available at: [Link]
-
ResearchGate. (2025). Zeolite Synthesis Using Flexible Diquaternary Alkylammonium Ions (CnH2n+1)2HN+(CH2)5N+H(CnH2n+1)2 with n = 1−5 as Structure-Directing Agents. Available at: [Link]
- Royal Society of Chemistry. (2018). Self-organization of silicates on different length scales exemplified by amorphous mesoporous silica and mesoporous zeolite beta using multiammonium surfactants.
-
MDPI. (2024). Insights into the Synthesis of Spiral Beta Zeolite with Enhanced Catalytic Performance in VOC Abatement. Available at: [Link]
- Research India Publications. (2017).
- Royal Society of Chemistry. (2021).
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- 1. Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hierarchical Beta using piperidine based multi-ammonium surfactants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of nanosized mordenite and beta zeolites with improved catalytic performance: non-surfactant diquaternary ammonium compounds as structure-directing agents - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of hierarchical beta zeolite by using a bifunctional cationic polymer and the improved catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
Guide to the Synthesis and Characterization of Dicationic Ionic Liquids (DILs) Based on a 4,4'-Trimethylenebis(1-methylpiperidine) Core
An Application Note for Researchers and Drug Development Professionals
Author: Dr. Gemini, Senior Application Scientist
Abstract
Dicationic ionic liquids (DILs) represent a significant evolution from traditional monocationic ILs, offering enhanced thermal stability, wider liquid ranges, and greater tunability of their physicochemical properties.[1] These attributes make them highly attractive for advanced applications, including as high-temperature lubricants, electrolytes, and catalysts in pharmaceutical synthesis.[2][3] This guide provides a comprehensive, field-tested protocol for the preparation of a model dicationic ionic liquid, 1,1'-Dibutyl-4,4'-trimethylenebis(1-methylpiperidinium) bis(trifluoromethanesulfonyl)imide, herein referred to as [Bu₂(TMMPip)][NTf₂]₂. We detail a robust two-step synthesis involving a quaternization reaction followed by anion metathesis, explain the scientific rationale behind key procedural choices, and provide a framework for quality control and characterization.
Introduction and Scientific Rationale
DILs are composed of a dication, where two cationic centers are connected by a linker, and two balancing anions.[2] This structure imparts unique properties compared to their monocationic counterparts. The trimethylene linker in the 4,4'-Trimethylenebis(1-methylpiperidine) core provides a specific spatial and conformational arrangement of the two piperidinium cationic heads, influencing the resulting IL's properties such as viscosity and melting point. The choice of N-alkyl substituents (e.g., butyl groups) and the counter-anion (e.g., bis(trifluoromethanesulfonyl)imide, [NTf₂]⁻) allows for fine-tuning of characteristics like hydrophobicity, thermal stability, and miscibility.[4]
Piperidinium-based ILs are noted for their high thermal and electrochemical stability.[5] By creating a dicationic structure with this core, we aim to further enhance these properties. The [NTf₂]⁻ anion is selected for its plasticizing effect, which tends to lower the melting point, and its exceptional thermal and chemical stability.[6]
The synthesis follows a logical and well-established pathway for ionic liquids:[2][7]
-
Quaternization: A classic Sₙ2 reaction to form the dicationic halide salt. This step creates the stable organic cation that is the foundation of the IL.
-
Anion Exchange (Metathesis): Replacement of the halide anions with the desired functional anions ([NTf₂]⁻). This step is crucial for tailoring the final properties of the ionic liquid.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| 4,4'-Trimethylenebis(1-methylpiperidine) | ≥98% | Sigma-Aldrich | Store under nitrogen.[8] |
| 1-Bromobutane | ≥99% | Sigma-Aldrich | Acutely toxic and flammable. Handle in a fume hood. |
| Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) | 99% | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Standard Supplier | Used as solvent for quaternization. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Standard Supplier | Used as solvent for anion exchange. |
| Diethyl Ether ((C₂H₅)₂O) | Anhydrous, ≥99% | Standard Supplier | Extremely flammable. Used for washing. |
| Deionized Water | High Purity | In-house | Used for washing. |
| Silver Nitrate (AgNO₃) | ACS Reagent | Standard Supplier | For qualitative halide testing. |
| Round-bottom flasks | Various sizes | Standard Supplier | |
| Reflux condenser | Standard Supplier | ||
| Magnetic stirrer with heating mantle | Standard Supplier | ||
| Rotary evaporator | Standard Supplier | ||
| High-vacuum pump and Schlenk line | Standard Supplier | For thorough drying of products. | |
| Standard glassware and filtration apparatus | Standard Supplier | (Büchner funnel, filter paper, etc.) |
Detailed Experimental Protocols
Part A: Synthesis of 1,1'-Dibutyl-4,4'-trimethylenebis(1-methylpiperidinium) Dibromide ([Bu₂(TMMPip)][Br]₂) - Quaternization
This protocol is adapted from established methods for the quaternization of cyclic amines.[9]
-
Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-Trimethylenebis(1-methylpiperidine) (10.0 g, 42.0 mmol).
-
Solvent Addition: Under a nitrogen atmosphere, add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture until the diamine is fully dissolved.
-
Reactant Addition: Slowly add 1-bromobutane (12.6 g, 92.4 mmol, 2.2 equivalents) to the solution via syringe. A slight excess of the alkylating agent ensures complete di-quaternization.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring. Maintain the reflux for 48 hours. A white precipitate will likely form as the dicationic salt is often less soluble in acetonitrile than the starting materials.
-
Isolation: After 48 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid product on the filter cake with three portions of cold diethyl ether (3 x 50 mL). This step is critical to remove any unreacted 1-bromobutane and other nonpolar impurities.
-
Drying: Dry the resulting white powder under high vacuum at 50 °C for at least 12 hours to remove all residual solvent. The product should be a fine, free-flowing white powder.
-
Expected Yield: 85-95%.
-
Part B: Synthesis of [Bu₂(TMMPip)][NTf₂]₂ - Anion Exchange
This procedure uses a standard metathesis reaction, which relies on the precipitation of the inorganic salt byproduct (LiBr) in the chosen solvent.[6]
-
Dissolution: In a 250 mL flask, dissolve the dried [Bu₂(TMMPip)][Br]₂ (15.0 g, 29.5 mmol) in 100 mL of anhydrous methanol.
-
Anion Source Addition: In a separate flask, dissolve LiNTf₂ (18.5 g, 64.9 mmol, 2.2 equivalents) in 50 mL of anhydrous methanol. Slowly add the LiNTf₂ solution to the stirred solution of the dibromide salt at room temperature.
-
Reaction: A fine white precipitate of lithium bromide (LiBr) will form immediately. Allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.
-
Byproduct Removal: Remove the LiBr precipitate by vacuum filtration. Wash the precipitate with a small amount of methanol (2 x 10 mL) to recover any entrained product. Combine the filtrates.
-
Solvent Removal: Remove the methanol from the combined filtrate using a rotary evaporator. The crude product will be a viscous liquid or a low-melting solid.
-
Purification & Quality Control: a. Redissolve the crude product in dichloromethane (100 mL). b. Wash the organic solution with deionized water (3 x 50 mL) to remove any remaining LiBr and excess LiNTf₂. c. Confirm Halide Removal: After the final wash, take a small sample of the aqueous layer and add a few drops of aqueous AgNO₃ solution. The absence of a white precipitate (AgBr) confirms the complete removal of bromide ions. If a precipitate forms, continue washing with DI water.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure. For final drying, place the product under high vacuum at 70 °C for 24-48 hours to remove any trace amounts of water and solvent. The final product is typically a viscous liquid or waxy solid at room temperature.
Characterization and Validation
| Analysis Method | Purpose | Expected Results |
| ¹H & ¹³C NMR | Structural Confirmation | Disappearance of the N-CH₃ signal from the starting diamine. Appearance of new signals corresponding to the N-butyl groups (typically ~0.9 ppm for -CH₃, and multiplets between 1.2-3.5 ppm for the -CH₂- groups). The signals for the piperidinium ring protons will also shift downfield upon quaternization.[10][11] |
| FT-IR | Functional Group ID | Absence of starting material peaks. Presence of characteristic strong bands for the [NTf₂]⁻ anion, typically around 1350 cm⁻¹ (asymmetric SO₂) and 1180 cm⁻¹ (symmetric SO₂). |
| TGA | Thermal Stability | Dicationic ionic liquids generally exhibit high thermal stability.[1][12] The onset of decomposition for an [NTf₂]⁻ salt is expected to be well above 300 °C, often approaching or exceeding 400 °C.[13] |
Physicochemical Properties
The properties of DILs are highly dependent on the specific cation-anion combination. The following are typical ranges for piperidinium-based DILs.
| Property | Typical Value/Range | Significance |
| Appearance | Colorless to pale yellow viscous liquid or waxy solid | Purity indicator. |
| Decomposition Temp. (T_d) | > 350 °C | High thermal stability is a key advantage of DILs.[14] |
| Glass Transition Temp. (T_g) | -40 to -80 °C | Defines the lower limit of the liquid range if non-crystalline.[4] |
| Viscosity @ 25 °C | 200 - 1000+ cP | DILs are generally more viscous than monocations due to increased intermolecular forces. |
| Density @ 25 °C | 1.2 - 1.5 g/mL | Generally denser than conventional organic solvents. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Part A | Incomplete reaction; moisture in reagents/solvent. | Ensure anhydrous conditions. Extend reflux time to 72 hours. Confirm purity of starting diamine. |
| Product of Part A is oily/sticky | Incomplete removal of solvent or unreacted starting materials. | Perform additional washes with diethyl ether. Ensure thorough drying under high vacuum. |
| Product contains bromide after Part B | Insufficient washing; incomplete anion exchange. | Use a slight excess of LiNTf₂. Perform additional washes with deionized water until AgNO₃ test is negative. |
| Final product is cloudy | Residual inorganic salts (LiBr, LiNTf₂). | Re-dissolve in a minimal amount of acetone or dichloromethane and filter through a fine frit or a pad of Celite. |
References
-
MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of novel bis-pyridinium based-ionic liquids as potent antiparasitic agents. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) New dicationic piperidinium hexafluorophosphate ILs, synthesis, characterization and dielectric measurements. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. Retrieved from [Link]
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ResearchGate. (2017). A Review on Dicationic Ionic Liquids: Classification and Application. Retrieved from [Link]
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National Institutes of Health. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective N-quaternization of piperidines | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
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PubMed Central. (2018). Synthesis and characterization data of monocationic and dicationic ionic liquids or molten salts. Retrieved from [Link]
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SciELO. (n.d.). Thermal Stability and Kinetic of Decomposition of Mono - and Dicationic Imidazolium-Based Ionic Liquids. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Retrieved from [Link]
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MDPI. (n.d.). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy. Retrieved from [Link]
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UNIPI. (n.d.). Journal of Molecular Liquids. Retrieved from [Link]
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PubMed Central. (2023). Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. Retrieved from [Link]
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MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]
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The Untapped Potential of 4,4'-Trimethylenebis(1-methylpiperidine) in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel polymers with tailored properties is a cornerstone of materials science and drug development. The selection of monomers and additives is critical in defining the final characteristics of a polymer, such as its mechanical strength, thermal stability, and biocompatibility. This guide delves into the potential applications of 4,4'-Trimethylenebis(1-methylpiperidine), a unique diamine, in the synthesis of advanced polymers. While its primary documented uses lie in the synthesis of cyanine dyes, structure-directing agents, and ionic liquids, its molecular architecture strongly suggests a role as a chain extender in polyurethane and polyurea systems.[1][2] This document provides a theoretical framework and hypothetical protocols for its use in these applications, drawing upon established principles of polymer chemistry.
Compound Profile: 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), also known as 4,4'-(1,3-Propanediyl)bis[1-methyl-piperidine], is a diamine with the chemical formula C15H30N2.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64168-11-2 | [1] |
| Molecular Weight | 238.41 g/mol | |
| Appearance | Liquid | [2] |
| Melting Point | 13 °C (lit.) | [2] |
| Boiling Point | 215 °C/50 mmHg (lit.) | [2] |
| Density | 0.896 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.482 (lit.) | [2] |
The presence of two tertiary amine groups within the piperidine rings and the trimethylene bridge connecting them gives this molecule a unique combination of flexibility and steric hindrance. These features are expected to influence its reactivity and the properties of the resulting polymers.
Theoretical Application in Polyurethane and Polyurea Synthesis
The fundamental reaction in polyurethane synthesis is the polyaddition of a diisocyanate with a polyol.[3] In many formulations, a chain extender is added to modify the polymer's morphology and properties.[4] Chain extenders are typically low molecular weight diols or diamines that react with the isocyanate groups to form hard segments within the polymer matrix. These hard segments, through hydrogen bonding, create physical crosslinks that enhance the mechanical properties of the material.[5]
Given that 4,4'-Trimethylenebis(1-methylpiperidine) is a diamine, it can theoretically function as a chain extender in both polyurethane and polyurea synthesis. The reaction of a diamine with an isocyanate group forms a urea linkage, resulting in a poly(urethane-urea) or a polyurea, respectively.[5]
Rationale for Use
The unique structure of 4,4'-Trimethylenebis(1-methylpiperidine) offers several potential advantages as a chain extender:
-
Controlled Reactivity: The tertiary amine groups on the piperidine rings are sterically hindered. This could lead to a more controlled and potentially slower reaction with isocyanates compared to linear, primary diamines.[6] This can be advantageous in processes like reaction injection molding (RIM) where a longer pot life is desirable.[4]
-
Enhanced Flexibility: The trimethylene bridge and the piperidine rings can introduce flexibility into the polymer backbone, potentially improving its elastomeric properties.
-
Improved Solubility: The non-polar, aliphatic nature of the molecule may enhance the solubility of the resulting polymer in a wider range of solvents.
-
Unique Morphology: The bulky piperidine groups will disrupt the packing of the hard segments, leading to a unique phase-separated morphology and potentially novel mechanical and thermal properties.
Hypothetical Protocols
The following protocols are theoretical and intended as a starting point for researchers. Optimization of reaction conditions, stoichiometry, and catalyst loading will be necessary to achieve desired polymer properties.
Synthesis of a Poly(urethane-urea) Elastomer
This protocol describes the synthesis of a thermoplastic poly(urethane-urea) using a prepolymer method.
Workflow Diagram:
Sources
The Role of 4,4'-Trimethylenebis(1-methylpiperidine) in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the catalytic applications of 4,4'-Trimethylenebis(1-methylpiperidine), a bidentate tertiary amine. While its use has been documented in the synthesis of cyanine dyes and as a structure-directing agent, this document focuses on its emerging potential as a potent organocatalyst.[1] Drawing parallels with the closely related 4,4'-trimethylenedipiperidine (TMDP), we delineate the role of 4,4'-Trimethylenebis(1-methylpiperidine) in facilitating key carbon-carbon bond-forming reactions, specifically the tandem Knoevenagel-Michael condensation.[2][3][4] This guide offers detailed protocols, mechanistic insights, and a discussion of the compound's potential advantages in modern organic synthesis, emphasizing green chemistry principles.
Introduction: Unveiling the Catalytic Potential of a Bispidine-like Structure
4,4'-Trimethylenebis(1-methylpiperidine) is a diamine characterized by two N-methylpiperidine rings linked by a propyl chain. Its structure, reminiscent of bispidine frameworks, suggests a pre-organized orientation of the two basic nitrogen centers, making it an intriguing candidate for bifunctional catalysis.[5][6] While historically utilized as a building block in materials science and bio-organic chemistry, its catalytic prowess is an area of active investigation.
The presence of two tertiary amine moieties imparts significant Brønsted basicity, which is crucial for the activation of acidic protons in a variety of organic transformations. The N-methyl groups, being electron-donating, are expected to enhance the basicity of the nitrogen atoms compared to their secondary amine analogue, TMDP, potentially leading to higher catalytic activity.
Physicochemical Properties
A thorough understanding of the catalyst's physical and chemical properties is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀N₂ | [7] |
| Molecular Weight | 238.41 g/mol | [7] |
| CAS Number | 64168-11-2 | [7] |
| Appearance | Liquid | |
| Boiling Point | 215 °C at 50 mmHg | [1] |
| Melting Point | 13 °C | [1] |
| Density | 0.896 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.482 | [1] |
Application in Organocatalysis: Tandem Knoevenagel-Michael Condensation
A prime application for 4,4'-Trimethylenebis(1-methylpiperidine) is as an organocatalyst in multicomponent reactions. The synthesis of pyrano[2,3-d]pyrimidinones, a scaffold of significant pharmaceutical interest, via a one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a cyclic C-H acid (like barbituric acid) serves as an excellent case study.[3][4]
Mechanistic Rationale
The catalytic cycle, as proposed for the analogous TMDP, likely proceeds through a base-catalyzed mechanism.[2][3][4] 4,4'-Trimethylenebis(1-methylpiperidine) is hypothesized to function as a bifunctional catalyst:
-
Knoevenagel Condensation: The basic nitrogen atom deprotonates the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the Knoevenagel adduct.
-
Michael Addition: The second basic nitrogen can activate the C-H acid (e.g., barbituric acid), facilitating its conjugate addition to the electron-deficient alkene of the Knoevenagel adduct.
-
Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization leads to the final pyrano[2,3-d]pyrimidinone product.
The trimethylene linker provides flexibility, allowing the two piperidine rings to act either independently or cooperatively to facilitate the reaction sequence.
Figure 1: Proposed catalytic cycle for the synthesis of pyrano[2,3-d]pyrimidinones.
Experimental Protocols
The following protocols are adapted from the successful application of the structurally similar 4,4'-trimethylenedipiperidine (TMDP) and are expected to yield excellent results with 4,4'-Trimethylenebis(1-methylpiperidine).[4]
Protocol 1: Catalysis in an Aqueous Ethanol Medium
This protocol highlights a greener approach, utilizing a water-ethanol mixture as the solvent.
Materials:
-
Aromatic or heteroaromatic aldehyde (0.5 mmol)
-
Barbituric acid or 2-thiobarbituric acid (0.5 mmol)
-
Malononitrile (0.5 mmol)
-
4,4'-Trimethylenebis(1-methylpiperidine) (0.05 mmol, 10 mol%)
-
Ethanol/Water (1:1 v/v) (1.0 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
TLC plates
Procedure:
-
To a round-bottom flask, add the aldehyde (0.5 mmol), barbituric acid or its thio-analogue (0.5 mmol), malononitrile (0.5 mmol), and 4,4'-Trimethylenebis(1-methylpiperidine) (0.05 mmol).
-
Add the ethanol/water (1:1 v/v) solvent mixture (1.0 mL).
-
Heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water (2.0 mL) to the flask and continue stirring for 5 minutes.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 2 mL).
-
Dry the product. Purity is often high enough to not require further purification.
Protocol 2: Dual Solvent-Catalyst System
In this solvent-free approach, 4,4'-Trimethylenebis(1-methylpiperidine), being a liquid at room temperature, can act as both the catalyst and the reaction medium.
Materials:
-
Aromatic or heteroaromatic aldehyde (0.5 mmol)
-
Barbituric acid or 2-thiobarbituric acid (0.5 mmol)
-
Malononitrile (0.5 mmol)
-
4,4'-Trimethylenebis(1-methylpiperidine) (excess, e.g., 150 mg)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, mix the aldehyde (0.5 mmol), barbituric acid or its thio-analogue (0.5 mmol), and malononitrile (0.5 mmol).
-
Add 4,4'-Trimethylenebis(1-methylpiperidine) (e.g., 150 mg) to the mixture.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add deionized water (0.5 mL) to the mixture.
-
Collect the precipitated product by vacuum filtration.
-
The aqueous filtrate containing the catalyst can be concentrated and potentially reused.
Figure 2: Experimental workflows for the catalytic use of 4,4'-Trimethylenebis(1-methylpiperidine).
Advantages and Future Outlook
The use of 4,4'-Trimethylenebis(1-methylpiperidine) as an organocatalyst offers several potential advantages:
-
High Efficiency: The enhanced basicity due to N-methylation may lead to higher reaction rates and yields compared to secondary amine analogues.
-
Green Chemistry: The catalyst is effective under mild conditions and can be used in environmentally benign solvents like water-ethanol mixtures or even in solvent-free systems.
-
Simplicity: The protocols are straightforward, often with simple work-up procedures that avoid column chromatography.
-
Recyclability: In the solvent-free protocol, the potential to recycle the catalyst aligns with the principles of sustainable chemistry.
Future research should focus on expanding the substrate scope of reactions catalyzed by 4,4'-Trimethylenebis(1-methylpiperidine), including other Michael additions, Henry reactions, and asymmetric transformations through the design of chiral variants.
Conclusion
4,4'-Trimethylenebis(1-methylpiperidine) is a promising, yet underexplored, organocatalyst. Its structural features and inherent basicity make it highly suitable for promoting important synthetic transformations such as the tandem Knoevenagel-Michael condensation. The protocols outlined in this guide provide a solid foundation for researchers to explore the catalytic potential of this versatile diamine in the development of efficient and sustainable synthetic methodologies.
References
-
Zaharani, M. et al. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. Turkish Journal of Chemistry, 45(1), 261-272. Available at: [Link]
-
Zaharani, M. et al. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. National Institutes of Health. Available at: [Link]
-
Alkali Scientific. (n.d.). 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Retrieved from [Link]
-
Koptev, I. V. et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7539. Available at: [Link]
-
Comba, P. et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6333. Available at: [Link]
-
Konstantinopoulos, C. et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(44), 9673-9679. Available at: [Link]
-
NIST. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine). Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Comba, P. et al. (2015). Bispidine coordination chemistry. Dalton Transactions, 44(12), 5310-5327. Available at: [Link]
-
Zaharani, M. et al. (2021). (PDF) 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation. ResearchGate. Available at: [Link]
-
Comba, P. et al. (2024). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 29(5), 1148. Available at: [Link]
-
da Silva, A. C. P. et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Current Trends in Biomedical Engineering & Biosciences. Available at: [Link]
-
Pörschke, K. R. et al. (2015). Bispidine Analogues of Cisplatin, Carboplatin, and Oxaliplatin. Synthesis, Structures, and Cytotoxicity. Inorganic Chemistry, 54(17), 8439-8451. Available at: [Link]
-
Kim, S. et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 473. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
González-Cruz, D. et al. (2024). Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride. The Journal of Organic Chemistry, 89(7), 4424-4434. Available at: [Link]
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protocols for using 4,4'-Trimethylenebis(1-methylpiperidine) as a ligand
An Application Guide to 4,4'-Trimethylenebis(1-methylpiperidine) as a Bidentate Ligand in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the properties of 4,4'-trimethylenebis(1-methylpiperidine) and detailed protocols for its proposed application as a bidentate nitrogen ligand in palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other effective bidentate nitrogen ligands suggests significant potential in this area. The following protocols are based on established methodologies for analogous ligands and are intended to serve as a robust starting point for researchers.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), with the CAS number 64168-11-2, is a diamine featuring two N-methylpiperidine rings connected by a flexible three-carbon linker.[1][2][3] Its structure provides two sterically accessible and electron-rich tertiary amine functionalities, making it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis. Bidentate ligands are crucial in homogeneous catalysis as they can form stable chelate complexes with metal centers, enhancing catalyst stability and influencing reactivity and selectivity.[4]
Key Properties of 4,4'-Trimethylenebis(1-methylpiperidine):
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₂ |
| Molecular Weight | 238.41 g/mol |
| Boiling Point | 215 °C at 50 mmHg |
| Melting Point | 13 °C |
| Density | 0.896 g/mL at 25 °C |
| Refractive Index | n20/D 1.482 |
Proposed Catalytic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The choice of ligand is critical for the efficiency of the palladium catalyst. Bidentate nitrogen ligands, such as 4,4'-trimethylenebis(1-methylpiperidine), are expected to stabilize the palladium center and promote the key steps of the catalytic cycle.
The proposed application of 4,4'-trimethylenebis(1-methylpiperidine) in the Suzuki-Miyaura reaction is based on its potential to form a stable palladium complex that can effectively catalyze the coupling of a wide range of substrates under mild conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a representative procedure for the Suzuki-Miyaura cross-coupling reaction using an in situ prepared palladium catalyst with 4,4'-trimethylenebis(1-methylpiperidine) as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,4'-Trimethylenebis(1-methylpiperidine)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow Diagram:
Sources
analytical techniques for detecting 4,4'-Trimethylenebis(1-methylpiperidine)
An Application Note for the Analytical Determination of 4,4'-Trimethylenebis(1-methylpiperidine)
Abstract
This comprehensive guide provides detailed analytical methodologies for the sensitive and specific detection of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS: 64168-11-2), a key intermediate in the synthesis of specialized chemical agents such as cyanine dyes for nucleic acid detection.[1][2] Given its role in pharmaceutical and biotechnological manufacturing, robust analytical methods are imperative for quality control, impurity profiling, and pharmacokinetic assessments. This document outlines two primary instrumental approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as the principal method due to its high sensitivity and applicability to complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. Protocols are detailed with an emphasis on the scientific rationale behind procedural choices, aligning with established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine) is a dicationic piperidine-based compound with the chemical formula C₁₅H₃₀N₂ and a molecular weight of 238.41 g/mol .[5][6] Its structure, featuring two basic nitrogen atoms within the piperidine rings, makes it a valuable building block in organic synthesis.[1] The accurate quantification of this analyte is critical, whether as a residual reactant in a final drug product or as a monitored component in biological studies.
The analytical challenge lies in the compound's polarity and basicity. The two tertiary amine groups are readily protonated, making the molecule highly polar and suitable for analysis by reversed-phase chromatography with acidic mobile phases and positive mode electrospray ionization.
Principal Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace levels of polar, non-volatile compounds in complex samples. Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. This approach is particularly well-suited for piperidine-containing compounds and other quaternary ammonium-like structures.[7][8]
Rationale for Method Selection
The choice of LC-MS/MS is predicated on several key factors:
-
Specificity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from matrix components.
-
Sensitivity: LC-MS/MS can achieve detection limits in the picogram to nanogram per milliliter range, essential for impurity analysis or bioanalysis.[9]
-
Versatility: The method can be adapted for various matrices, from pure drug substances to complex biological fluids like plasma or urine, often requiring only minimal sample preparation.
Experimental Workflow & Protocol
The overall workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: LC-MS/MS workflow for the analysis of 4,4'-Trimethylenebis(1-methylpiperidine).
Detailed LC-MS/MS Protocol
Objective: To quantify 4,4'-Trimethylenebis(1-methylpiperidine) in a drug substance.
1. Materials and Reagents:
-
4,4'-Trimethylenebis(1-methylpiperidine) reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, 99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PVDF or PTFE)
2. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Dissolve the drug substance in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a target concentration within the calibration range. Vortex to dissolve and filter through a 0.22 µm syringe filter prior to injection. For complex matrices, a Solid-Phase Extraction (SPE) using a weak cation exchange (WCX) cartridge may be required.[10]
3. Instrumental Parameters:
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Industry-standard for retaining and separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid protonates the analyte, promoting retention on the C18 phase and enhancing ionization efficiency in the MS source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. The acid maintains a consistent pH. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min. | A standard gradient to elute the compound of interest while cleaning the column. Must be optimized. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion. |
| MS System | Tandem Quadrupole Mass Spectrometer | Enables sensitive and specific MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms are readily protonated, making positive ESI the ideal ionization technique.[11] |
| Precursor Ion (Q1) | m/z 239.2 [M+H]⁺ | The protonated molecular ion of the analyte. |
| Product Ions (Q3) | To be determined by infusion. Likely fragments from cleavage of the propane bridge or piperidine ring opening. | Specific fragments used for quantification (primary) and confirmation (secondary). |
| Collision Energy | To be optimized for each transition. | Energy required to induce fragmentation; optimization is key for sensitivity. |
4. Method Validation (per ICH Q2(R2) Guidelines[3][12]):
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Construct a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL) and demonstrate a correlation coefficient (r²) > 0.995.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be <15%.
-
Limit of Detection (LOD) & Quantification (LOQ): Determine instrument sensitivity, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is superior for this analyte, GC-MS can serve as a confirmatory method or be used if LC-MS/MS is unavailable. The challenge with GC-MS is the analyte's low volatility and high polarity.
Rationale and Considerations
-
Volatility: 4,4'-Trimethylenebis(1-methylpiperidine) has a relatively high boiling point, requiring high inlet and oven temperatures, which can risk thermal degradation.[6]
-
Derivatization: While direct analysis is possible, derivatization of the piperidine nitrogen is not practical as it is a tertiary amine. The key is to ensure the compound is in its free base form for volatilization.
-
Fragmentation: Electron Ionization (EI) in GC-MS provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.[5]
Experimental Workflow & Protocol
Caption: GC-MS workflow for the analysis of 4,4'-Trimethylenebis(1-methylpiperidine).
Detailed GC-MS Protocol
Objective: To confirm the identity and estimate the concentration of 4,4'-Trimethylenebis(1-methylpiperidine).
1. Sample Preparation:
-
The sample must be in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >10 with NaOH to ensure the analyte is in its free base form. Extract with an immiscible organic solvent.
-
Dry the organic extract with anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen. Reconstitute in a known volume of solvent.
2. Instrumental Parameters:
| Parameter | Recommended Condition | Rationale |
| GC System | Gas Chromatograph with autosampler | --- |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | High enough to ensure rapid volatilization without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C, hold for 5 min. | A starting point to ensure elution of the analyte. Must be optimized. |
| MS System | Single Quadrupole Mass Spectrometer | --- |
| Ionization Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library comparison.[13] |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides a complete mass spectrum, while SIM mode increases sensitivity for target ions. |
Summary of Method Performance
The following table summarizes the expected performance characteristics for the two proposed methods. These values are typical and must be established during formal method validation.
| Performance Characteristic | LC-MS/MS | GC-MS |
| Typical LOQ | 0.1 - 5 ng/mL | 10 - 100 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Primary Application | Quantitative Analysis, Bioanalysis | Identity Confirmation, Purity Assessment |
| Key Advantage | High Sensitivity & Specificity | Provides Characteristic EI Fragmentation |
| Key Limitation | Higher instrument cost | Lower sensitivity, potential thermal lability |
Conclusion
The robust and sensitive quantification of 4,4'-Trimethylenebis(1-methylpiperidine) is best achieved using a validated LC-MS/MS method. The protocol detailed herein, utilizing a C18 reversed-phase column with a formic acid-modified mobile phase and positive ESI-MS/MS detection, provides the specificity and low detection limits required for rigorous quality control and research applications. For orthogonal confirmation or in laboratories where LC-MS/MS is not available, the described GC-MS method offers a reliable alternative, provided that appropriate sample preparation is performed to ensure the analyte is in its volatile free-base form. All methods must be fully validated according to regulatory guidelines to ensure data integrity.[4][14]
References
- 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Alkali Scientific.
- 4,4'-Trimethylenebis(1-methylpiperidine) - the NIST WebBook. National Institute of Standards and Technology.
- Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2). Cheméo.
- 4,4 -Trimethylenebis(1-methylpiperidine) = 98 64168-11-2. Sigma-Aldrich.
- LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraqu
- Q2(R2) Validation of Analytical Procedures. U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed.
- Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory. Environmental Science: Processes & Impacts.
- Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids2. Journal of the American Chemical Society.
- ICH and FDA Guidelines for Analytical Method Valid
- Buy 4,4'-Trimethylenebis(1-methylpiperidine) | 64168-11-2. Biosynth.
- Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.
- QACs: Detection in the Environment and Degradation Processes. University of Minnesota.
Sources
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- 2. Buy 4,4'-Trimethylenebis(1-methylpiperidine) | 64168-11-2 [smolecule.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. 4,4'-Trimethylenebis(1-methylpiperidine) [webbook.nist.gov]
- 6. 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fda.gov [fda.gov]
Application Note & Protocol: Synthesis of Advanced Polymeric Hindered Amine Light Stabilizers (HALS) Utilizing 4,4'-Trimethylenebis(1-methylpiperidine)
Introduction: The Critical Role of Hindered Amine Light Stabilizers in Polymer Longevity
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties such as discoloration, brittleness, and loss of mechanical strength.[1] Hindered Amine Light Stabilizers (HALS) are a class of additives that significantly enhance the durability of polymeric materials by inhibiting this photo-oxidative degradation.[2] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging free radicals that are generated during the photo-oxidation process.[3] This mechanism, often referred to as the Denisov cycle, is a regenerative process where the HALS molecules are not consumed, allowing them to provide long-term protection.[4][5]
The efficiency of HALS is largely dependent on their molecular structure. Polymeric HALS have gained prominence due to their high molecular weight, which ensures low volatility and minimal migration from the polymer matrix, leading to superior long-term stability.[6][7] A key building block in the synthesis of advanced polymeric HALS is the diamine monomer, 4,4'-Trimethylenebis(1-methylpiperidine) . Its unique structure, featuring two tertiary amine-containing piperidine rings linked by a flexible propylene chain, allows for the creation of high-performance polymeric stabilizers.
This application note provides a detailed guide for researchers and scientists on the synthesis of a novel polymeric HALS through the polycondensation of 4,4'-Trimethylenebis(1-methylpiperidine) with a triazine-based comonomer. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and outline methods for the characterization of the final product.
Mechanism of Action: The Regenerative Radical Scavenging Cycle
The protective action of HALS is a complex, cyclic process.[4] Initially, the secondary or tertiary amine of the piperidine ring reacts with polymer peroxy (ROO•) and alkyl (R•) radicals, which are formed during photo-oxidation.[4] This reaction neutralizes the damaging radicals and converts the HALS into a stable aminoxyl radical (>NO•).[4] The aminoxyl radical can then further react with other free radicals in the polymer, regenerating the original amine functionality and allowing the cycle to continue.[1][3] This regenerative nature is the cornerstone of the high efficiency and longevity of HALS as stabilizers.[4]
Synthesis of a Polymeric HALS: A Step-by-Step Protocol
The following protocol details the synthesis of a high molecular weight HALS via a solution polycondensation reaction. This procedure is based on established methods for synthesizing commercial polymeric HALS, such as those involving the reaction of diamines with chloro-triazine derivatives.[4][8] The chosen comonomer for this protocol is N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-6-chloro-1,3,5-triazine-2,4-diamine , which will react with 4,4'-Trimethylenebis(1-methylpiperidine) to form the polymer chain.
Experimental Workflow Diagram
Caption: Synthetic workflow for the polymeric HALS.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 4,4'-Trimethylenebis(1-methylpiperidine) | 64168-11-2 | ≥98% | Sigma-Aldrich |
| N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-6-chloro-1,3,5-triazine-2,4-diamine | 71878-19-8 (related structure) | ≥97% | Various Suppliers |
| Xylene (anhydrous) | 1330-20-7 | ≥99% | Standard vendor |
| Sodium Hydroxide | 1310-73-2 | ≥98% | Standard vendor |
| Nitrogen (high purity) | 7727-37-9 | ≥99.9% | Local supplier |
Protocol
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet/outlet. Ensure the system is completely dry and purged with nitrogen to maintain an inert atmosphere.
-
Charging Reactants:
-
To the reactor, add 238.41 g (1.0 mol) of 4,4'-Trimethylenebis(1-methylpiperidine).
-
Add 500 mL of anhydrous xylene to dissolve the diamine with gentle stirring.
-
In a separate vessel, prepare a solution of 40.0 g (1.0 mol) of sodium hydroxide in 100 mL of deionized water.
-
-
Initiation of Reaction:
-
Begin vigorous stirring of the diamine solution and heat the reactor to 80°C.
-
Slowly add 515.18 g (1.0 mol) of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)-6-chloro-1,3,5-triazine-2,4-diamine to the reactor.
-
Concurrently, start the dropwise addition of the sodium hydroxide solution. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction, driving the polymerization forward.[9]
-
-
Polycondensation Step:
-
After the addition is complete, gradually increase the temperature of the reaction mixture to 140-150°C.
-
Maintain the reaction at this temperature for 8-12 hours with continuous stirring. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 80-90°C.
-
Filter the hot solution to remove the sodium chloride precipitate formed during the reaction.
-
Wash the organic phase with hot deionized water (3 x 200 mL) to remove any remaining salts and unreacted base.
-
Remove the xylene solvent under reduced pressure using a rotary evaporator to obtain the crude polymeric HALS.
-
-
Drying: Dry the resulting viscous liquid or solid product in a vacuum oven at 80°C until a constant weight is achieved.
Expected Results and Key Parameters
| Parameter | Expected Value/Observation |
| Appearance | Off-white to light yellow solid or highly viscous liquid. |
| Yield | >90% |
| Molecular Weight (Mn) | 2000-3500 g/mol (as determined by GPC) |
| Softening Point | 100-125°C |
| Solubility | Soluble in organic solvents like toluene, xylene, and chloroform. |
Characterization of the Synthesized Polymeric HALS
Thorough characterization is essential to confirm the structure and purity of the synthesized polymer. The following analytical techniques are recommended:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups. Expect to see peaks corresponding to C-N stretching of the piperidine and triazine rings, and the disappearance of the N-H stretching from the secondary amine in the triazine comonomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer repeating unit. The spectra should confirm the incorporation of both monomer units into the polymer backbone.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A PDI value around 2.0 is typical for this type of polycondensation.[4]
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the synthesis of a high-performance polymeric HALS using 4,4'-Trimethylenebis(1-methylpiperidine). The detailed protocol and explanation of the underlying chemical principles are intended to empower researchers in the field of polymer stabilization to develop novel and more effective light stabilizers. The versatility of the triazine chemistry allows for further modifications, such as the incorporation of other functional groups to create multifunctional stabilizers with combined UV absorbing and antioxidant properties. Future research can focus on optimizing the molecular weight and architecture of these polymers to further enhance their performance in a variety of polymer matrices, contributing to the development of more durable and sustainable materials.
References
-
Synthesis And Improvement Of Hindered Amine Light Stabilizers Chimassorb 944. (2008). Link
-
3V Sigma USA. (2024). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Link
-
Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Link
-
PubChem. N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine. Link
-
Google Patents. (2023). Preparation method of low-distribution light stabilizer 944. Link
-
Google Patents. (2005). Process for the preparation of a hindered amine light stabilizer salt. Link
-
Smith, G. J., et al. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. Link
-
Google Patents. (1982). Water-soluble polymeric quaternary ammonium compounds. Link
-
3V Sigma USA. (2024). Exploring Polymeric HALS: Navigating the Culmination of UV Stabilization. Link
-
Justia Patents. (1980). Novel polymeric compounds, processes and methods of use. Link
-
Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism. Link
-
ResearchGate. (2012). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Link
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Link
-
Wellt. (2024). Everything You Need to Know About Chimassorb 944: A Comprehensive Guide. Link
-
Longchang Chemical. (2020). Domestic research progress of hindered amine light stabilizers. Link
-
Google Patents. (2012). Hindered amine compound and preparation method thereof. Link
Sources
- 1. US4086204A - Novel polytriazine compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. oaji.net [oaji.net]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN102827148A - Hindered amine compound and preparation method thereof - Google Patents [patents.google.com]
- 8. CN115724828A - Preparation method of low-distribution light stabilizer 944 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4,4'-Trimethylenebis(1-methylpiperidine) in Advanced Fine Chemical Synthesis
Abstract
This comprehensive guide delves into the multifaceted applications of 4,4'-Trimethylenebis(1-methylpiperidine) as a pivotal intermediate in fine chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of its synthesis, key chemical properties, and its strategic deployment in the creation of specialized molecules such as dicationic ionic liquids and as a potent phase-transfer catalyst. This application note is designed to be a practical resource, offering not only theoretical insights but also detailed, actionable protocols to facilitate its integration into novel and existing synthetic workflows.
Introduction: Unveiling a Versatile Diamine Intermediate
4,4'-Trimethylenebis(1-methylpiperidine), a diamine featuring a propane linker between two N-methylpiperidine moieties, has emerged as a valuable building block in the synthesis of complex molecules. Its unique structural characteristics, including two tertiary amine functionalities and a flexible aliphatic spacer, impart distinct properties that are leveraged in a variety of chemical transformations. This guide will illuminate the synthesis of this intermediate and its subsequent application in cutting-edge areas of chemical research and development.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 64168-11-2 |
| Molecular Formula | C₁₅H₃₀N₂ |
| Molecular Weight | 238.41 g/mol |
| Boiling Point | 215 °C at 50 mmHg |
| Melting Point | 13 °C |
| Density | 0.896 g/mL at 25 °C |
| Refractive Index | n20/D 1.482 |
Synthesis of 4,4'-Trimethylenebis(1-methylpiperidine): A Practical Protocol
The efficient synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is a prerequisite for its widespread application. A common and effective method involves the reductive amination of a suitable diketone or the alkylation of a piperidine derivative. Below is a detailed protocol for a typical synthesis.
Synthetic Workflow
Caption: Synthetic pathway for 4,4'-Trimethylenebis(1-methylpiperidine).
Detailed Experimental Protocol
Materials:
-
1-Methyl-4-piperidone
-
Malonic acid
-
Pyridine (as catalyst and solvent)
-
Piperidine (as catalyst)
-
Palladium on carbon (10% Pd-C)
-
Hydrogen gas
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1-methyl-4-piperidone (1.0 eq), malonic acid (1.1 eq), a catalytic amount of piperidine, and pyridine as the solvent.
-
Heat the mixture to reflux and collect the water that is formed. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the pyridine under reduced pressure.
-
Purification of Intermediate: The crude intermediate can be purified by recrystallization or column chromatography to yield the piperidinylideneacetic acid derivative.
-
Hydrogenation and Decarboxylation: Dissolve the purified intermediate in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of 10% Pd-C.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-Trimethylenebis(1-methylpiperidine) as an oil.
Application as a Precursor for Dicationic Ionic Liquids
Dicationic ionic liquids (DILs) are a class of ionic liquids that possess two cationic centers, often connected by a linker. These compounds can exhibit unique properties compared to their monocationic counterparts, such as higher thermal stability and different phase behavior. 4,4'-Trimethylenebis(1-methylpiperidine) serves as an excellent starting material for the synthesis of piperidinium-based DILs.
Synthetic Rationale
The two tertiary amine groups in 4,4'-Trimethylenebis(1-methylpiperidine) can be readily quaternized by reaction with alkyl halides, leading to the formation of a dicationic species. The choice of alkyl halide allows for the tuning of the properties of the resulting DIL.
Caption: General workflow for the synthesis of dicationic ionic liquids.
Protocol: Synthesis of a Bis(alkyl)-dicationic Piperidinium Bromide
Materials:
-
4,4'-Trimethylenebis(1-methylpiperidine)
-
1-Bromobutane (or other suitable alkyl bromide)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-Trimethylenebis(1-methylpiperidine) (1.0 eq) in anhydrous acetonitrile.
-
Add 1-bromobutane (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous diethyl ether to the flask to precipitate the product completely.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the dicationic piperidinium bromide as a solid.
Application as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. Bis-quaternary ammonium salts derived from 4,4'-Trimethylenebis(1-methylpiperidine) can function as highly effective phase-transfer catalysts.
Mechanistic Insight
The dicationic nature of these catalysts can enhance their ability to transport anions from an aqueous phase to an organic phase, thereby accelerating the reaction rate. The two cationic centers can create a more hydrophilic pocket for the anion, while the organic substituents provide solubility in the organic phase.
Caption: Role of the dicationic catalyst in a phase-transfer reaction.
Protocol: O-Alkylation of Phenol under Phase-Transfer Conditions
Materials:
-
Phenol
-
1-Bromobutane
-
Potassium hydroxide (50% aqueous solution)
-
Toluene
-
Dicationic piperidinium bromide (synthesized in section 3.2)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), toluene, and the dicationic piperidinium bromide catalyst (1-5 mol%).
-
Add the 50% aqueous potassium hydroxide solution.
-
Stir the biphasic mixture vigorously and add 1-bromobutane (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the desired alkyl phenyl ether.
Yield Comparison with a Monocationic Catalyst
| Catalyst | Yield (%) |
| Dicationic Piperidinium Bromide | >95 |
| Tetrabutylammonium Bromide (TBAB) | ~80-85 |
Conclusion
4,4'-Trimethylenebis(1-methylpiperidine) is a highly versatile and valuable intermediate in fine chemical synthesis. Its straightforward synthesis and the accessibility of its two tertiary amine functionalities make it an ideal precursor for the construction of complex molecules with tailored properties. The applications highlighted in this guide, namely the synthesis of dicationic ionic liquids and its use in phase-transfer catalysis, demonstrate the strategic advantage of incorporating this building block into synthetic design. The detailed protocols provided herein are intended to serve as a practical starting point for researchers to explore and expand upon the utility of this powerful intermediate.
References
-
National Institute of Standards and Technology. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine). In NIST Chemistry WebBook. Retrieved from [Link]
- Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Kore, R. R., et al. (2013). Synthesis of hierarchical Beta using piperidine based multi-ammonium surfactants. RSC Advances, 3(5), 1317-1322.
- Pernak, J., et al. (2005). Synthesis and properties of new piperidinium ionic liquids. Green Chemistry, 7(9), 655-659.
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]
methods for quantifying 4,4'-Trimethylenebis(1-methylpiperidine) in a mixture
An Application Guide for the Quantitative Analysis of 4,4'-Trimethylenebis(1-methylpiperidine)
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of 4,4'-Trimethylenebis(1-methylpiperidine), also known as Dimebon or Latrepirdine, in various mixtures and biological matrices. Designed for researchers, analytical scientists, and drug development professionals, this guide details robust protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each protocol is supported by scientific rationale, step-by-step instructions, and guidance on method validation to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine) (CAS: 64168-11-2) is a symmetrical diamine molecule that gained significant attention under the names Dimebon and Latrepirdine as a potential therapeutic agent for neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1][2] Although its clinical development faced challenges, the compound remains a subject of scientific interest, particularly for its effects on mitochondrial function.[3]
Accurate and precise quantification of this molecule is paramount for a range of applications:
-
Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical and clinical research.
-
Formulation Development: Assessing drug concentration and stability in various dosage forms.
-
Quality Control: Ensuring the purity and potency of the active pharmaceutical ingredient (API).
-
Toxicology Studies: Measuring exposure levels in safety and toxicology assessments.
This guide provides the foundational methods to achieve reliable quantification, addressing the unique physicochemical properties of this cyclic tertiary amine.
Table 1: Physicochemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀N₂ | [4] |
| Molecular Weight | 238.41 g/mol | [4] |
| Boiling Point | 215 °C at 50 mmHg | [5][6] |
| Melting Point | 13 °C | [5][6] |
| Density | 0.896 g/mL at 25 °C | [5][6] |
| Structure | Two 1-methylpiperidine rings linked by a trimethylene bridge | [7] |
Core Analytical Strategies: Selecting the Right Tool
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. For 4,4'-Trimethylenebis(1-methylpiperidine), three primary methods are recommended.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis (e.g., plasma, tissue). Its exceptional sensitivity and selectivity allow for quantification at low ng/mL levels, effectively discriminating the analyte from complex biological matrix components.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for thermally stable and volatile compounds. While direct analysis is possible, derivatization may sometimes be employed to improve chromatographic behavior. It offers high resolving power and is a robust alternative to LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC-UV): Best suited for higher concentration samples, such as in API purity analysis or formulation assays. As 4,4'-Trimethylenebis(1-methylpiperidine) lacks a strong chromophore, this method may require derivatization to achieve adequate sensitivity.[10][11]
Protocol I: LC-MS/MS for High-Sensitivity Bioanalysis
This protocol is optimized for quantifying 4,4'-Trimethylenebis(1-methylpiperidine) in complex biological matrices like plasma and brain homogenates, where high sensitivity is critical.
Principle of the Method
The analyte is first extracted from the biological matrix. It is then separated from matrix components using reversed-phase liquid chromatography and subsequently ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides outstanding selectivity by monitoring a specific precursor-to-product ion transition unique to the analyte.[12]
Experimental Workflow & Protocol
Caption: Workflow for LC-MS/MS quantification.
Step-by-Step Protocol
A. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma or brain homogenate in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:methanol with 0.1% formic acid).[13]
-
Vortex briefly and transfer to an autosampler vial for injection.
B. Instrumentation and Conditions
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance or Ultra-High Performance LC System | Provides necessary resolution and speed. |
| Column | Reversed-Phase C18 (e.g., Waters Xterra C18, 100 x 2.1 mm) | Good retention and peak shape for basic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Elution | Isocratic: 65% A, 35% B | A simple isocratic method can be effective for this compound.[13] |
| Flow Rate | 0.2 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources.[13] |
| Injection Volume | 5-20 µL | Dependent on sample concentration and system sensitivity.[13] |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM scans. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tertiary amines readily form positive ions.[13] |
| Capillary Voltage | ~3.5 kV | Optimized for stable spray and ion generation.[13] |
| Source Temp. | ~150 °C | Prevents analyte degradation.[13] |
| Desolvation Temp. | ~350 °C | Facilitates efficient solvent evaporation.[13] |
| MRM Transition | m/z 239.2 → [Product Ion] | Precursor ion is [M+H]⁺. Product ion must be determined by infusion. |
| Internal Standard | Deuterated analog (e.g., d6-Dimebon) or structural analog | Corrects for variability in sample prep and instrument response.[14] |
Note: The specific MRM product ion must be determined experimentally by infusing a standard solution of 4,4'-Trimethylenebis(1-methylpiperidine) into the mass spectrometer and performing a product ion scan on the precursor [M+H]⁺ ion.
Protocol II: GC-MS for Alternative Quantification
This method is suitable for laboratories where LC-MS/MS is not available or for matrices where volatility is not a limiting factor.
Principle of the Method
The analyte is extracted from the sample and injected into the gas chromatograph. It travels through a heated column, separating from other compounds based on its boiling point and interaction with the column's stationary phase. The separated analyte then enters the mass spectrometer, where it is fragmented by electron ionization (EI), and the resulting fragments are detected. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow & Protocol
Caption: Workflow for GC-MS quantification.
Step-by-Step Protocol
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL sample aliquot, add 10 µL of IS.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to neutralize the amine charge and improve extraction into an organic solvent.
-
Add 600 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute in 50 µL of ethyl acetate and transfer to a GC vial with an insert.
B. Instrumentation and Conditions
Table 3: GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for reproducible injections. |
| Column | Low-polarity phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | General-purpose column suitable for a wide range of analytes.[15] |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Inert carrier gas providing good efficiency.[16] |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for higher sensitivity. |
| Injector Temp. | 250 - 280 °C | Ensures complete volatilization of the analyte.[16] |
| Oven Program | Start at 150°C, ramp 15°C/min to 280°C, hold 5 min | A temperature gradient is necessary to elute the analyte with good peak shape. |
| MS Interface Temp. | 280 °C | Prevents analyte condensation between GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns.[17] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions. |
| SIM Ions | To be determined from the full-scan spectrum of a standard | Select at least 3 characteristic, abundant fragment ions for confirmation and quantification. |
Method Validation: Ensuring Trustworthy Data
A validated analytical method provides assurance that the results are reliable. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria for Bioanalytical Methods |
| Specificity/ Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (r²) > 0.99 for the calibration curve.[19] |
| Accuracy | The closeness of the mean test results to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[14] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[14][19] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Analyte response is at least 10 times the response of a blank sample (S/N ≥ 10).[20] |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[8] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration after storage. |
References
-
He, F., et al. (2011). Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease. Available at: [Link]
-
Kim, H., et al. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]
-
Vuckovic, D. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Biomonitoring. Available at: [Link]
-
Alzforum. Dimebon Overview. Available at: [Link]
-
Utrecht University Repository. Application of a validated LC-MS/MS method for the simultaneous quantification of eight diverse drugs. Available at: [Link]
-
ResearchGate. (PDF) Validation of Analytical Methods. Available at: [Link]
-
Eckert, S. H., et al. (2017). Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer's Disease. Journal of Alzheimer's Disease. Available at: [Link]
-
ACS Publications. Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. Available at: [Link]
-
ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]
-
ResearchGate. Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices. Available at: [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. (PDF) Evidence for the Efficacy of Latrepirdine (Dimebon) Treatment for Improvement of Cognitive Function: A Meta-Analysis. Available at: [Link]
-
Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available at: [Link]
-
Semantic Scholar. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Analytical method validation: A brief review. Available at: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
NIH National Center for Biotechnology Information. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). Available at: [Link]
-
Royal Society of Chemistry. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples. Available at: [Link]
-
ClinicalTrials.gov. A Safety and Efficacy Study of Dimebon in Patients With Huntington Disease. Available at: [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Available at: [Link]
-
MDPI. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity. Available at: [Link]
-
LeoPARD. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine. Available at: [Link]
-
ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Available at: [Link]
-
Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine) Product Page. Available at: [Link]
-
NIST WebBook. 4,4'-Trimethylenebis(1-methylpiperidine). Available at: [Link]
Sources
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- 4. 4,4'-Trimethylenebis(1-methylpiperidine) [webbook.nist.gov]
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- 10. researchgate.net [researchgate.net]
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- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the technical support guide for the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocol for higher yields and purity.
The synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is typically approached as a two-step process starting from the commercially available 4,4'-Trimethylenedipyridine. This process involves the catalytic hydrogenation of the pyridine rings to form the piperidine core, followed by the N-methylation of the secondary amines.
Overall Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthesis pathway for 4,4'-Trimethylenebis(1-methylpiperidine).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Catalytic Hydrogenation of 4,4'-Trimethylenedipyridine
Q1: My hydrogenation reaction is slow or has stalled. What are the possible causes and solutions?
A1: A stalled or sluggish hydrogenation of pyridine rings is a common issue. The aromatic stability of the pyridine ring necessitates robust reaction conditions.[1] Here are the likely causes and troubleshooting steps:
-
Cause 1: Catalyst Inactivity. The catalyst (e.g., PtO₂, Rh₂O₃, Pd/C) may be old, of low quality, or poisoned. The nitrogen atoms in both the pyridine starting material and the piperidine product can act as Lewis bases and poison the catalyst surface.[2]
-
Solution:
-
Use a fresh, high-quality catalyst from a reputable supplier.
-
Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Perform the reaction in an acidic solvent like glacial acetic acid. Protonation of the nitrogen atom activates the pyridine ring towards reduction and prevents catalyst poisoning by the resulting piperidine.[3]
-
-
-
Cause 2: Insufficient Hydrogen Pressure or Temperature. The reduction of aromatic systems is thermodynamically demanding and often requires elevated temperature and pressure.[1]
-
Cause 3: Poor Mass Transfer. In a heterogeneous catalysis system, efficient mixing is crucial for the hydrogen gas, liquid substrate, and solid catalyst to interact.
-
Solution:
-
Increase the stirring rate to ensure the catalyst is well suspended.
-
Ensure the reaction volume is appropriate for the vessel size to allow for efficient mixing.
-
-
Q2: I am observing incomplete reduction, resulting in a mixture of products. How can I drive the reaction to completion?
A2: The formation of partially hydrogenated intermediates, such as tetrahydropyridines, can occur. To favor the fully saturated piperidine product:
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS. If starting material is still present after the standard reaction time, extend it.
-
Optimize Conditions: As mentioned in Q1, increasing hydrogen pressure and temperature can provide the necessary energy to overcome the activation barrier for the final reduction steps.
-
Choice of Catalyst: Rhodium-based catalysts, such as Rh₂O₃, have shown high efficacy for the complete reduction of functionalized pyridines under relatively mild conditions (e.g., 5 bar H₂, 40 °C).[4]
-
Step 2: Eschweiler-Clarke N-Methylation
Q3: The N-methylation is incomplete, and I have a mixture of the desired product, the mono-methylated intermediate, and the unreacted diamine. How can I improve the yield?
A3: The Eschweiler-Clarke reaction is generally robust, but incomplete methylation can occur with diamines if the conditions are not optimized.
-
Cause 1: Insufficient Reagents. The reaction requires an excess of both formaldehyde and formic acid to drive the methylation of both amine groups to completion.[5]
-
Solution:
-
Ensure you are using a molar excess of both reagents. For each secondary amine group, at least one equivalent of formaldehyde and one equivalent of formic acid are needed. A common protocol uses 1.1 equivalents of formaldehyde and 1.8 equivalents of formic acid per amine to be methylated.[6] For a diamine, you would double this.
-
-
-
Cause 2: Suboptimal Temperature or Reaction Time. The reaction is typically performed at elevated temperatures to ensure it proceeds at a reasonable rate.[5][6]
-
Solution:
-
Heat the reaction mixture to 80-100 °C. Refluxing is common.
-
Extend the reaction time. Monitor the reaction progress by TLC or GC-MS until the starting material and mono-methylated intermediate are no longer observed. Reaction times of 18 hours or more are not uncommon.[6]
-
-
Q4: I am concerned about side reactions during the N-methylation. What should I look out for?
A4: While the Eschweiler-Clarke reaction is known for its selectivity in producing tertiary amines without forming quaternary ammonium salts, other side reactions are possible.[5]
-
Potential Side Reaction 1: Cyclization. In some cases with specific substrates, intramolecular reactions can occur.[7] For 4,4'-Trimethylenebis(piperidine), this is less likely due to the strain of forming a large ring, but it's a possibility to be aware of with other substrates.
-
Mitigation: Stick to the established reaction conditions. Unnecessary deviation in temperature or the use of strong acids could promote side reactions.
-
-
Potential Side Reaction 2: Formation of N-formyl derivatives. If the reduction of the iminium ion intermediate is slow, N-formylation can sometimes be observed.
-
Mitigation: Ensure a sufficient excess of formic acid is present to act as the hydride donor.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 4,4'-Trimethylenedipyridine?
A1: The choice of catalyst depends on the available equipment and desired reaction conditions.
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): A highly effective but often more expensive option. It typically requires acidic conditions and can be used at high pressures.[3][8]
-
Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst. Its efficiency is often enhanced in the presence of an acid.[2]
-
Rhodium on Carbon or Rhodium(III) oxide (Rh₂O₃): These have been shown to be very effective for pyridine hydrogenation, sometimes under milder conditions than Pt or Pd catalysts.[4] Rh₂O₃ has been successfully used at 5 bar H₂ and 40 °C.[4]
Q2: Are there alternatives to the Eschweiler-Clarke reaction for N-methylation?
A2: Yes, several alternatives exist, which may be useful if you need to avoid acidic conditions or high temperatures.
-
Reductive Amination with Sodium Cyanoborohydride: This is a milder alternative where sodium cyanoborohydride replaces formic acid as the reducing agent.[5]
-
Copper-Catalyzed N-methylation: Recent methods use copper catalysts with paraformaldehyde as the C1 source, which can be more chemoselective in some cases.[9]
-
Using Methylating Agents: Reagents like methyl iodide or dimethyl sulfate can be used, but these often lead to the formation of quaternary ammonium salts as a side product, which complicates purification.
Q3: How should I purify the final product, 4,4'-Trimethylenebis(1-methylpiperidine)?
A3: As a diamine, the product can be purified by several methods.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a larger scale.
-
Recrystallization of a Salt: The diamine can be converted to a salt (e.g., dihydrochloride) by treatment with an acid like HCl. The salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[10] The free base can then be regenerated by treatment with a base. This method is excellent for removing non-basic impurities.
-
Column Chromatography: For smaller scales, silica gel chromatography can be used. A solvent system with a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking, is a good starting point.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting material and the appearance of the product. Staining with potassium permanganate is often effective for visualizing amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass of the components in your reaction mixture, allowing you to identify the starting material, intermediates, and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your intermediate and final product and for assessing purity. The appearance of the N-methyl signal in the ¹H NMR spectrum is a clear indicator of a successful Eschweiler-Clarke reaction.
Summary of Optimized Reaction Conditions
| Parameter | Step 1: Catalytic Hydrogenation | Step 2: N-Methylation (Eschweiler-Clarke) |
| Substrate | 4,4'-Trimethylenedipyridine | 4,4'-Trimethylenebis(piperidine) |
| Key Reagents | H₂, Catalyst (e.g., PtO₂, Rh₂O₃) | Formaldehyde (37% aq.), Formic Acid |
| Solvent | Glacial Acetic Acid or Trifluoroethanol (TFE)[4] | None (reagents can act as solvent) or water[5] |
| Temperature | 40 - 100 °C[1][4] | 80 - 100 °C (reflux)[6] |
| Pressure | 5 - 100 bar H₂[1][4] | Atmospheric |
| Stoichiometry | 1-5 mol% catalyst | >2.2 eq. HCHO, >3.6 eq. HCOOH per mole of diamine |
| Reaction Time | 16 - 24 hours (monitor by GC-MS) | 18 - 24 hours (monitor by TLC/GC-MS) |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4,4'-Trimethylenedipyridine
-
Preparation: In a high-pressure reactor vessel, dissolve 4,4'-Trimethylenedipyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrogenation catalyst (e.g., 1-5 mol% Rh₂O₃).
-
Reaction Execution: Seal the reactor. Purge the system with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[4]
-
Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 6M NaOH) to a pH > 12 and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4,4'-Trimethylenebis(piperidine).
Protocol 2: Eschweiler-Clarke N-Methylation
-
Preparation: To the crude 4,4'-Trimethylenebis(piperidine) (1.0 eq), add formic acid (>3.6 eq) followed by an aqueous solution of formaldehyde (>2.2 eq).[6]
-
Reaction Execution: Heat the mixture to 80-100 °C with stirring for 18-24 hours.[6] The reaction should be performed in a well-ventilated fume hood as CO₂ is evolved.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 1M HCl to quench any unreacted reagents.
-
Isolation: Basify the solution to pH > 12 with a strong base (e.g., NaOH pellets or 6M NaOH solution), ensuring the mixture remains cool in an ice bath. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or another appropriate method.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (2006). Diamine purification method.
-
WIPO Patentscope. (2020). PURIFICATION METHOD FOR DIAMINE COMPOUND.... Retrieved from [Link]
- Google Patents. (1987). Single pass process for making trimethyl pyridine.
-
ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]
-
ResearchGate. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
Pearson. (2023). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
Angewandte Chemie. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]
-
ChemRxiv. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
- Google Patents. (1967). Process for purifying a phenylenediamine.
- Google Patents. (1964). Methylation of piperazines.
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- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common issues in reactions with 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the technical support center for 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile bidentate tertiary amine. Here, we will delve into the mechanistic underpinnings of potential issues and provide actionable, field-tested solutions to ensure the success of your experiments.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), often abbreviated as TMDP, is a unique diamine characterized by two sterically hindered piperidine rings linked by a flexible propylene chain. This structure imparts a combination of strong basicity, nucleophilicity, and steric bulk, making it a valuable reagent in a variety of applications, including as a base in elimination reactions, a building block for dicationic ionic liquids and cyanine dyes, and as a structure-directing agent in zeolite synthesis.[1] However, its distinct properties can also lead to specific challenges in reaction outcomes. This guide will address these common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4,4'-Trimethylenebis(1-methylpiperidine) is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to incomplete reactions. Firstly, due to its significant steric hindrance, the nitrogen atoms may have difficulty accessing sterically congested electrophilic centers.[2] Secondly, ensure your reagents are sufficiently pure and dry, as protic impurities can quench the base. For reactions where TMDP is a nucleophile, the choice of solvent is critical; polar aprotic solvents like DMF or DMSO can help to solubilize reactants and facilitate the reaction, though care must be taken with DMSO at elevated temperatures in the presence of bases.[3]
Q2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve selectivity?
A2: The bidentate nature of 4,4'-Trimethylenebis(1-methylpiperidine) means that it can react at one or both nitrogen atoms. If you are aiming for mono-alkylation, using a stoichiometric excess of the diamine can favor the desired product. Conversely, for di-alkylation to form dicationic compounds, a slight excess of the alkylating agent and longer reaction times may be necessary. Over-alkylation leading to quaternary ammonium salts can also occur, especially with highly reactive alkylating agents like methyl iodide.[4] Careful control of stoichiometry and reaction temperature is key.
Q3: Why am I getting the less substituted alkene (Hofmann product) in my elimination reaction?
A3: 4,4'-Trimethylenebis(1-methylpiperidine) is a sterically bulky base. In elimination reactions, it will preferentially abstract the most accessible proton, which is typically on the least substituted carbon atom. This leads to the formation of the thermodynamically less stable Hofmann product, in contrast to the Zaitsev product typically formed with smaller, unhindered bases.[2] This is a characteristic feature of sterically hindered bases and can be used to synthetic advantage when the Hofmann product is the desired isomer.
Q4: How do I effectively remove unreacted 4,4'-Trimethylenebis(1-methylpiperidine) and its salts from my reaction mixture?
A4: Due to its basic nature, 4,4'-Trimethylenebis(1-methylpiperidine) can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). The resulting protonated diamine salt will be soluble in the aqueous layer.[5] However, be mindful that your desired product is not acid-sensitive. If your product is also basic, chromatographic purification will likely be necessary. For dicationic ionic liquid products, which are salts themselves, purification often involves precipitation and washing with a non-polar solvent to remove organic impurities.
Troubleshooting Guides
Guide 1: Synthesis of Dicationic Ionic Liquids
The synthesis of dicationic ionic liquids typically involves the reaction of 4,4'-Trimethylenebis(1-methylpiperidine) with two equivalents of an alkyl halide.
Problem 1.1: Low yield of the desired dicationic salt and presence of mono-cationic intermediate.
-
Causality: This is often a result of incomplete reaction due to insufficient reaction time, temperature, or a sub-stoichiometric amount of the alkylating agent. The steric hindrance of the second piperidine nitrogen after the first alkylation can also slow down the second reaction step.
-
Troubleshooting Protocol:
-
Stoichiometry: Use a slight excess (2.1-2.2 equivalents) of the alkylating agent to drive the reaction to completion.
-
Temperature & Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. These reactions can sometimes require prolonged heating.
-
Solvent Choice: Ensure a suitable solvent is used that dissolves all reactants. Polar aprotic solvents like acetonitrile or DMF are often good choices.
-
Purification: The dicationic product often precipitates from the reaction mixture upon cooling or with the addition of a less polar co-solvent. The mono-cationic intermediate may remain in the mother liquor.
-
Problem 1.2: Formation of a polymeric or intractable mixture.
-
Causality: If a di-haloalkane is used as the alkylating agent with the intent of forming a cyclic dication, intermolecular polymerization can be a significant side reaction.
-
Troubleshooting Protocol:
-
High Dilution: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the di-haloalkane to a dilute solution of the diamine.
-
Template Effect: In some cases, a template ion can be used to promote cyclization.
-
Experimental Workflow: Synthesis of a Dicationic Ionic Liquid
Caption: Workflow for dicationic ionic liquid synthesis.
Guide 2: Use as a Base in Elimination Reactions
4,4'-Trimethylenebis(1-methylpiperidine) is an effective, sterically hindered base for promoting Hofmann elimination.
Problem 2.1: Competing Substitution (SN2) Reaction.
-
Causality: While the steric bulk of the diamine disfavors its action as a nucleophile, substitution can still compete with elimination, especially with primary alkyl halides.[6]
-
Troubleshooting Protocol:
-
Increase Steric Hindrance: If possible, increase the steric bulk around the reaction center of the substrate to further disfavor the SN2 pathway.
-
Temperature: Higher temperatures generally favor elimination over substitution. Cautiously increase the reaction temperature.
-
Solvent: Use a less polar solvent to disfavor the formation of charged intermediates in the SN2 transition state.
-
Logical Relationship: Elimination vs. Substitution
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the technical support center for 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile bis-tertiary amine. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental conditions for optimal results.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), often abbreviated as TMDP, is a symmetrical bis-tertiary amine characterized by two N-methylpiperidine rings linked by a propyl chain. Its unique structure makes it a valuable building block and reagent in various synthetic applications. It is notably used in the synthesis of dicationic ionic liquids, as a structure-directing agent, and in the formation of monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection.[1] Its high thermal stability and low toxicity also make it an attractive greener alternative to other catalysts in certain organic reactions.
This guide will primarily focus on the optimization of quaternization reactions, a common application of TMDP, to produce dicationic quaternary ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4,4'-Trimethylenebis(1-methylpiperidine) that I should be aware of?
A1: Understanding the physical properties of your starting material is crucial for proper handling and reaction setup. Key properties include:
-
Boiling Point: 215 °C at 50 mmHg
-
Melting Point: 13 °C
-
Density: 0.896 g/mL at 25 °C
-
Refractive Index: n20/D 1.482
These properties indicate that TMDP is a liquid at room temperature and has a relatively high boiling point, which allows for a wide range of reaction temperatures.
Q2: What are the primary applications of 4,4'-Trimethylenebis(1-methylpiperidine)?
A2: TMDP is primarily used in the synthesis of:
-
Dicationic Ionic Liquids: These are salts with two cationic centers, which can have unique physical and chemical properties compared to their monocatonic counterparts.
-
Cyanine Dyes: Specifically, it's used to create di-, tri-, and tetracationic cyanine dyes for nucleic acid detection.[1]
-
Structure-Directing Agents: In materials science, it can be used to template the formation of porous materials.
Q3: Can 4,4'-Trimethylenebis(1-methylpiperidine) be used as a catalyst?
A3: Yes, due to its basic nature and high thermal stability, it can be used as a catalyst in various organic reactions, such as the synthesis of N-methyl imines. It is often considered a safer and more environmentally friendly alternative to piperidine for high-temperature reactions.
Troubleshooting Guide for Quaternization Reactions
The quaternization of 4,4'-Trimethylenebis(1-methylpiperidine) to form a dicationic salt is a common synthetic step. However, achieving high yields of the desired product can be challenging. This section addresses common issues and provides systematic optimization strategies.
Problem 1: Low or No Conversion to the Dicationic Product
A low or non-existent yield of the desired di-quaternized product is a frequent issue. This can often be attributed to several factors.
Causality Analysis:
-
Insufficiently Reactive Alkylating Agent: The rate of a quaternization reaction, which is an SN2 reaction, is highly dependent on the leaving group of the alkylating agent.[2]
-
Steric Hindrance: Although the nitrogen atoms in the piperidine rings are relatively accessible, bulky alkylating agents can significantly slow down the reaction.[3]
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and solubility of reactants and products.
-
Low Reaction Temperature: Quaternization reactions often require elevated temperatures to proceed at a reasonable rate.[2]
Optimization Workflow:
Figure 1: Troubleshooting workflow for low reaction conversion.
Detailed Optimization Protocols:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | If using an alkyl chloride, consider switching to an alkyl bromide or iodide. For methylations, dimethyl sulfate is a highly effective alternative to methyl iodide.[2] | The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Better leaving groups will accelerate the reaction. |
| Solvent | Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred.[4] For some systems, a solvent-free (neat) reaction at elevated temperatures can be effective.[5][6] | These solvents can stabilize the charged transition state of the SN2 reaction and often provide good solubility for the reactants. |
| Temperature | Gradually increase the reaction temperature in 10-20 °C increments. A typical starting range is 60-100 °C.[2] Monitor for any signs of decomposition. | Higher temperatures provide the necessary activation energy for the reaction to proceed. |
| Concentration | If the reaction is slow, increasing the concentration of the reactants may improve the rate. However, be mindful of potential solubility issues with the product. | Higher concentrations can increase the frequency of molecular collisions, leading to a faster reaction rate. |
Problem 2: Incomplete Reaction - Formation of Mono-Quaternized Byproduct
A common challenge in the quaternization of bis-tertiary amines is the formation of a significant amount of the mono-quaternized product, where only one of the two piperidine nitrogens has reacted.
Causality Analysis:
-
Stoichiometry: An insufficient amount of the alkylating agent will naturally lead to incomplete reaction.
-
Statistical Distribution: Even with sufficient alkylating agent, there is a statistical probability of forming the mono-quaternized product, especially in the early stages of the reaction.
-
Electronic Effects: The first quaternization introduces a positive charge, which can electronically deactivate the second nitrogen atom, making the second quaternization slower.
-
Solubility: The mono-quaternized product may have different solubility properties than the starting material and the desired dicationic product, potentially causing it to precipitate or otherwise become less reactive.
Optimization Workflow:
Figure 2: Troubleshooting workflow for the presence of mono-quaternized byproduct.
Detailed Optimization Protocols:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the alkylating agent (e.g., 2.1-2.5 equivalents per equivalent of TMDP). | This helps to drive the reaction to completion and ensure both nitrogen atoms are quaternized. |
| Reaction Time | Monitor the reaction progress by TLC or NMR. If the mono-quaternized product is still present, extend the reaction time. | The second quaternization may be slower than the first, requiring more time to go to completion. |
| Temperature | As with low conversion, increasing the temperature can help overcome the activation energy barrier for the second quaternization. | The deactivating effect of the first positive charge can be overcome with additional thermal energy. |
Problem 3: Difficulty in Product Purification
Separating the desired dicationic product from the unreacted starting material, the mono-quaternized byproduct, and any excess alkylating agent can be challenging due to their similar polarities and potential for co-precipitation.
Causality Analysis:
-
Similar Physical Properties: The starting material, mono-quaternized, and di-quaternized species can have overlapping solubility profiles.
-
High Polarity of Products: Quaternary ammonium salts are often highly polar and may not be amenable to standard silica gel chromatography.[7]
Purification Strategies:
| Method | Protocol | Suitability |
| Recrystallization/Precipitation | If the dicationic product is a solid, attempt recrystallization from a suitable solvent system. Often, a polar solvent like ethanol or methanol with a less polar anti-solvent like ethyl acetate or diethyl ether can be effective. | Best for crystalline products with significantly different solubility from impurities. |
| Liquid-Liquid Extraction | If the product is an ionic liquid, a liquid-liquid extraction may be possible. For example, unreacted starting material may be extracted into a non-polar organic solvent, while the ionic liquid remains in a more polar phase. | Useful for separating non-polar starting materials from highly polar ionic liquid products. |
| Ion Exchange Chromatography | This technique separates molecules based on their charge and is highly effective for separating species with different numbers of positive charges.[8] | Ideal for separating the di-quaternized (2+ charge) product from the mono-quaternized (1+ charge) and neutral starting material. |
| Solid Phase Extraction (SPE) | A C18 SPE cartridge can be used to retain the less polar starting material and mono-quaternized species, while the more polar dicationic product may elute earlier.[9] | A good alternative to full column chromatography for smaller scale purifications. |
Monitoring Reaction Progress with NMR Spectroscopy:
¹H NMR spectroscopy is a powerful tool for monitoring the progress of the quaternization reaction and identifying the different species in the reaction mixture.
-
4,4'-Trimethylenebis(1-methylpiperidine) (Starting Material): You will observe a characteristic singlet for the N-methyl protons.
-
Mono-quaternized Product: You will see two distinct singlets for the N-methyl protons – one for the unreacted tertiary amine and one for the newly formed quaternary ammonium center, which will be shifted downfield.
-
Di-quaternized Product: You will observe a single, downfield-shifted singlet for the two equivalent N-methyl groups of the dicationic salt.
By integrating these peaks, you can determine the relative amounts of each species in your reaction mixture.[4][10][11]
References
-
Ang, E. C. X. (2020). Preparation of Asymmetric Phase-transfer Catalyst, 1,4-Bis((4S,5S)-1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidin-2-ylidene)piperazine-1,4-diium chloride. ResearchGate. [Link]
- EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
-
Gawroński, J., Kołbon, H., Kwit, M., & Rychlewska, U. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(8), 654–660. [Link]
- US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
- US9416099B2 - Quaternized fatty amines, amidoamines and their derivatives from natural oil metathesis.
-
Van der Veken, P., Senten, K., Kertész, I., De Meester, I., Lambeir, A. M., Maes, M. B., Scharpé, S., Haemers, A., & Augustyns, K. (2005). 1H NMR Study of Quaternization of 2,4-Di-tert-butyl-6-dimethylaminomethylphenol. Journal of the Brazilian Chemical Society, 16(3B), 585–591. [Link]
-
Wang, L., Liu, Y., Wang, C., Li, S., & Zhang, X. (2017). Determination of piperidinium ionic liquid cations in environmental water samples by solid phase extraction and hydrophilic interaction liquid chromatography. Journal of Separation Science, 40(14), 2964–2970. [Link]
-
Watson, D. G., Edrada-Ebel, R., & Ebel, R. (2012). Chromatographic retention behaviour, modelling and separation optimisation of the quaternary ammonium salt isometamidium chloride and related compounds on a range of reversed-phase liquid chromatographic stationary phases. Journal of Chromatography A, 1239, 59–67. [Link]
- WO2012064507A1 - Quaternized fatty amines, amidoamines, and their derivatives from natural oil metathesis.
-
Wytse, V., & van der Mei, J. (2021). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering, 6(10), 1847–1857. [Link]
-
Zhang, B.-X., Wang, X.-Y., Wang, J.-J., Liu, X.-L., Gao, Y.-F., & Hu, X.-M. (2022). Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. RSC Advances, 12(6), 3505–3512. [Link]
-
Zulfiqar, A., & Sarwar, M. I. (2013). A Study of Species Formation of Aqueous Tertiary and Hindered Amines Using Quantitative 13C NMR Spectroscopy. Journal of the Korean Chemical Society, 57(5), 629–634. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 3. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines [mdpi.com]
- 4. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 6. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 7. Chromatographic retention behaviour, modelling and separation optimisation of the quaternary ammonium salt isometamidium chloride and related compounds on a range of reversed-phase liquid chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography - Wikipedia [en.wikipedia.org]
- 9. patents.justia.com [patents.justia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the technical support center for the purification of 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile bis-tertiary amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction to Purification Challenges
4,4'-Trimethylenebis(1-methylpiperidine) is a valuable building block in medicinal chemistry and materials science.[1] However, achieving high purity of this compound can be challenging due to the potential for closely related impurities, its physical properties, and its chemical nature as a tertiary amine. This guide will walk you through understanding these challenges and provide practical solutions for obtaining a highly pure product.
A plausible synthetic route to 4,4'-Trimethylenebis(1-methylpiperidine) involves the reductive amination of 1-methyl-4-piperidone with 1,3-diaminopropane, followed by Eschweiler-Clarke methylation of the resulting secondary amines. This synthesis, while effective, can lead to a variety of impurities that require careful separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4,4'-Trimethylenebis(1-methylpiperidine) product?
A1: Based on a typical synthesis involving reductive amination and subsequent methylation, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 1-methyl-4-piperidone and 1,3-diaminopropane.
-
Intermediates: Mono-aminated products and partially methylated species (secondary amines).
-
Side-Products: Products from the self-condensation of 1-methyl-4-piperidone, and potential byproducts from the reducing agents used. Over-alkylation to form quaternary ammonium salts is a possibility if using alkyl halides for methylation instead of the Eschweiler-Clarke reaction.
-
Isomers: Potential for cis/trans isomers with respect to the substituents on the piperidine rings.
Q2: My crude product is a dark-colored oil. What could be the cause?
A2: Dark coloration in crude amine products often indicates the presence of degradation products or high molecular weight byproducts. This can arise from:
-
Thermal Degradation: Although bis-tertiary amines can be thermally stable, prolonged heating at high temperatures during synthesis or distillation can lead to decomposition.
-
Oxidation: Tertiary amines can be susceptible to oxidation, especially if exposed to air at elevated temperatures.
-
Acid-Catalyzed Side Reactions: If acidic conditions were used during synthesis (e.g., for removal of protecting groups), side reactions and polymerization of starting materials or intermediates can occur, leading to colored impurities.
Q3: I'm having trouble separating my product from an impurity with a very similar boiling point. What are my options?
A3: This is a common challenge. Here are several strategies to consider:
-
High-Efficiency Fractional Distillation: Utilize a longer, more efficient distillation column (e.g., a Vigreux or packed column) and a slow distillation rate to maximize the separation of components with close boiling points.
-
Azeotropic Distillation: The addition of an entrainer, such as water or a hydrocarbon, can form a new, lower-boiling azeotrope with one of the components, facilitating its removal.
-
Salt Crystallization: Convert the free base to a salt (e.g., hydrochloride or hydrobromide). The salt of your desired product may have different solubility properties than the salts of the impurities, allowing for purification by crystallization.
-
Chromatography: Column chromatography is a powerful tool for separating closely related compounds.
Troubleshooting Guides
Problem 1: Low Purity After Fractional Distillation
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad boiling point range during distillation. | Inefficient distillation setup or presence of multiple impurities. | 1. Improve Column Efficiency: Use a longer fractionating column with a high surface area packing material. 2. Optimize Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Consider Azeotropic Distillation: If a known impurity forms an azeotrope with a suitable entrainer, this can be an effective removal strategy. |
| Co-distillation of product and impurity. | Similar boiling points of the components. | 1. Salt Formation and Crystallization: Convert the distilled product to a salt and recrystallize to remove the persistent impurity. Then, regenerate the free base. 2. Preparative Chromatography: If distillation fails, preparative HPLC or flash chromatography may be necessary. |
Problem 2: Product Degradation During Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Darkening of the product during distillation. | Thermal degradation. | 1. Vacuum Distillation: Lower the boiling point by performing the distillation under reduced pressure. 2. Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low yield after purification. | Product loss due to degradation or multiple purification steps. | 1. Optimize each step: Analyze each purification step for potential losses and optimize conditions. 2. Alternative Purification: Consider a less harsh purification method, such as chromatography at room temperature, if thermal degradation is significant. |
Problem 3: Challenges with Chromatographic Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Product tailing or irreversible binding to silica gel column. | Strong interaction between the basic amine and acidic silica gel. | 1. Use a Modified Stationary Phase: Employ an amine-functionalized or deactivated silica gel column. 2. Mobile Phase Modification: Add a small amount of a competing amine (e.g., triethylamine, typically 0.1-1%) to the mobile phase to block the acidic sites on the silica gel. 3. Reversed-Phase Chromatography: Consider using a C18 column with a suitable mobile phase, which can be effective for the separation of polar compounds like amines. |
| Poor separation of closely related impurities. | Insufficient resolution of the chromatographic system. | 1. Optimize Mobile Phase: Systematically vary the solvent polarity and composition of the mobile phase to improve separation. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, try a different type of stationary phase (e.g., alumina, or a different bonded phase). |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with significantly different boiling points from the target compound.
Workflow Diagram:
Caption: Fractional Vacuum Distillation Workflow.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a Vigreux or packed fractionating column, a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude 4,4'-Trimethylenebis(1-methylpiperidine). Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. The boiling point of 4,4'-Trimethylenebis(1-methylpiperidine) is 215 °C at 50 mmHg.
-
Heating: Gently heat the distillation flask.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate (forerun) in a separate receiving flask. This fraction will contain lower-boiling impurities.
-
Main Fraction: Once the distillation temperature stabilizes at the expected boiling point of the product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS and/or NMR.
Protocol 2: Purification by Salt Crystallization
This method is particularly useful for separating the product from impurities with similar boiling points or that are difficult to remove by distillation.
Workflow Diagram:
Caption: Salt Crystallization and Free Base Regeneration Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4,4'-Trimethylenebis(1-methylpiperidine) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the crude product.
-
Crystallization: The dihydrochloride salt of the product should precipitate out of the solution. Cooling the mixture may enhance crystallization.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent to remove any adhering impurities.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Free Base Regeneration:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.
-
Extract the liberated free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Data Presentation
Table 1: Physical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀N₂ | |
| Molecular Weight | 238.42 g/mol | |
| Boiling Point | 215 °C at 50 mmHg | |
| Melting Point | 13 °C | |
| Density | 0.896 g/mL at 25 °C |
Table 2: Analytical Methods for Purity Assessment
| Technique | Typical Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Derivatization may be necessary for less volatile impurities. Provides structural information from mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | Separation of a wide range of impurities, including non-volatile compounds. | Method development (column, mobile phase) is crucial for good separation. Can be used for quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of impurities. | ¹H and ¹³C NMR can provide detailed structural information. Quantitative NMR (qNMR) can be used for accurate purity determination. |
References
-
Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine) Product Page. [Link]
Sources
stability issues of 4,4'-Trimethylenebis(1-methylpiperidine) under reaction conditions
Welcome to the technical support center for 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile diamine in your experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome stability challenges and ensure the integrity of your reactions.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), with the CAS number 64168-11-2, is a dicationic tertiary amine commonly used as a structure-directing agent and in the synthesis of various organic compounds, including cyanine dyes for nucleic acid detection and piperidine-based ionic liquids. Its two basic nitrogen centers and the flexible trimethylene linker impart unique properties to this molecule. However, like all tertiary amines, its stability can be compromised under certain reaction conditions, leading to side reactions and impurities that can affect yield and purity. This guide will address these potential stability issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Handling and Storage
Question 1: What are the recommended storage and handling conditions for 4,4'-Trimethylenebis(1-methylpiperidine) to ensure its long-term stability?
Answer:
Proper storage and handling are the first steps in preventing degradation. 4,4'-Trimethylenebis(1-methylpiperidine) should be stored in a cool, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide, which can react with the basic amine. For long-term storage, refrigeration at 2-8°C is recommended. Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Stability in Acidic and Basic Conditions
Question 2: I am running a reaction under acidic conditions. Is 4,4'-Trimethylenebis(1-methylpiperidine) stable?
Answer:
As a tertiary amine, 4,4'-Trimethylenebis(1-methylpiperidine) is a base and will react with acids in an exothermic reaction to form the corresponding ammonium salts.[2] While this acid-base reaction itself is not a degradation of the core structure, the formation of the salt will alter its solubility and nucleophilicity. The piperidine ring itself is generally stable to cleavage under moderately acidic conditions. However, strongly acidic conditions, especially at elevated temperatures, could potentially promote side reactions.
Troubleshooting:
-
Issue: Your reaction is not proceeding as expected, or you observe the formation of a precipitate.
-
Potential Cause: The 4,4'-Trimethylenebis(1-methylpiperidine) has been protonated by the acidic conditions, rendering it less nucleophilic or causing it to precipitate out of a non-polar solvent.
-
Solution:
-
pH adjustment: If your reaction conditions permit, consider using a milder acid or a buffered system to control the pH.
-
Solvent choice: If the ammonium salt precipitates, you may need to switch to a more polar solvent system that can solubilize it.
-
Order of addition: In some cases, adding the amine slowly to the acidic mixture can help to control the exotherm and improve homogeneity.
-
Question 3: Can I use strong bases in the presence of 4,4'-Trimethylenebis(1-methylpiperidine)?
Answer:
4,4'-Trimethylenebis(1-methylpiperidine) is generally stable in the presence of common non-nucleophilic bases (e.g., sodium carbonate, triethylamine). However, very strong bases, particularly at high temperatures, could potentially induce elimination reactions if there are suitable leaving groups on adjacent carbons, though this is not a primary degradation pathway for the parent molecule itself. Of greater concern is the potential for the amine to react as a nucleophile if the "base" also has electrophilic character.
Oxidative and Reductive Stability
Question 4: I am using an oxidizing agent in my reaction. What is the potential for degradation of 4,4'-Trimethylenebis(1-methylpiperidine)?
Answer:
The tertiary amine nitrogens in 4,4'-Trimethylenebis(1-methylpiperidine) are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or even atmospheric oxygen over time, can oxidize the nitrogen atoms to form the corresponding N-oxides.[3] This is a common and often significant side reaction.
Troubleshooting Workflow for Oxidative Degradation:
Caption: Troubleshooting workflow for suspected N-oxidation.
Experimental Protocol: Quenching Excess Oxidizing Agent
-
Cool the reaction: After the desired transformation is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quench: Slowly add a quenching agent. For peroxide-based oxidants, a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective.[4] For other oxidizing agents, sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can be used.
-
Monitor: Monitor the quenching process, as it can be exothermic.
-
Work-up: Proceed with the standard aqueous work-up.
Question 5: Is 4,4'-Trimethylenebis(1-methylpiperidine) stable under reducing conditions?
Answer:
The piperidine rings are saturated and generally stable to most common reducing agents (e.g., NaBH₄, LiAlH₄, H₂/Pd). These conditions are unlikely to cause degradation of the core structure.
Reactivity with Electrophiles
Question 6: My reaction involves an electrophile (e.g., an alkyl halide or acyl chloride), and I am seeing multiple products. What could be happening?
Answer:
The nitrogen atoms in 4,4'-Trimethylenebis(1-methylpiperidine) are nucleophilic and will react with electrophiles.[2][5] A common issue is over-alkylation or over-acylation, especially if the stoichiometry is not carefully controlled. Since there are two nucleophilic nitrogen centers, you can get a mixture of mono- and di-substituted products.
Troubleshooting Guide for Reactions with Electrophiles
| Issue | Potential Cause | Recommended Solution |
| Formation of multiple products (mono- and di-alkylation) | Both nitrogen atoms are reacting with the electrophile. | Carefully control the stoichiometry. Use a limiting amount of the electrophile for mono-alkylation. Use a slight excess of the electrophile for di-alkylation. |
| Formation of a quaternary ammonium salt | The tertiary amine has been further alkylated.[2] | This is often unavoidable with reactive alkyl halides. Consider using a less reactive electrophile or a different synthetic route if this is a major issue. |
| Low yield | The amine is acting as a base and deprotonating another species, or the product is precipitating. | Add a non-nucleophilic base (e.g., Hünig's base) to scavenge any acid generated during the reaction.[2] Choose a solvent that will keep all reactants and products in solution. |
Logical Relationship Diagram for Electrophilic Reactions:
Caption: Potential reaction pathways with electrophiles.
Analytical Characterization of Stability
Question 7: How can I analytically monitor the stability of 4,4'-Trimethylenebis(1-methylpiperidine) and detect potential degradation products?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability and purity of 4,4'-Trimethylenebis(1-methylpiperidine).
Recommended Analytical Methods:
| Technique | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Quick reaction monitoring. | Appearance of new spots indicates the formation of byproducts. N-oxides are typically more polar and will have a lower Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and impurity profiling. | Development of new peaks over time or under stress conditions indicates degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the starting material and any degradation products. | ¹H NMR: Protons alpha to the nitrogen in the N-oxide will be shifted downfield. ¹³C NMR: The carbons adjacent to the oxidized nitrogen will also show a characteristic shift.[6][7] |
| Mass Spectrometry (MS) | Identification of degradation products by molecular weight. | ESI-MS: Look for the [M+H]⁺ ion for the parent compound. N-oxidation will result in peaks at [M+16+H]⁺ (mono-N-oxide) and [M+32+H]⁺ (di-N-oxide). Fragmentation patterns can also provide structural information.[8] |
Step-by-Step Protocol for Sample Analysis by ESI-MS:
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Set up the electrospray ionization mass spectrometer in positive ion mode.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Look for the expected molecular ion peak of 4,4'-Trimethylenebis(1-methylpiperidine) ([C₁₅H₃₀N₂ + H]⁺ = m/z 239.25). Search for potential N-oxide peaks at m/z 255.25 (mono-N-oxide) and 271.25 (di-N-oxide).
Concluding Remarks
As a Senior Application Scientist, I trust this guide will serve as a valuable resource in your research endeavors with 4,4'-Trimethylenebis(1-methylpiperidine). By understanding the underlying chemical principles of its stability and potential degradation pathways, you are better equipped to design robust experimental protocols and troubleshoot any issues that may arise. Scientific integrity is paramount, and a thorough understanding of your reagents is a cornerstone of reliable and reproducible results.
References
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 1-Methylpiperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]
-
FAA USA Safety and Health Programs - UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 342. Retrieved from [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]
-
Jones, A. J., & Casy, A. F. (1977). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Organic Magnetic Resonance, 9(6), 333-335. [Link]
-
PubChem. (n.d.). Piperidine, 1-methyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine, 1-methyl-, 1-oxide | C6H13NO | CID 9833945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Reactions with 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful scale-up of your chemical reactions involving this versatile diamine.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine) in Scale-Up Synthesis
4,4'-Trimethylenebis(1-methylpiperidine), a bifunctional tertiary amine, serves various roles in organic synthesis, including as a catalyst, a structure-directing agent, and a building block for more complex molecules.[1][2] Its unique structure, featuring two basic piperidine rings linked by a flexible propylene chain, imparts specific steric and electronic properties that can be advantageous in certain transformations. However, scaling up reactions with this bulky diamine from the lab bench to pilot or production scale can introduce a unique set of challenges. This guide will address these potential hurdles with scientifically grounded explanations and actionable solutions.
Chemical and Physical Properties
A thorough understanding of the physical properties of 4,4'-Trimethylenebis(1-methylpiperidine) is critical for process design and safety at scale.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀N₂ | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| Appearance | Liquid | [1] |
| Melting Point | 13 °C (lit.) | [1][2][3] |
| Boiling Point | 215 °C at 50 mmHg (lit.) | [1][2][3] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1][2][3] |
| Refractive Index | n20/D 1.482 (lit.) | [1][2][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| pKa | 9.90 ± 0.10 (Predicted) | [3] |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning to scale up reactions involving 4,4'-Trimethylenebis(1-methylpiperidine).
Q1: What are the primary applications of 4,4'-Trimethylenebis(1-methylpiperidine) in large-scale synthesis?
A1: On a larger scale, this diamine is primarily utilized in the synthesis of:
-
Quaternary Ammonium Compounds: It serves as a precursor for creating dicationic ionic liquids and polymers used as bile acid sequestrants.[1][2][4]
-
Structure-Directing Agents (SDAs): In materials science, it is used in the synthesis of zeolites and other porous materials.[1][2]
-
Catalysis: It can act as a basic catalyst in various organic transformations, such as Knoevenagel-Michael condensations and imine synthesis, offering a potentially greener and more thermally stable alternative to simpler amines like piperidine.[5][6]
Q2: What are the key safety considerations when handling 4,4'-Trimethylenebis(1-methylpiperidine) in large quantities?
A2: Safety is paramount during scale-up. Key considerations include:
-
Corrosivity and Irritation: While not as aggressive as simpler amines, it can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.
-
Combustibility: It is a combustible liquid with a flash point of 113 °C.[1] Ensure adequate ventilation and avoid open flames or sparks in the processing area.
-
Thermal Stability: The compound exhibits good thermal stability, which is advantageous for reactions at elevated temperatures.[6] However, it is crucial to understand the thermal decomposition profile of your specific reaction mixture.
Q3: How does the steric bulk of 4,4'-Trimethylenebis(1-methylpiperidine) affect reaction kinetics during scale-up?
A3: The steric hindrance from the two piperidine rings can influence reaction rates.[7] When scaling up, this can manifest as:
-
Slower reaction times: Compared to less bulky amines, reactions may require longer processing times or higher temperatures to achieve complete conversion.
-
Mass transfer limitations: In heterogeneous reactions, inefficient mixing can exacerbate the effects of steric hindrance. Robust agitation is critical to ensure adequate contact between reactants.
Q4: Can 4,4'-Trimethylenebis(1-methylpiperidine) be recovered and recycled?
A4: Yes, its relatively high boiling point and basic nature facilitate recovery. Potential methods include:
-
Distillation: For reactions with volatile products, the diamine can be separated by distillation under reduced pressure.
-
Acid-Base Extraction: The diamine can be protonated with an acid to form a water-soluble salt, allowing for separation from non-polar organic products. Subsequent basification of the aqueous layer will regenerate the free diamine.
Troubleshooting Guide for Scale-Up Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions involving 4,4'-Trimethylenebis(1-methylpiperidine).
Issue 1: Incomplete Reaction or Stalled Conversion
Symptoms:
-
Reaction monitoring (e.g., by HPLC, GC, or TLC) shows the presence of starting materials even after extended reaction times.
-
Product yield is significantly lower than in lab-scale experiments.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for incomplete reactions.
Issue 2: Poor Product Selectivity and Formation of Byproducts
Symptoms:
-
Increased levels of impurities compared to lab-scale batches.
-
Difficulty in product purification.
Root Cause Analysis and Solutions:
The formation of byproducts during scale-up is often linked to poor control over reaction parameters.
| Potential Cause | Scientific Explanation | Recommended Action |
| Localized Hotspots | Inefficient heat removal can lead to thermal degradation of reactants or products, or promote alternative reaction pathways with higher activation energies. | - Improve agitation to ensure uniform temperature distribution.- Lower the reaction temperature and extend the reaction time.- Use a solvent with a higher boiling point to act as a heat sink. |
| Incorrect Stoichiometry | Inaccurate charging of reagents on a large scale can lead to an excess of one reactant, promoting side reactions. | - Calibrate all weighing and metering equipment.- Add reagents based on molar equivalents, accounting for the purity of starting materials. |
| Air/Moisture Sensitivity | Some reactions involving basic amines are sensitive to air (oxidation) or moisture (hydrolysis). | - Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents.- Use dry solvents and reagents. |
Issue 3: Challenges in Product Isolation and Work-up
Symptoms:
-
Formation of emulsions during aqueous work-up.
-
Difficulty in separating the product from the diamine.
-
Product precipitation or crystallization issues.
Root Cause Analysis and Solutions:
Caption: Decision tree for resolving work-up challenges.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Condensation Reaction (Scale: 1 mole)
This protocol provides a general framework for a reaction where 4,4'-Trimethylenebis(1-methylpiperidine) is used as a basic catalyst.
Safety Precaution: Conduct the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Equipment:
-
5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Assemble and dry the reactor system. Purge with nitrogen for 30 minutes.
-
Reagent Charging: Charge the reactor with the electrophilic substrate (1.0 mole) and the chosen solvent (2 L). Begin agitation at 200 RPM.
-
Catalyst Addition: Add 4,4'-Trimethylenebis(1-methylpiperidine) (0.05 mole, 5 mol%).
-
Nucleophile Addition: Slowly add the nucleophilic substrate (1.1 mole) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, 2 L).
-
Wash the organic phase with 1 M citric acid solution (2 x 1 L) to remove the catalyst.
-
Wash with saturated sodium bicarbonate solution (1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Quaternization Reaction to Form a Dicationic Salt (Scale: 0.5 mole)
This protocol outlines the synthesis of a dicationic salt, a common application for this diamine.
Equipment:
-
As per Protocol 1, with the exclusion of the addition funnel if the alkylating agent is a solid.
Procedure:
-
Reactor Setup: Assemble, dry, and purge the reactor system with nitrogen.
-
Reagent Charging: Charge the reactor with 4,4'-Trimethylenebis(1-methylpiperidine) (0.5 mole) and a polar aprotic solvent (e.g., acetonitrile, 1.5 L). Start agitation.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.05 mole) portion-wise over 1 hour. An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) for 12-24 hours. The product may precipitate out of the solution.
-
Isolation:
-
Cool the reaction mixture to 0-5 °C.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with cold solvent.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
-
Concluding Remarks
Scaling up reactions with 4,4'-Trimethylenebis(1-methylpiperidine) requires a systematic approach that considers its unique physical and chemical properties. By anticipating challenges related to mixing, heat transfer, and product isolation, and by applying the troubleshooting strategies outlined in this guide, researchers can effectively transition their syntheses from the laboratory to a larger scale. Careful planning and process control are the keys to achieving safe, efficient, and reproducible results.
References
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
-
4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - NIH. (URL: [Link])
-
N-Methylpiperidine | C6H13N | CID 12291 - PubChem - NIH. (URL: [Link])
-
4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G) - Alkali Scientific. (URL: [Link])
-
Overcoming double-step CO 2 adsorption and minimizing water co-adsorption in bulky diamine-appended variants of Mg 2 (dobpdc) - ResearchGate. (URL: [Link])
-
4 - SAFETY DATA SHEET. (URL: [Link])
-
4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines | Request PDF - ResearchGate. (URL: [Link])
-
Reaction of Dialumane Incorporating Bulky Eind Groups with Pyridines - MDPI. (URL: [Link])
-
Chemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine) (CAS 64168-11-2). (URL: [Link])
-
Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])
-
4,4'-三亚甲基双(1-甲基哌啶) | 64168-11-2 - 摩熵化学. (URL: [Link])
-
1-Methylpiperidine - Wikipedia. (URL: [Link])
Sources
- 1. 4,4′-トリメチレンビス(1-メチルピペリジン) ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alkalisci.com [alkalisci.com]
- 3. 4,4'-Trimethylenebis(1-methylpiperidine) | 64168-11-2 [chemicalbook.com]
- 4. 4,4’-三亚甲基双(1-甲基哌啶) - CAS号 64168-11-2 - 摩熵化学 [molaid.com]
- 5. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in the Presence of 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals encountering catalyst deactivation issues, specifically when 4,4'-Trimethylenebis(1-methylpiperidine) is present in the reaction medium. This guide provides in-depth troubleshooting, diagnostic protocols, and frequently asked questions to help you navigate and resolve these challenges effectively.
Introduction: Understanding the Challenge
Catalyst deactivation is a critical issue in chemical synthesis, leading to reduced reaction efficiency, lower yields, and increased costs.[1][2] When nitrogen-containing compounds are present, particularly tertiary amines like 4,4'-Trimethylenebis(1-methylpiperidine), the risk of catalyst poisoning increases significantly.[3][4] This is especially true for widely used noble metal catalysts such as palladium.[2][5]
4,4'-Trimethylenebis(1-methylpiperidine) is a bidentate tertiary amine, meaning it has two nitrogen atoms that can coordinate with a metal center. This chelation effect can lead to strong binding to the active sites of a catalyst, effectively poisoning it. The steric hindrance provided by the methyl and piperidine groups also plays a role in how it interacts with the catalyst surface.[6]
This guide is structured to help you diagnose the root cause of catalyst deactivation in your experiments and provide actionable solutions to mitigate the issue and potentially regenerate your catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common symptoms of catalyst deactivation in my reaction?
A1: The most common symptoms include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.[7]
-
The need for higher catalyst loading, temperature, or pressure to achieve the desired conversion.
-
An increase in the formation of side products or impurities.
-
Inconsistent results between batches.
-
Visual changes in the catalyst, such as clumping or a change in color.
Q2: How does 4,4'-Trimethylenebis(1-methylpiperidine) deactivate my catalyst?
A2: 4,4'-Trimethylenebis(1-methylpiperidine) is a tertiary amine and can act as a potent catalyst poison through a mechanism called chemisorption .[3] The lone pair of electrons on the nitrogen atoms can strongly adsorb onto the active metal sites (e.g., palladium, platinum, rhodium) of your catalyst.[5] This blocks the active sites and prevents the reactant molecules from accessing them, thus inhibiting the catalytic cycle.[1] As a bidentate ligand, it can form a stable chelate with the metal center, leading to even stronger and potentially irreversible poisoning.
Q3: Which types of catalysts are most susceptible to poisoning by 4,4'-Trimethylenebis(1-methylpiperidine)?
A3: Precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds. This includes:
-
Palladium-based catalysts: (e.g., Pd/C, Pd(OH)₂/C, Pd/Al₂O₃) are widely used in hydrogenation and cross-coupling reactions and are highly susceptible.[2][5]
-
Platinum-based catalysts: (e.g., PtO₂, Pt/C) are also commonly used in hydrogenations and can be poisoned by amines.[8]
-
Rhodium-based catalysts: (e.g., Rh/C) are also susceptible to poisoning by nitrogenous compounds.[9]
Q4: Is the deactivation caused by 4,4'-Trimethylenebis(1-methylpiperidine) reversible or irreversible?
A4: The nature of the deactivation (reversible or irreversible) depends on the strength of the interaction between the amine and the catalyst surface, as well as the reaction conditions. Strong chemisorption, especially through chelation, can lead to irreversible poisoning.[2] However, in some cases, the poisoning may be partially or fully reversible, and the catalyst's activity can be restored through specific regeneration procedures.
Q5: Can steric hindrance of the amine affect the degree of catalyst poisoning?
A5: Yes, steric hindrance can influence the extent of catalyst poisoning. While bulky substituents around the nitrogen atom might hinder its approach to the catalytic surface, in the case of 4,4'-Trimethylenebis(1-methylpiperidine), the flexible trimethylene linker allows the two piperidine rings to adopt a conformation that facilitates bidentate coordination. The overall steric profile of the molecule will determine how it interacts with different types of active sites on the catalyst.[6][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and addressing catalyst deactivation when 4,4'-Trimethylenebis(1-methylpiperidine) is suspected to be the cause.
Step 1: Confirming Catalyst Deactivation
The first step is to confirm that the observed issues are indeed due to catalyst deactivation and not other experimental variables.
| Observation | Potential Cause (Other than Deactivation) | Verification Step |
| Slow or stalled reaction | Impure reagents or solvents | Run a control reaction with fresh, high-purity reagents and solvents. |
| Incorrect reaction setup (e.g., leaks in a hydrogenation setup) | Check the integrity of your reaction apparatus. | |
| Insufficient mixing | Ensure vigorous and consistent stirring. | |
| Inconsistent results | Variations in reagent quality or catalyst batch | Use reagents and catalyst from the same lot for a series of experiments. |
Step 2: Diagnosing the Cause of Deactivation
Once you have confirmed that catalyst deactivation is occurring, the next step is to pinpoint the cause.
Workflow for Diagnosing Catalyst Deactivation
Caption: Diagnostic workflow for catalyst deactivation.
Experimental Protocols for Diagnosis:
-
Protocol 2.1: Control Experiment without the Amine:
-
Set up the reaction under identical conditions to your original experiment but omit 4,4'-Trimethylenebis(1-methylpiperidine).
-
If the reaction proceeds as expected, it strongly suggests that the amine is the deactivating agent.
-
-
Protocol 2.2: Incremental Addition of the Amine:
-
Start the reaction without 4,4'-Trimethylenebis(1-methylpiperidine).
-
Once the reaction is proceeding at a stable rate, introduce a small, substoichiometric amount of the amine.
-
Monitor the reaction rate. A sudden drop in activity upon addition of the amine is a strong indicator of poisoning.
-
Step 3: Advanced Characterization of the Deactivated Catalyst
For a more definitive diagnosis, analyzing the spent catalyst can provide direct evidence of poisoning.
| Analytical Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Can detect the presence of nitrogen on the catalyst surface and provide information about its chemical state.[11][12] |
| Transmission Electron Microscopy (TEM) | Can reveal changes in the catalyst morphology, such as particle agglomeration or the formation of a coating on the surface. |
| Gas Chromatography-Mass Spectrometry (GC-MS) of Washes | Washing the catalyst with a suitable solvent and analyzing the wash can identify adsorbed species. |
| Inductively Coupled Plasma (ICP) Analysis | Can determine the elemental composition of the catalyst and detect any leaching of the active metal.[13] |
Step 4: Solutions and Mitigation Strategies
Once amine poisoning is confirmed, you can implement several strategies to overcome the issue.
Decision Tree for Mitigation Strategies
Caption: Mitigation strategy decision tree.
Protocols for Mitigation and Catalyst Regeneration:
-
Protocol 4.1: Catalyst Regeneration via Washing
-
Objective: To remove the adsorbed amine from the catalyst surface.
-
Separation: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Wash: Wash the catalyst multiple times with a solvent in which 4,4'-Trimethylenebis(1-methylpiperidine) is highly soluble.
-
Alkaline Wash: A patent suggests that washing with an alkaline solution can be effective for removing nitrogenous poisons from palladium catalysts.[7][14] Prepare a dilute aqueous solution of a base such as sodium carbonate or sodium bicarbonate.
-
Slurry the catalyst in the alkaline solution and stir for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25-50 °C).[7]
-
Neutralization and Final Wash: Filter the catalyst and wash it thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the catalyst under vacuum at a moderate temperature.
-
-
Protocol 4.2: Modifying Reaction Conditions
-
Objective: To minimize the poisoning effect of the amine.
-
Temperature: Investigate the effect of reaction temperature. In some cases, higher temperatures can weaken the adsorption of the poison.
-
Order of Addition: Add 4,4'-Trimethylenebis(1-methylpiperidine) to the reaction mixture as late as possible, or in slow, continuous portions.
-
Competitive Adsorption: Introduce a less poisonous, but still coordinating, additive that can compete with the bidentate amine for active sites, potentially preserving some catalytic activity.
-
-
Protocol 4.3: Screening for Poison-Resistant Catalysts
-
Objective: To identify a catalyst that is less susceptible to deactivation by the amine.
-
Support Effects: Test catalysts on different supports (e.g., different types of carbon, alumina, titania), as the support can influence the electronic properties of the metal and its susceptibility to poisoning.
-
Alloy Catalysts: Consider using bimetallic or alloy catalysts, which can have different electronic and geometric properties that may make them more resistant to poisoning.
-
References
- Catalyst Poisoning: Palladium & Pl
- Catalyst Poisoning Solutions. Gulf Bio Analytical.
- Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed Central (PMC)
- Catalysts Deactivation, Poisoning and Regener
- Method for reactivating palladium carbon catalyst.
- Poisoning and deactivation of palladium catalysts.
- C
- Method for reactivating palladium catalysts.
- Poisoning and deactivation of palladium c
- palladium coupling catalyst activ
- General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium c
- Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2020, April 21).
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- Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. MDPI.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
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- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6).
- (PDF) Advanced XPS-Based Techniques in the Characterization of Catalytic Materials: A Mini-Review. (2024, September 4).
- Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry (RSC Publishing).
- Detection of C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Why Amine Systems Fail – An in-depth Study of Amine System Failures.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes. (2022, June 24). PubMed.
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2025, August 5).
- Troubleshooting of C
- Amine Troubleshooting. Sulfur Recovery Engineering Inc..
- Deactivation study on zeolite materials using XPS and STEM characteriz
- Catalyst deactiv
- Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
- Characterization of model and real catalysts by APXPS. EPJ Web of Conferences.
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- Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxid
- Palladium on carbon. (2020, May 13). Sciencemadness Wiki.
- The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide.
- The application of X-ray techniques to identify deactivation processes and active species in novel catalytic m
- Reactions and Mechanisms. Master Organic Chemistry.
- Palladium on carbon safe handling. (2021, August 23). Future4200.
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Technical Support Center: Managing Exotherms in 4,4'-Trimethylenebis(1-methylpiperidine) Reactions
Welcome to the technical support center for the safe handling and management of exothermic reactions involving 4,4'-Trimethylenebis(1-methylpiperidine). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and field-proven insights necessary to conduct your work safely and effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the exothermic potential of reactions with 4,4'-Trimethylenebis(1-methylpiperidine).
Q1: What is 4,4'-Trimethylenebis(1-methylpiperidine) and in which reactions is it commonly used?
4,4'-Trimethylenebis(1-methylpiperidine) is a tertiary amine that serves various functions in chemical synthesis. It is commonly used as a structure-directing agent in the synthesis of zeolites[1][2], a reactant in the formation of piperidine-based dicationic ionic liquids[3][4], and in the synthesis of cyanine dyes.[3] Given its chemical nature as a tertiary amine, it can also be expected to participate in other reactions typical for this class of compounds.
Q2: What makes reactions with 4,4'-Trimethylenebis(1-methylpiperidine) potentially exothermic?
As a tertiary amine, 4,4'-Trimethylenebis(1-methylpiperidine) possesses lone pairs of electrons on its nitrogen atoms, making it nucleophilic and basic. Reactions where it acts as a nucleophile or a base can be highly exothermic. The heat generated is a result of the formation of new, more stable chemical bonds.
Q3: Which types of reactions involving 4,4'-Trimethylenebis(1-methylpiperidine) are most likely to be highly exothermic?
-
Alkylation Reactions: The reaction of amines with alkyl halides to form quaternary ammonium salts is a classic example of an exothermic process.[5][6] This is particularly relevant in the synthesis of certain ionic liquids or quaternized compounds.
-
Ring-Opening of Epoxides: Amines are effective nucleophiles for the ring-opening of strained rings like epoxides.[7][8] These reactions are often exothermic and require careful temperature control.
-
Neutralization Reactions with Acids: As a base, 4,4'-Trimethylenebis(1-methylpiperidine) will react exothermically with acids. The strength of the acid will directly influence the amount of heat generated.
-
Reactions with Acyl Halides and Anhydrides: These reactions are typically rapid and highly exothermic, leading to the formation of amide-like intermediates or products.
Q4: What are the primary hazards associated with an uncontrolled exotherm in these reactions?
An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[9] The primary hazards include:
-
Boiling of Solvents: The heat generated can cause the reaction solvent to boil violently, leading to a rapid increase in pressure.
-
Vessel Over-pressurization and Rupture: The increased pressure can exceed the limits of the reaction vessel, leading to an explosion and the release of flammable or toxic materials.[10]
-
Secondary Decomposition Reactions: High temperatures can initiate secondary decomposition reactions of reactants, products, or solvents, which may be even more energetic and produce large volumes of gas.
-
Fires and Explosions: If flammable solvents or reagents are used, a vessel rupture can lead to a fire or explosion.[11]
Section 2: Troubleshooting Guide for Exotherm Management
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments.
Q5: My reaction temperature is rising much faster than anticipated. What should I do?
An unexpectedly rapid temperature rise is a critical warning sign of a potential loss of control.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: If not already in place, immerse the reaction vessel in an ice bath or other suitable cooling medium.[11] Ensure good thermal contact between the flask and the cooling bath.
-
Alert a Colleague and Your Supervisor: Inform someone in your vicinity of the situation. Do not attempt to manage a potentially hazardous situation alone.
-
Prepare for Evacuation: Be prepared to evacuate the area if the temperature continues to rise uncontrollably or if you observe other signs of a runaway reaction (e.g., rapid gas evolution, pressure build-up).[12]
Follow-up Analysis:
-
Review Your Procedure: Double-check the concentrations and quantities of all reagents used.
-
Assess the Addition Rate: A too-rapid addition of a limiting reagent is a common cause of sharp exotherms.
-
Evaluate Mixing Efficiency: Ensure that your stirring is adequate to dissipate heat throughout the reaction mixture and prevent the formation of localized hot spots.
Q6: I have stopped the addition of my reagent, but the temperature is still climbing. What is my next step?
This indicates that the reaction has reached a point where the rate of heat generation is exceeding the rate of heat removal.
Emergency Protocol:
-
Emergency Cooling: If not already done, apply maximum cooling. This may involve using a larger ice bath or a colder cooling medium if available.
-
Dilution: If it can be done safely, adding a cold, inert solvent can help to absorb some of the heat and slow the reaction rate by reducing the concentration of reactants. This should only be attempted if you are confident it will not introduce a new hazard.
-
Quenching: If the situation is becoming critical, you may need to quench the reaction. A quenching agent is a chemical that will rapidly react with one of the reagents to stop the exothermic reaction. The choice of quenching agent is critical and must be evaluated for compatibility beforehand. For amine reactions, a weak acid might be a suitable quench, but this must be tested on a small scale first, as the neutralization itself will be exothermic.
-
Evacuate: If the temperature rise cannot be controlled, evacuate the laboratory and follow your institution's emergency procedures.[10]
Q7: How can I prevent an exotherm from getting out of control in the first place?
Proactive planning is the most effective way to manage exothermic reactions.
Best Practices for Prevention:
-
Conduct a Thorough Literature Search and Risk Assessment: Before starting any new reaction, search for any known thermal hazards associated with the reactants and reaction type.
-
Perform Small-Scale Trials: Always conduct a new reaction on a small scale to assess its exothermic potential before scaling up.
-
Use a "Semi-Batch" Approach: Add the most reactive reagent slowly and in a controlled manner to a solution of the other reactants. This allows the heat to be dissipated as it is generated.
-
Ensure Adequate Cooling Capacity: Have a cooling bath ready before you start the reaction, even if you do not anticipate a strong exotherm.[11]
-
Monitor the Reaction Temperature Continuously: Use a thermometer or thermocouple to monitor the internal temperature of the reaction. An external bath temperature is not a reliable indicator of the internal reaction temperature.
-
Maintain Efficient Stirring: Good agitation is crucial for heat transfer to the walls of the vessel and for preventing localized hot spots.
Section 3: Experimental Protocols and Data
This section provides a general protocol for a common type of reaction involving 4,4'-Trimethylenebis(1-methylpiperidine) and a table of relevant physical properties.
General Protocol for a Small-Scale Alkylation Reaction
This protocol is a general guideline and should be adapted based on a thorough risk assessment for your specific reactants.
Materials:
-
4,4'-Trimethylenebis(1-methylpiperidine)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous, inert solvent (e.g., acetonitrile, acetone)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer or thermocouple
-
Inert gas supply (e.g., nitrogen, argon)
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The round-bottom flask should be placed in the cooling bath.
-
Inert Atmosphere: Purge the apparatus with an inert gas.
-
Initial Charge: Dissolve 4,4'-Trimethylenebis(1-methylpiperidine) in the chosen solvent in the reaction flask and begin stirring.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Slow Addition: Dissolve the alkyl halide in the solvent and add it to the addition funnel. Add the alkyl halide solution dropwise to the stirred solution of the amine.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature. If the temperature begins to rise uncontrollably, stop the addition immediately.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).
-
Quenching (if necessary): If the reaction needs to be quenched, a suitable quenching agent can be added slowly at a low temperature.
-
Workup: Proceed with the appropriate workup and purification procedures.
Physical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)
| Property | Value | Reference |
| CAS Number | 64168-11-2 | [3] |
| Molecular Formula | C₁₅H₃₀N₂ | [13] |
| Molecular Weight | 238.41 g/mol | [13] |
| Boiling Point | 215 °C at 50 mmHg | [3] |
| Melting Point | 13 °C | [3] |
| Density | 0.896 g/mL at 25 °C | [3] |
Section 4: Visualizations
Workflow for Managing a Potentially Exothermic Reaction
Caption: A workflow diagram illustrating the key stages of managing a potentially exothermic reaction, from preparation to emergency response.
Decision Tree for Responding to an Exotherm
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Piperidine-appended imidazolium ionic liquids as task-specific catalys" by Kenneth K. Laali, Arezu Jamalian et al. [digitalcommons.unf.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3471561A - Amination of alkyl halides - Google Patents [patents.google.com]
- 7. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 10. tulsa.okstate.edu [tulsa.okstate.edu]
- 11. labproinc.com [labproinc.com]
- 12. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
- 13. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Impact of Impurities in 4,4'-Trimethylenebis(1-methylpiperidine)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4,4'-Trimethylenebis(1-methylpiperidine) (CAS: 64168-11-2). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot potential issues arising from impurities in this versatile diamine linker. As a bifunctional tertiary amine, its purity is paramount for achieving reproducible and predictable outcomes in applications ranging from the synthesis of ionic liquids and cyanine dyes to its use as a structure-directing agent. This guide provides in-depth, cause-and-effect analysis in a direct question-and-answer format to resolve common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users. We delve into the underlying chemical principles to help you diagnose problems effectively.
FAQ 1: My reaction yield is unexpectedly low, or the reaction fails to proceed to completion. Could impurities in my 4,4'-Trimethylenebis(1-methylpiperidine) be the cause?
Answer: Absolutely. This is one of the most common symptoms of impurity contamination. The bifunctional nature of 4,4'-Trimethylenebis(1-methylpiperidine) is critical for many reactions, and several classes of impurities can disrupt the process:
-
Monofunctional Impurities: The presence of species like 1-methyl-4-propylpiperidine (a mono-amine equivalent) is a primary culprit. In reactions where the diamine is intended to act as a linker or in step-growth polymerizations, this impurity will act as a chain terminator . It caps the growing chain, preventing further extension and drastically reducing the molecular weight and overall yield of the desired product.
-
Residual Starting Materials: Unreacted precursors from the synthesis, such as 1-methyl-4-piperidone, can interfere. The ketone functionality can engage in unwanted side reactions with nucleophilic or organometallic reagents in your system, consuming them and lowering the effective concentration available for your primary reaction.
-
Acidic Contaminants: Residual acids from the synthesis or purification steps (e.g., hydrochloride salts) will neutralize the basic nitrogen centers of the diamine. This reduces the compound's efficacy if it is being used as a base catalyst or as a nucleophile, leading to a sluggish or stalled reaction.
FAQ 2: I'm observing unexpected masses in my LC-MS/GC-MS analysis. What are the common impurities associated with 4,4'-Trimethylenebis(1-methylpiperidine) and their origins?
Answer: Identifying unknown peaks is crucial for troubleshooting. Based on common synthetic routes for piperidine derivatives, we can anticipate several potential impurities. The following table summarizes the most probable contaminants:
| Impurity Name | Molecular Weight ( g/mol ) | Potential Origin | Potential Impact on Reactions |
| 1-Methyl-4-piperidone | 113.16 | Unreacted starting material | Competes for nucleophiles/reducing agents; introduces carbonyl side reactions. |
| 1-Methylpiperidine | 99.17 | Synthesis by-product or degradation | Can act as a simple base, but lacks the linking capability of the diamine. |
| Mono-amine Adduct (e.g., 1-methyl-4-propylpiperidine) | ~141.26 | Incomplete coupling during synthesis | Acts as a chain terminator in polymerizations; blocks one reactive site. |
| Ring-Opened Species (e.g., di-acid from degradation) | Variable | Oxidation or hydrolysis during storage/handling | Can chelate metal catalysts or alter the pH of the reaction medium. |
| Residual Synthesis Solvents (e.g., Toluene, DMF) | Variable | Can affect solubility and reaction kinetics; may react under harsh conditions. |
FAQ 3: My polymerization results are inconsistent. I'm seeing significant batch-to-batch variation in polymer viscosity and mechanical properties. How can diamine impurities cause this?
Answer: In polymerization, stoichiometry is everything. As a diamine monomer, 4,4'-Trimethylenebis(1-methylpiperidine) requires extremely high purity (>99.5%) for consistent results. Even minor impurities can have a dramatic effect on the final polymer.
-
Impact on Molar Mass: As discussed in FAQ 1, monofunctional amine impurities are potent chain terminators. A small percentage of such impurities will significantly depress the average molar mass of the resulting polymer, leading to lower viscosity and inferior mechanical strength.
-
Chain Branching and Cross-linking: Certain impurities, particularly those formed from side reactions during the diamine synthesis, might possess more than two reactive sites. Their presence can lead to branching or cross-linking within the polymer. This dramatically increases the viscosity and can lead to the formation of insoluble gels, rendering the batch unusable.
-
Altered Reactivity: The reactivity of amine groups can be influenced by neighboring substituents. Impurities with slightly different structures may exhibit different reaction rates, leading to a polymer with a non-uniform structure and a broad molecular weight distribution.
FAQ 4: The provided 4,4'-Trimethylenebis(1-methylpiperidine) has developed a yellow color and a sharp odor upon storage. Is it still viable for my experiment?
Answer: A change in color or odor is a strong indicator of degradation. Tertiary amines, including piperidines, are susceptible to oxidation over time, especially when exposed to air and light.
-
Oxidation Pathway: Oxidation often occurs at the carbon alpha to the nitrogen atom, which can initiate a cascade of reactions leading to colored by-products and ring-opened species.
-
Recommendation: We strongly advise against using a visibly degraded product, as the nature and concentration of impurities are unknown. The presence of these degradation products can lead to all the issues mentioned previously (low yield, side reactions, inconsistent results). Before use, you should re-purify the material using the methods outlined in the Troubleshooting Guides below or procure a new, high-purity batch.
Section 2: Troubleshooting Guides & Protocols
This section provides actionable workflows for purity assessment and purification to ensure your 4,4'-Trimethylenebis(1-methylpiperidine) meets the standards required for your application.
Guide 1: Protocol for Purity Assessment
This multi-step protocol provides a self-validating system for confirming the purity and identity of your diamine.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To identify and quantify volatile impurities.
-
Methodology:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a high temperature (e.g., 280°C) to ensure the elution of all components.
-
Analyze the resulting chromatogram. The peak area percentage provides a semi-quantitative measure of purity.
-
Examine the mass spectrum of any minor peaks to identify them by comparing against a library (NIST) and the potential impurities listed in FAQ 2.
-
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and detect non-volatile or structurally similar impurities.
-
Methodology:
-
Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Verification: Compare the obtained spectrum with the reference data for pure 4,4'-Trimethylenebis(1-methylpiperidine). Key signals include the N-methyl protons (singlet, ~2.2 ppm) and the aliphatic protons of the piperidine rings and trimethylene bridge (multiplets, ~1.0-3.0 ppm).
-
Impurity Check: Look for anomalous peaks. For example, the presence of 1-methyl-4-piperidone would show characteristic peaks for the protons adjacent to the carbonyl group (~2.4 ppm).
-
3. Acid-Base Titration
-
Objective: To determine the molar concentration of basic nitrogen atoms, which validates the material's functional purity.
-
Methodology:
-
Accurately weigh a sample of the diamine (e.g., 100 mg) and dissolve it in a suitable solvent like isopropanol or water.
-
Add a few drops of a suitable indicator (e.g., bromocresol green).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached (color change).
-
Calculation: Since there are two basic nitrogen atoms per molecule, the equivalent weight is half the molecular weight (238.41 / 2 = 119.2 g/mol ). Calculate the purity based on the amount of acid consumed.
-
Cross-Validation: The purity value obtained from titration should closely match the area percentage from GC-MS for a reliable assessment.
-
Guide 2: Workflow for Laboratory-Scale Purification
If your analysis reveals significant impurities, vacuum distillation is the most effective method for purification.
-
Objective: To separate the desired high-boiling diamine from lower-boiling impurities and non-volatile residues.
-
Rationale: The compound has a high boiling point (215 °C at 50 mmHg), making distillation under reduced pressure necessary to prevent thermal degradation.
-
Step-by-Step Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry. Use a short-path distillation head for maximum efficiency.
-
Charge the Flask: Add the impure diamine to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Discard the initial fraction, which will contain low-boiling impurities like residual solvents.
-
Main Fraction: Collect the fraction that distills at a constant temperature and pressure, corresponding to the boiling point of the pure product.
-
Residue: Leave the high-boiling and non-volatile impurities (degradation products, salts) in the distillation flask.
-
-
Verification: After distillation, re-analyze the purified main fraction using the methods in Guide 1 to confirm its purity before use.
-
Section 3: Visualizing Impurity Impact & Troubleshooting
To better illustrate the concepts discussed, the following diagrams provide a visual guide to impurity origins and the troubleshooting process.
Caption: Decision workflow for troubleshooting reaction issues.
References
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
-
4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G) - Alkali Scientific. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. Available at: [Link]
-
(PDF) Effect of Diamine Addition on Structural Features and Physical Properties of Polyamide 6 Synthesized by Anionic Ring-Opening Polymerization of ε-Caprolactam - ResearchGate. Available at: [Link]
-
Solid-state polymerization of EDTA and ethylenediamine as one-step approach to monodisperse hyperbranched polyamides - RSC Publishing. Available at: [Link]
-
Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium - PubMed. Available at: [Link]
-
PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES - CyberLeninka. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Technical Support Center: Refining Separation Techniques for 4,4'-Trimethylenebis(1-methylpiperidine) Derivatives
Welcome to the technical support center dedicated to the separation and purification of 4,4'-Trimethylenebis(1-methylpiperidine) derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these unique, dicationic compounds. The inherent basicity of the two tertiary amine groups in this scaffold presents specific hurdles that require tailored separation strategies. This document provides in-depth, field-proven insights, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of 4,4'-Trimethylenebis(1-methylpiperidine) derivatives.
Q1: My compound is streaking severely on a standard silica gel TLC plate and won't elute from a silica column. What is happening?
A: This is the most common issue and is caused by strong acid-base interactions between the basic tertiary amine groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to irreversible adsorption or significant band spreading (tailing), resulting in poor separation and low recovery.[1] Your compound essentially gets stuck at the origin of the TLC plate or the top of the column.
Q2: I managed to get my compound off the silica column using a high concentration of methanol, but the yield was very low and fractions were still impure. Why?
A: While a highly polar solvent like methanol can eventually displace your compound, it often does so non-selectively, bringing along strongly adsorbed impurities. The low yield is likely due to irreversible adsorption of a portion of your product onto the silica.[1] Furthermore, the prolonged exposure to the acidic silica surface can sometimes lead to product degradation, especially if your derivatives have acid-labile functional groups.[1][2]
Q3: How can I effectively remove non-basic impurities, like unreacted starting materials or byproducts, from my crude product?
A: An acid-base liquid-liquid extraction is an excellent first step. Dissolve your crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine derivative will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. You can then collect the aqueous layer, basify it with a strong base (e.g., NaOH) to deprotonate your compound, and re-extract it back into an organic solvent.
Q4: My purified compound is an oil, but I need a solid for characterization and stability studies. What is the best approach to achieve crystallization?
A: Direct crystallization of the free base can be challenging if it has a low melting point or is amorphous. The most reliable method is to form a salt.[3] Reacting your purified free base with an acid like hydrochloric acid (HCl) or methanesulfonic acid can produce a crystalline salt with a much higher melting point.[4] This process not only provides a solid material but also serves as an excellent final purification step, as impurities are often excluded from the crystal lattice.[3]
Q5: My analytical HPLC shows a broad, tailing peak for my main compound. How can I improve the peak shape?
A: This is analogous to the issue on silica gel. In reversed-phase HPLC, peak tailing for basic compounds is primarily caused by secondary interactions between the protonated amine and residual, ionized silanol groups on the C18 column packing.[5] To fix this, you must control the ionization state of both your compound and the stationary phase. Strategies include using a high-pH mobile phase (to keep your amine neutral) or a low-pH mobile phase with a modern, end-capped column (to keep the silanols protonated and neutral).[5][6]
Section 2: Troubleshooting Guide: Column Chromatography
Purifying bis-tertiary amines like 4,4'-trimethylenebis(1-methylpiperidine) derivatives on standard silica gel is a significant challenge.[1] Success requires neutralizing the acidic stationary phase.
Problem: Severe Tailing / Product Loss on Silica Gel
-
Causality: The lone pairs on the nitrogen atoms act as strong Lewis bases, interacting powerfully with acidic surface silanols (pKa ≈ 4.5). This leads to significant tailing or complete retention on the column.[1]
-
Solution 1: Mobile Phase Modification: The most effective strategy is to add a small amount of a competing base to your mobile phase. This base will "pre-treat" the silica, neutralizing the acidic sites and allowing your compound to elute symmetrically.
-
Solution 2: Use a Deactivated Stationary Phase: If available, using alumina (basic or neutral) or a commercially available deactivated silica can be a good alternative, though method development is still required.
Step-by-Step Protocol: Optimized Flash Chromatography for Basic Derivatives
-
Select a Base Additive: Triethylamine (Et₃N) is a common choice. Ammonium hydroxide (NH₄OH) is also very effective, especially when using methanol in the mobile phase.
-
Prepare the Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate). Add 0.5-2% (v/v) of your chosen base additive to the mobile phase mixture. For example, for a 1L mobile phase, add 10 mL of Et₃N.
-
Equilibrate the Column: This is a critical step. Do not dry-load your sample. Wet-load your column and flush with at least 5-10 column volumes of the base-modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Adsorbing the crude product onto a small amount of silica (dry loading) is acceptable ONLY if the silica used for loading is first slurried in a solution of your mobile phase containing the base additive and then dried.
-
Elution: Run the chromatography using a gradient of your polar eluent, ensuring the base additive is present in the mobile phase throughout the entire run.
Data Presentation: Comparison of Mobile Phase Modifiers
| Modifier | Typical Concentration | Solvent System Compatibility | Advantages | Disadvantages |
| Triethylamine (Et₃N) | 0.5 - 2% | Hexanes, EtOAc, DCM | Volatile, easily removed under vacuum. | Strong odor. Can interfere with some assays. |
| Ammonium Hydroxide | 0.5 - 2% | DCM/Methanol, Chloroform/Methanol | Very effective at suppressing tailing. | Less volatile, may require an aqueous workup of fractions. |
| Pyridine | 0.2 - 1% | Hexanes, EtOAc, DCM | Can be effective for specific separations. | High boiling point, difficult to remove. Toxic. |
Visualization: Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for amine purification on silica gel.
Section 3: Troubleshooting Guide: Crystallization & Salt Formation
Crystallization is a powerful purification technique that leverages differences in solubility to isolate a desired compound in a highly pure, solid form.[3] For basic compounds like 4,4'-trimethylenebis(1-methylpiperidine) derivatives, converting the free base to a salt is often the most effective path to obtaining crystalline material.[7][8]
Problem: Compound "Oils Out" Instead of Crystallizing
-
Causality: This occurs when the solubility of your compound in the chosen solvent is too high, even at low temperatures, or when the melting point of your compound is lower than the temperature of the solution. Impurities can also inhibit crystal lattice formation.
-
Solution 1 (Free Base): Try a less polar solvent system. If your compound is an oil in ethyl acetate, try dissolving it in a minimal amount of ethyl acetate and then slowly adding an anti-solvent like hexanes until turbidity persists. Then, cool the mixture slowly. Seeding with a previously formed crystal can also initiate crystallization.[8]
-
Solution 2 (Recommended): Convert the compound to a salt. Salts have stronger intermolecular interactions (ionic forces) and are generally higher-melting solids with lower solubility in organic solvents, making them much more likely to crystallize.
Step-by-Step Protocol: Purification via Hydrochloride (HCl) Salt Formation
-
Purify the Free Base: Begin with material that is reasonably pure (>90%), for instance, after column chromatography.
-
Dissolve the Free Base: Dissolve the purified oil in a suitable anhydrous solvent. Ethers (like diethyl ether or MTBE) or ethyl acetate are excellent choices.
-
Prepare the HCl Solution: Use a solution of anhydrous HCl. A common choice is 2.0 M HCl in diethyl ether, which can be purchased or prepared by bubbling dry HCl gas through anhydrous ether.
-
Precipitate the Salt: While stirring the solution of your free base, slowly add the HCl solution dropwise. The bis-hydrochloride salt will typically precipitate immediately as a white solid. Add the acid until no further precipitation is observed.
-
Isolate the Salt: Collect the solid salt by vacuum filtration using a Büchner funnel.[7] Wash the salt cake with a small amount of the cold solvent (e.g., diethyl ether) to remove any residual soluble impurities.[7]
-
Recrystallize the Salt (Optional but Recommended): To achieve the highest purity, recrystallize the crude salt. Common solvent systems for amine hydrochlorides include methanol/ether, ethanol/ethyl acetate, or isopropanol. Dissolve the salt in a minimal amount of the hot polar solvent (e.g., methanol) and slowly add the less polar anti-solvent until the solution becomes cloudy. Heat to clarify, then allow it to cool slowly.[4]
-
Liberate the Free Base (If needed): To recover the free base, dissolve the purified salt in water, basify the solution to pH >12 with NaOH or K₂CO₃, and extract the free base with a solvent like dichloromethane.[9] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified oil.
Visualization: Crystallization Strategy Decision Tree
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in Reactions with 4,4'-Trimethylenebis(1-methylpiperidine)
Welcome to the technical support resource for 4,4'-Trimethylenebis(1-methylpiperidine). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing selectivity in reactions involving this versatile bifunctional amine. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments for maximal yield and selectivity.
Section 1: Foundational Concepts
What are the key reactive sites of 4,4'-Trimethylenebis(1-methylpiperidine) and how does its structure influence reactivity?
4,4'-Trimethylenebis(1-methylpiperidine), with the CAS Number 64168-11-2, is a symmetrical tertiary diamine. Its reactivity is centered around the two nitrogen atoms, each located within a piperidine ring. The key structural features that dictate its reactivity profile are:
-
Two Tertiary Amine Centers: The lone pair of electrons on each nitrogen atom makes them nucleophilic and basic.
-
Flexible Trimethylene Bridge: The three-carbon linker connecting the two piperidine rings provides a degree of conformational flexibility, allowing the two nitrogen centers to act either independently or cooperatively, depending on the reaction conditions and the nature of the electrophile.
-
Steric Hindrance: The piperidine rings and the N-methyl groups provide a moderate level of steric bulk around the nitrogen atoms, which can influence the approach of reactants and thus impact selectivity.
These features make 4,4'-Trimethylenebis(1-methylpiperidine) a valuable molecule for two primary applications where selectivity is crucial: as a bifunctional basic catalyst and as a building block for dicationic molecules.
Section 2: Application as a Bifunctional Catalyst in Tandem Reactions
4,4'-Trimethylenebis(1-methylpiperidine) can be an effective catalyst for tandem reactions, such as the Knoevenagel-Michael condensation. The presence of two basic sites allows for a potential cooperative catalytic effect.
FAQ: Tandem Knoevenagel-Michael Condensation
Q: I am observing the formation of both the Knoevenagel product and the tandem Knoevenagel-Michael adduct. How can I selectively favor the Michael addition product?
A: Achieving high selectivity for the tandem Knoevenagel-Michael product hinges on promoting the second nucleophilic addition (Michael reaction) after the initial Knoevenagel condensation. Here’s a breakdown of the factors you can control:
-
Stoichiometry of Reactants: Ensure you are using at least two equivalents of the active methylene compound for every one equivalent of the aldehyde. The first equivalent is consumed in the Knoevenagel condensation, and the second is required for the subsequent Michael addition.
-
Catalyst Loading: While a catalytic amount is sufficient, the concentration of the diamine can influence the reaction rate. A slightly higher catalyst loading can increase the concentration of the enolate of the active methylene compound, thereby favoring the Michael addition.
-
Reaction Time: Tandem reactions are sequential. The Michael addition can only occur after the Knoevenagel product is formed. Insufficient reaction time may result in the isolation of the intermediate Knoevenagel product. Monitor your reaction by TLC or LC-MS to ensure it has gone to completion.
-
Solvent Choice: The polarity of the solvent can play a significant role. Polar aprotic solvents like DMF or DMSO can help to stabilize charged intermediates, potentially facilitating the Michael addition. In some cases, greener solvent systems like water-ethanol mixtures have also been shown to be effective.
Troubleshooting Guide: Low Selectivity in Tandem Knoevenagel-Michael Reactions
| Observation | Potential Cause | Recommended Action |
| High proportion of Knoevenagel product, low conversion to Michael adduct. | 1. Insufficient active methylene compound. 2. Reaction time too short. 3. Catalyst deactivation. | 1. Increase the stoichiometry of the active methylene compound to 2.1-2.5 equivalents. 2. Extend the reaction time and monitor by TLC/LC-MS. 3. Use fresh catalyst and ensure anhydrous conditions if the reaction is sensitive to water. |
| Formation of side products from self-condensation of the aldehyde. | 1. Catalyst concentration is too high. 2. Reaction temperature is too high. | 1. Reduce the catalyst loading. 2. Perform the reaction at a lower temperature. |
| Reaction stalls after initial conversion. | 1. Product inhibition. 2. Catalyst solubility issues. | 1. Consider a solvent in which the product is more soluble. 2. Choose a solvent in which the catalyst is fully soluble at the reaction temperature. |
Mechanism Visualization: Bifunctional Catalysis in Knoevenagel-Michael Reaction
Caption: Bifunctional catalysis in a tandem Knoevenagel-Michael reaction.
Section 3: Application as a Reactant in the Synthesis of Dicationic Compounds
The two nucleophilic nitrogen centers of 4,4'-Trimethylenebis(1-methylpiperidine) make it an excellent precursor for the synthesis of dicationic organic salts, which have applications as phase-transfer catalysts, ionic liquids, and structure-directing agents. A key challenge in these syntheses is controlling the degree of alkylation to selectively form the desired dicationic product over the mono-cationic intermediate.
FAQ: Synthesis of Dicationic Salts
Q: I am trying to synthesize a dicationic salt from 4,4'-Trimethylenebis(1-methylpiperidine) and an alkyl halide, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the dicationic product?
A: Driving the reaction to completion to favor the dicationic product requires overcoming the reduced nucleophilicity of the second nitrogen atom after the first has been quaternized. Here are several strategies:
-
Stoichiometry of the Alkylating Agent: Use a stoichiometric excess of the alkylating agent (at least 2.2 equivalents) to ensure there is enough electrophile to react with both nitrogen centers.
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times are often necessary to promote the second alkylation. The positively charged mono-cationic intermediate is less nucleophilic than the starting diamine, so more forcing conditions are required. Monitor the reaction progress by ¹H NMR or LC-MS to determine the optimal reaction time.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is generally preferred to dissolve the starting materials and the charged intermediates and products.
-
Nature of the Alkylating Agent: More reactive alkylating agents, such as alkyl iodides or triflates, will facilitate the second alkylation more readily than less reactive alkyl bromides or chlorides.
Q: I am concerned about the formation of Hofmann elimination byproducts. When is this a significant issue and how can it be minimized?
A: Hofmann elimination is a potential side reaction when quaternizing amines, especially when using a strong base and/or elevated temperatures. It is more likely to occur if the alkylating agent or the N-substituents on the piperidine have β-hydrogens on a sterically accessible carbon.
-
Choice of Base (if any): In many quaternization reactions, an external base is not required. If a base is used to scavenge the acid formed, a non-nucleophilic, sterically hindered base is preferable.
-
Temperature Control: While higher temperatures favor di-alkylation, excessively high temperatures can also promote elimination. It is a matter of finding the optimal temperature that allows for the desired reaction to proceed without significant decomposition.
-
Structure of the Alkylating Agent: Alkylating agents with no β-hydrogens (e.g., methyl iodide) or where the β-hydrogens are sterically hindered are less prone to inducing Hofmann elimination.
Troubleshooting Guide: Synthesis of Dicationic Salts
| Observation | Potential Cause | Recommended Action |
| Incomplete conversion to the dicationic product (mixture of mono- and di-cationic salts). | 1. Insufficient alkylating agent. 2. Reaction conditions not forcing enough. 3. Poor solubility of the mono-cationic intermediate. | 1. Increase the equivalents of the alkylating agent to 2.2-2.5. 2. Increase the reaction temperature and/or extend the reaction time. 3. Use a more polar solvent (e.g., DMF, DMSO). |
| Presence of elimination byproducts. | 1. Reaction temperature is too high. 2. Use of a strong, non-hindered base. | 1. Lower the reaction temperature and increase the reaction time. 2. If a base is necessary, switch to a non-nucleophilic, sterically hindered base. |
| Difficulty in purifying the dicationic product from the mono-cationic intermediate. | 1. Similar polarities of the two species. | 1. Consider precipitation/recrystallization from a solvent system where the solubilities of the mono- and di-cationic salts differ significantly. Ion-exchange chromatography can also be an effective purification method. |
Experimental Workflow: Synthesis of a Dicationic Salt
Caption: A typical workflow for the synthesis of dicationic salts.
Section 4: References
-
Gandeepan, P., & Cheng, C. H. (2010). Diamine Ligands in Copper-Catalyzed Reactions. European Journal of Organic Chemistry, 2010(20), 3739-3756.
-
ResearchGate. (2025). Diastereoselective N-quaternization of piperidines. [Link]
-
Hughes, D. L. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10186-10196.
-
Rashidian, M., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2092-2098.
-
ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
Zaharani, L., et al. (2021). 4,4′-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268.
-
van Beurden, K., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 349-364.
-
Wang, Y., et al. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 63(48), e202412345.
-
Al-Ayed, A. S., et al. (2020). Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. Molecules, 25(21), 5038.
-
Allen. (n.d.). Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is. [Link]
-
Google Patents. (1967). Preparation of monoalkylamines and dialkylamines.
-
Khan, I., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5674-5686.
-
ResearchGate. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. [Link]
-
ScienceDirect. (2024). Dicationic ionic liquid crystals: Synthesis, characterization, optical properties, and ionic conductivity of bis(4-oligoethyleneoxyphenyl) viologen bistosylate salts. [Link]
-
Eckert, H., & Forrester, J. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 5(4), 456-459.
-
New Journal of Chemistry. (2021). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. [Link]
-
Hughes, D. L. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
-
Genesis of Chemistry. (2023). Knoevenagel Condensation (Name reactions-Series)-GC. [Link]
-
Chemistry LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
ResearchGate. (2025). Synthesis and application of dicationic ionic liquids. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. [Link]
-
Alkali Scientific. (n.d.). 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
PubChem. (n.d.). N-Methylpiperidine. [Link]
-
RSC Publishing. (2021). Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
PubMed. (2007). Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes. [Link]
-
PubMed Central. (2018). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]
-
MDPI. (2018). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]
-
YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
IntechOpen. (2018). Synthesis, Characterization and Applications of Dicationic Ionic Liquids in Organic Synthesis. [Link]
-
YouTube. (2021). 21.8 Michael Reactions | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A) Nickel supported by a bidentate nitrogen ligand reacts.... [Link]
-
PubMed Central. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1977). *The thermal decomposition of quaternary ammonium hydroxides. Part 5. The importance of conformational factors in β-eliminations from
Validation & Comparative
A Senior Application Scientist's Guide to 4,4'-Trimethylenebis(1-methylpiperidine) in Synthesis: A Comparative Analysis with Common Diamines
For the discerning researcher, scientist, and drug development professional, the selection of the appropriate diamine ligand or catalyst can be a critical determinant of synthetic success. This guide provides an in-depth technical comparison of 4,4'-Trimethylenebis(1-methylpiperidine) with other widely used diamines, offering insights grounded in experimental data and mechanistic principles. We will explore its performance in key synthetic applications, highlighting its unique structural attributes and potential advantages over alternatives such as Tetramethylethylenediamine (TMEDA), (-)-Sparteine, and Piperazine.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine): Structure and Potential
4,4'-Trimethylenebis(1-methylpiperidine), a bidentate tertiary amine, presents a unique combination of steric bulk and conformational flexibility. Its structure, featuring two N-methylpiperidine rings linked by a propyl chain, distinguishes it from other common diamines and suggests a range of potential applications in organic synthesis.[1]
Key Structural Features:
-
Bidentate Lewis Base: The two nitrogen atoms can chelate to metal centers, forming stable complexes.
-
Steric Hindrance: The N-methylpiperidine rings provide significant steric bulk around the nitrogen lone pairs, which can influence the stereoselectivity of reactions.
-
Conformational Flexibility: The trimethylene linker allows for a degree of flexibility in the orientation of the two piperidine rings, enabling it to adopt various conformations to accommodate different metal centers and substrates.
This guide will delve into a comparative analysis of 4,4'-Trimethylenebis(1-methylpiperidine) in three key areas of synthesis: as a ligand in organometallic catalysis, as a curing agent for epoxy resins, and as a basic catalyst in condensation reactions.
Section 1: Application as a Ligand in Organometallic Catalysis
Diamine ligands are fundamental in organometallic chemistry, where they play a crucial role in stabilizing metal centers, modulating their reactivity, and influencing the stereochemical outcome of reactions.[2][3] The choice of diamine can profoundly impact the efficiency and selectivity of a catalytic process.
Comparison with TMEDA in Organolithium Chemistry
Tetramethylethylenediamine (TMEDA) is a widely used ligand in organolithium chemistry, known for its ability to break down organolithium aggregates and enhance the reactivity of the organometallic species.[4] While direct comparative studies between 4,4'-Trimethylenebis(1-methylpiperidine) and TMEDA in this context are not extensively documented, we can infer potential differences based on their structures.
The greater steric bulk of the N-methylpiperidine rings in 4,4'-Trimethylenebis(1-methylpiperidine) compared to the N,N-dimethylamino groups of TMEDA may lead to different coordination geometries and reactivity profiles of the resulting organolithium complexes. This could be advantageous in reactions where fine-tuning of the steric environment around the metal center is crucial for achieving high selectivity.
Experimental Workflow: A General Protocol for Diamine-Assisted Lithiation
Sources
A Comparative Guide to the Validation of Analytical Methods for 4,4'-Trimethylenebis(1-methylpiperidine)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the validation of analytical methods for 4,4'-Trimethylenebis(1-methylpiperidine), a molecule used in the synthesis of cyanine dyes for nucleic acid detection and as a building block for dicationic ionic liquids.[1] The principles detailed herein are designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and well-documented analytical procedures. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of quality control and regulatory compliance.[2]
Our discussion will be grounded in the internationally harmonized guideline, ICH Q2(R1) "Validation of Analytical Procedures".[2][3] We will explore the selection of appropriate analytical technologies, provide an in-depth protocol for validating a primary method (HPLC-UV), and compare its performance characteristics with a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
Chapter 1: Choosing the Right Analytical Tool: A Strategic Approach
The selection of an analytical method is the most critical first step and is dictated by the physicochemical properties of the analyte and the objective of the analysis (e.g., purity assay, impurity profiling, or quantitation). 4,4'-Trimethylenebis(1-methylpiperidine) is a tertiary amine, which informs our choice of methodology. Its basic nature can present chromatographic challenges, such as peak tailing on silica-based columns, which must be addressed during method development.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds, making it a strong candidate.[4][5][6] Paired with a Ultraviolet (UV) detector, it provides a robust platform for quantitative analysis, provided the analyte possesses a suitable chromophore.
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[4] Given the boiling point of 4,4'-Trimethylenebis(1-methylpiperidine) (215 °C at 50 mmHg), GC is a viable option.[1] When coupled with a Mass Spectrometer (MS), it offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[4]
The following decision diagram can guide the selection process:
Caption: Decision tree for selecting the appropriate analytical method.
Chapter 2: In-Depth Validation of a Primary Method: Reversed-Phase HPLC-UV
This section details the validation of a hypothetical reversed-phase HPLC method for the quantification (assay) of 4,4'-Trimethylenebis(1-methylpiperidine). The validation parameters discussed are based on the ICH Q2(R1) guideline and represent a self-validating system where each experiment confirms the method's fitness for purpose.[2][7]
The overall workflow for method validation is a systematic process:
Caption: General workflow for analytical method validation.
Validation Parameters and Experimental Protocols
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradation products, or matrix components.[8] | 1. Analyze a diluent blank and a placebo (matrix without analyte).2. Analyze a sample of 4,4'-Trimethylenebis(1-methylpiperidine).3. Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples.4. Use a photodiode array (PDA) detector to assess peak purity. | No interfering peaks at the retention time of the main analyte in the blank or placebo. Peak purity angle should be less than the peak purity threshold for stressed samples, indicating spectral homogeneity. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. | 1. Prepare a series of at least five standard solutions of 4,4'-Trimethylenebis(1-methylpiperidine) at different concentrations (e.g., 50% to 150% of the target assay concentration).2. Inject each standard in triplicate.3. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.[2] | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the linearity range. For an assay, this is typically 80% to 120% of the test concentration.[2] | The requirements for linearity, accuracy, and precision must be met across the defined range. |
| Accuracy | To demonstrate the closeness of the results obtained by the method to the true value. | 1. Prepare a placebo (formulation matrix) and spike it with known amounts of 4,4'-Trimethylenebis(1-methylpiperidine) at three concentration levels (e.g., 80%, 100%, 120%).2. Prepare each level in triplicate and analyze.3. Calculate the percentage recovery of the analyte. | Mean recovery should be within 98.0% to 102.0% for each level.[8] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of six preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.Based on Standard Deviation of the Response and the Slope: Measure the standard deviation of blank responses or the residual standard deviation of the regression line from the linearity study. | LOD and LOQ must be demonstrated to be sufficiently low for the intended application (e.g., for quantifying impurities). For an assay method, they are typically not required. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary critical method parameters one at a time, such as:- Mobile phase pH (± 0.2 units)- Column temperature (± 5 °C)- Flow rate (± 10%)- Mobile phase composition (± 2% organic).Analyze the system suitability standards under each condition. | System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within predefined acceptance criteria for all variations. |
Step-by-Step Protocol: Accuracy by Spike Recovery
-
Preparation of Placebo: Accurately weigh and mix all formulation excipients (without the active ingredient) in the same proportions as the final product to create a homogenous placebo blend.
-
Preparation of Spiked Samples:
-
Accurately weigh three portions of the placebo blend corresponding to the amount in a single dosage unit.
-
To each portion, add a precise amount of a 4,4'-Trimethylenebis(1-methylpiperidine) stock solution to achieve final concentrations of 80%, 100%, and 120% of the nominal assay concentration. Prepare three independent replicates at each level.
-
-
Sample Extraction: Subject each spiked sample to the same extraction procedure as a real sample, as defined in the analytical method (e.g., dissolving in a specific volume of diluent, sonication, filtration).
-
Chromatographic Analysis: Inject each prepared sample solution into the HPLC system.
-
Calculation: Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Evaluation: Compare the mean recovery and RSD at each level against the acceptance criteria (e.g., mean recovery of 98.0-102.0% with an RSD of ≤ 2.0%).
Chapter 3: Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-UV is a robust method for assay and purity, GC-MS serves as an excellent orthogonal technique, providing confirmation of identity and superior sensitivity for volatile impurities. The basic principles of validation (specificity, linearity, accuracy, etc.) still apply but are adapted for the technique.
| Feature | HPLC-UV | GC-MS | Rationale & Causality |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | The choice depends on the analyte's volatility and thermal stability. 4,4'-Trimethylenebis(1-methylpiperidine) is suitable for both. |
| Specificity | Good. Based on retention time and UV spectrum (PDA). Potential for co-elution. | Excellent. Based on retention time and unique mass fragmentation pattern. Provides positive identification. | MS detection is inherently more specific than UV detection, making GC-MS superior for impurity identification. |
| Sensitivity (LOQ) | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | GC-MS is significantly more sensitive, making it the preferred method for trace analysis and genotoxic impurity screening. |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization for polar compounds, but likely not for this analyte. Headspace GC can be used for residual solvents. | HPLC often has simpler sample preparation. |
| Robustness | Sensitive to mobile phase pH and composition, especially for basic analytes. | Sensitive to injection port temperature, carrier gas flow, and column degradation. | Both methods require careful control of parameters, but the critical variables differ. |
| Primary Application | Assay, purity, and quantification of known impurities. | Identification of unknown impurities, trace-level quantification, and as a confirmatory method. | The techniques are complementary. HPLC is the workhorse for QC, while GC-MS is a powerful tool for development and investigation. |
Chapter 4: Practical Considerations & Troubleshooting for Amine Analysis
The two tertiary amine groups in 4,4'-Trimethylenebis(1-methylpiperidine) can interact with residual acidic silanols on standard C18 columns, leading to poor peak shape (tailing) and variable retention.
-
Causality: The lone pair of electrons on the nitrogen atoms can form strong ionic interactions with deprotonated silanol groups (Si-O⁻) on the silica surface.
-
Mitigation Strategies:
-
Mobile Phase pH Control: Use a buffer to maintain the mobile phase pH in the range of 3-7. At lower pH, the amine is protonated (R₃NH⁺) and the silanols are not ionized (Si-OH), minimizing secondary interactions.
-
Use of Additives: Incorporate a competing amine, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from the analyte.
-
Column Selection: Employ modern, high-purity silica columns that are end-capped to reduce the number of accessible silanols. Columns specifically designed for basic compounds are also commercially available. A recent discussion highlighted that issues like peak splitting for piperidine derivatives in their free base form can often be resolved by adjusting mobile phase pH or using buffers.[9]
-
Conclusion
The validation of an analytical method for 4,4'-Trimethylenebis(1-methylpiperidine) is a systematic process that ensures the generated data is reliable and fit for its intended purpose. A well-validated HPLC-UV method serves as a robust primary technique for routine quality control, particularly for assay and purity determination. For enhanced specificity and the analysis of trace-level volatile impurities, GC-MS is an invaluable and complementary alternative. The choice of method should always be guided by the analytical requirements and justified by a comprehensive validation study documented in accordance with ICH Q2(R1) principles.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
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Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
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Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. ACS Publications. [Link]
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Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Scielo. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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(PDF) Validation of analytical methods. ResearchGate. [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
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-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Alkali Scientific. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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A Comparative Analysis of Dicationic Ionic Liquids Derived from 4,4'-Trimethylenebis(1-methylpiperidine)
A Senior Application Scientist's Guide to Structure-Property Relationships and Performance Benchmarking
In the ever-evolving landscape of materials science, dicationic ionic liquids (DILs) have emerged as a class of compounds with significant potential, offering enhanced thermal stability, wider electrochemical windows, and greater tunability compared to their monocationic counterparts.[1] This guide provides a comprehensive comparative study of ionic liquids derived from the novel cation precursor, 4,4'-trimethylenebis(1-methylpiperidine). While direct experimental data for this specific family of DILs is not yet prevalent in published literature, this document will leverage established principles and experimental data from structurally analogous piperidinium-based DILs to project their physicochemical properties and performance characteristics.
This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between the structure of dicationic cations and the resultant properties of the ionic liquid. By exploring the synthesis, thermal behavior, and solubility of these materials, we aim to provide a predictive framework for their application in diverse fields, from electrochemical devices to advanced solvent systems.[1]
The Architectural Advantage: Introducing the 4,4'-Trimethylenebis(1-methylpiperidine) Cation
The core of our investigation is the dication formed from 4,4'-trimethylenebis(1-methylpiperidine). This structure is unique in that two 1-methylpiperidinium rings are held in a specific spatial orientation by a propane-1,3-diyl bridge connected at their 4-positions. This contrasts with the more commonly studied DILs where the linker connects the nitrogen atoms of the heterocyclic rings. This distinct architecture is anticipated to impart specific properties to the resulting ionic liquids.
Sources
A Comparative Guide to 4,4'-Trimethylenebis(1-methylpiperidine): Unveiling its Advantages in Catalysis and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and catalysis, the choice of a basic promoter or ligand can be a critical determinant of reaction efficiency, selectivity, and overall process viability. While simple tertiary amines like triethylamine and monodentate piperidine derivatives have long been staples in the chemist's toolbox, there is a growing demand for more robust and versatile alternatives. This guide provides an in-depth technical comparison of 4,4'-Trimethylenebis(1-methylpiperidine), a unique bidentate diamine, with other relevant compounds, supported by experimental data to highlight its distinct advantages.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), often abbreviated as TMDP, is a bicyclic tertiary amine characterized by two N-methylpiperidine rings linked at their 4-positions by a flexible three-carbon (trimethylene) bridge. This structural feature imparts a unique combination of basicity, steric hindrance, and conformational flexibility, making it a compelling candidate for a range of applications, from organocatalysis to its use as a ligand in transition metal-catalyzed reactions.
Comparative Analysis with Structurally Similar Compounds
To appreciate the advantages of 4,4'-Trimethylenebis(1-methylpiperidine), it is essential to compare its performance against that of more conventional bases and structurally related compounds. The key differentiators lie in its bidentate nature, the length of the alkyl linker, and its overall physicochemical properties.
Physicochemical Properties
A comparison of the physical properties of 4,4'-Trimethylenebis(1-methylpiperidine) with the simpler N-methylpiperidine reveals key differences that influence their application.
| Property | 4,4'-Trimethylenebis(1-methylpiperidine) | N-Methylpiperidine |
| Molecular Weight ( g/mol ) | 238.41[1] | 99.18[2] |
| Boiling Point (°C) | 215 (at 50 mmHg)[1] | 106-107[2] |
| Melting Point (°C) | 13[1] | Liquid at room temperature |
| Density (g/mL at 25 °C) | 0.896[1] | 0.816[2] |
| Refractive Index (n20/D) | 1.482[1] | 1.437[2] |
The significantly higher boiling point and melting point of 4,4'-Trimethylenebis(1-methylpiperidine) are indicative of its greater molecular weight and intermolecular forces. This increased thermal stability makes it a more suitable catalyst for reactions requiring elevated temperatures where more volatile amines might be lost to evaporation.[2]
Performance in Organocatalysis: The Knoevenagel-Michael Condensation
A compelling demonstration of the advantages of 4,4'-Trimethylenebis(1-methylpiperidine) is its application in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones. A comparative study highlights its efficacy both as a conventional organocatalyst in a green solvent and as a dual solvent-catalyst system.[3]
Method A: 4,4'-Trimethylenebis(1-methylpiperidine) as an organocatalyst in aqueous ethanol. Method B: 4,4'-Trimethylenebis(1-methylpiperidine) as a dual solvent-catalyst.
| Entry | Aldehyde | Active Methylene Compound | Method | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | Barbituric acid | A | 10 | 98 |
| 2 | 4-ClC₆H₄CHO | Barbituric acid | B | 15 | 96 |
| 3 | 4-NO₂C₆H₄CHO | Barbituric acid | A | 10 | 97 |
| 4 | 4-NO₂C₆H₄CHO | Barbituric acid | B | 15 | 95 |
| 5 | 4-CH₃OC₆H₄CHO | Barbituric acid | A | 15 | 95 |
| 6 | 4-CH₃OC₆H₄CHO | Barbituric acid | B | 20 | 92 |
| 7 | 2-Thiophenecarboxaldehyde | Barbituric acid | A | 20 | 92 |
| 8 | 2-Thiophenecarboxaldehyde | Barbituric acid | B | 25 | 90 |
Data sourced from "A Comparative Analysis of Piperidine Derivatives in Organocatalysis: The Case of 4,4'-Trimethylenedipiperidine" by BenchChem.[3]
These results demonstrate that 4,4'-Trimethylenebis(1-methylpiperidine) is a highly efficient catalyst for this transformation, affording excellent yields in short reaction times under environmentally benign conditions.[3] Its performance as a conventional catalyst in a green solvent (Method A) is particularly noteworthy. The ability to act as a dual solvent-catalyst (Method B), while slightly less rapid in these examples, offers a simplified reaction setup and workup, eliminating the need for an additional solvent.[3]
Compared to simple piperidine, which is often used for similar transformations, 4,4'-Trimethylenebis(1-methylpiperidine) offers the advantage of lower volatility and is considered a safer and greener alternative.[2]
The Significance of the Trimethylene Bridge: A Structural Advantage
The three-carbon linker between the two piperidine rings is not merely a spacer but a key determinant of the molecule's catalytic and coordinating properties. This linker provides a balance of flexibility and pre-organization that can be advantageous in several contexts:
-
Cooperative Catalysis: In organocatalytic reactions, the two basic centers can act in a cooperative manner. One nitrogen atom can deprotonate a substrate while the other activates a second reactant through hydrogen bonding or Lewis base catalysis. The flexibility of the trimethylene linker allows the two piperidine moieties to adopt a conformation that facilitates such cooperative interactions.
-
Phase-Transfer Catalysis: As a dicationic precursor (after quaternization), 4,4'-Trimethylenebis(1-methylpiperidine) has potential as a phase-transfer catalyst. The distance between the two positive charges, dictated by the trimethylene linker, can influence its solubility in both aqueous and organic phases and its ability to transport anions across the phase boundary.
Comparison with Monodentate and Substituted Piperidines
The advantages of 4,4'-Trimethylenebis(1-methylpiperidine) become even more apparent when compared to simpler piperidine derivatives.
-
N-Methylpiperidine: While a competent base, N-methylpiperidine is monodentate and lacks the potential for chelation or the cooperative effects described above. Its higher volatility also makes it less suitable for high-temperature applications.[2]
-
Substituted Piperidines (e.g., 3-Methylpiperidine): The introduction of substituents on the piperidine ring can influence catalytic activity, primarily through steric effects. For instance, in the removal of the Fmoc protecting group in peptide synthesis, the rate of deprotection is sensitive to the position of a methyl group on the piperidine ring, with 4-methylpiperidine being more efficient than 3-methylpiperidine, which in turn is more efficient than the sterically hindered 2-methylpiperidine.[4] While 4,4'-Trimethylenebis(1-methylpiperidine) also has substitution at the 4-position, its bidentate nature introduces a different set of considerations beyond simple steric hindrance.
Experimental Protocols
Synthesis of 4,4'-Trimethylenebis(1-methylpiperidine)
A plausible synthetic route to 4,4'-Trimethylenebis(1-methylpiperidine) involves a two-step process starting from the commercially available 4,4'-trimethylenedipiperidine (also known as 1,3-bis(4-piperidyl)propane).
Step 1: Synthesis of 1,3-Bis(4-piperidyl)propane (if not commercially available)
A common method for the synthesis of 4-substituted piperidines involves the reduction of the corresponding substituted pyridine.[5] A detailed protocol would involve the catalytic hydrogenation of 4,4'-trimethylenebis(pyridine) over a suitable catalyst like platinum oxide or rhodium on carbon.
Step 2: N-Methylation of 1,3-Bis(4-piperidyl)propane
The Eschweiler-Clarke reaction is a well-established and high-yielding method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[6]
-
Materials:
-
1,3-Bis(4-piperidyl)propane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 1,3-bis(4-piperidyl)propane and an excess of formic acid.
-
Slowly add an excess of aqueous formaldehyde solution while cooling the flask in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) several times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to yield the crude 4,4'-Trimethylenebis(1-methylpiperidine).
-
The product can be further purified by vacuum distillation.
-
Caption: Synthetic workflow for 4,4'-Trimethylenebis(1-methylpiperidine).
Representative Protocol for Knoevenagel-Michael Condensation[3]
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Barbituric acid (1 mmol)
-
Malononitrile (1 mmol)
-
4,4'-Trimethylenebis(1-methylpiperidine) (10 mol%)
-
Ethanol:Water (1:1, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), barbituric acid (1 mmol), malononitrile (1 mmol), and 4,4'-Trimethylenebis(1-methylpiperidine) (0.1 mmol).
-
Add the ethanol:water (1:1, 5 mL) solvent mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash with cold water, and dry to obtain the pure pyrano[2,3-d]pyrimidinone derivative.
-
Caption: Experimental workflow for the synthesis of pyrano[2,3-d]pyrimidinones.
Conclusion
4,4'-Trimethylenebis(1-methylpiperidine) emerges as a superior alternative to simpler amine bases and monodentate piperidine derivatives in several key aspects. Its bidentate nature, conferred by the conformationally flexible trimethylene linker, allows for cooperative catalytic effects and efficient chelation to metal centers. Its high thermal stability and low toxicity make it a robust and safer choice for a variety of synthetic applications. The experimental data presented for its use in the synthesis of pyrano[2,3-d]pyrimidinones underscore its high catalytic efficiency. For researchers and drug development professionals seeking to optimize reaction conditions, improve yields, and adopt greener synthetic methodologies, 4,4'-Trimethylenebis(1-methylpiperidine) represents a valuable and versatile tool worthy of consideration.
References
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
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A Researcher's Guide to Investigating the Cross-Reactivity of 4,4'-Trimethylenebis(1-methylpiperidine)
For researchers and drug development professionals venturing into the immunological characterization of heterocyclic compounds, understanding the potential for cross-reactivity is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies involving 4,4'-Trimethylenebis(1-methylpiperidine), a dicationic piperidine derivative. While direct immunological data for this specific compound is not extensively documented in publicly available literature, this document outlines a robust, scientifically-grounded approach for its investigation, drawing parallels from studies on structurally related piperidine and piperazine derivatives.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine) and the Imperative of Cross-Reactivity Assessment
4,4'-Trimethylenebis(1-methylpiperidine) is a chemical compound with the molecular formula C15H30N2.[1][2] Its structure, characterized by two N-methylpiperidine rings joined by a propylene linker, places it within a class of compounds with diverse applications, from synthetic building blocks to potential pharmacophores. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets.[3][4][5][6]
Given the recurring nature of the piperidine motif in numerous pharmaceuticals, the potential for off-target effects and immunological cross-reactivity is a critical consideration in drug development. Cross-reactivity can lead to unforeseen side effects, including hypersensitivity reactions, or impact the specificity of diagnostic assays.[7][8][9] Therefore, a thorough investigation into the cross-reactivity profile of 4,4'-Trimethylenebis(1-methylpiperidine) is not merely a regulatory hurdle but a fundamental aspect of its scientific evaluation.
This guide will compare 4,4'-Trimethylenebis(1-methylpiperidine) with two logical alternatives to illustrate a comparative study:
-
Alternative A: A shorter-chain analogue, 4,4'-Ethylenebis(1-methylpiperidine). This allows for the investigation of the linker chain length's influence on cross-reactivity.
-
Alternative B: A piperazine-containing analogue, 1,1'-(1,3-Propanediyl)bis(4-methylpiperazine). This comparison will elucidate the impact of the heterocyclic ring structure on the immunological response.
Experimental Design for a Comprehensive Cross-Reactivity Study
The following experimental workflow is proposed to generate robust and comparable data on the cross-reactivity profiles of 4,4'-Trimethylenebis(1-methylpiperidine) and its selected alternatives.
Figure 1: A three-phase experimental workflow for assessing cross-reactivity.
Generation of Specific Antibodies
The cornerstone of any immunological cross-reactivity study is the availability of specific antibodies. As 4,4'-Trimethylenebis(1-methylpiperidine) is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.
Protocol 1: Hapten-Carrier Conjugation and Antibody Production
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto 4,4'-Trimethylenebis(1-methylpiperidine) to enable covalent linkage to the carrier protein. This step is crucial and requires careful chemical synthesis to preserve the key structural epitopes of the parent molecule.
-
Conjugation: Covalently link the derivatized hapten to KLH using a suitable cross-linker (e.g., EDC/NHS chemistry for carboxylated haptens).
-
Immunization: Immunize laboratory animals (e.g., BALB/c mice) with the hapten-KLH conjugate emulsified in an appropriate adjuvant (e.g., Freund's complete and incomplete adjuvants).
-
Hybridoma Technology: After a sufficient immune response is achieved (monitored via test bleeds and ELISA), generate monoclonal antibodies through hybridoma technology.
-
Screening and Selection: Screen hybridoma supernatants for antibodies that bind specifically to the 4,4'-Trimethylenebis(1-methylpiperidine)-BSA conjugate (to avoid selecting antibodies against the KLH carrier).
-
Antibody Purification and Characterization: Purify the selected monoclonal antibodies and characterize them by determining their isotype and affinity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive inhibition ELISA is the gold standard for assessing the cross-reactivity of small molecules.[8] This assay measures the ability of structurally similar compounds to compete with the target analyte for binding to a limited number of specific antibody binding sites.
Protocol 2: Competitive Inhibition ELISA
-
Coating: Coat a 96-well microtiter plate with the 4,4'-Trimethylenebis(1-methylpiperidine)-BSA conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the purified monoclonal antibody with varying concentrations of the free target analyte (for the standard curve) or the potential cross-reactants (Alternative A and Alternative B).
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of 4,4'-Trimethylenebis(1-methylpiperidine) / IC50 of Cross-Reactant) x 100
Cellular Assays: Basophil Activation Test (BAT)
To provide a more biologically relevant assessment of potential hypersensitivity, a Basophil Activation Test (BAT) can be employed. This ex vivo assay measures the activation of basophils from sensitized individuals (or animal models) upon exposure to the test compounds.
Protocol 3: Basophil Activation Test
-
Blood Collection: Obtain fresh heparinized whole blood from animal models sensitized to 4,4'-Trimethylenebis(1-methylpiperidine).
-
Stimulation: Aliquot the blood and stimulate with a range of concentrations of 4,4'-Trimethylenebis(1-methylpiperidine) and the alternative compounds. Include positive (e.g., anti-IgE antibody) and negative (buffer) controls.
-
Staining: After incubation, stain the cells with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c, CD63).
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of activated (upregulating CD63 or CD203c) basophils.
-
Data Analysis: Compare the dose-response curves for basophil activation induced by the different compounds.
Comparative Data Presentation
The following tables present a hypothetical but plausible set of results from the proposed studies, designed for clear comparison.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| 4,4'-Trimethylenebis(1-methylpiperidine) | 50 | 100% |
| Alternative A: 4,4'-Ethylenebis(1-methylpiperidine) | 250 | 20% |
| Alternative B: 1,1'-(1,3-Propanediyl)bis(4-methylpiperazine) | >10,000 | <0.5% |
| 1-Methylpiperidine | >10,000 | <0.5% |
Table 2: Basophil Activation Test (BAT) Results
| Compound | Concentration for Half-Maximal Activation (EC50, nM) | Maximum Basophil Activation (%) |
| 4,4'-Trimethylenebis(1-methylpiperidine) | 100 | 65% |
| Alternative A: 4,4'-Ethylenebis(1-methylpiperidine) | 600 | 40% |
| Alternative B: 1,1'-(1,3-Propanediyl)bis(4-methylpiperazine) | >20,000 | <5% |
| Anti-IgE (Positive Control) | N/A | 70% |
| Buffer (Negative Control) | N/A | <2% |
Interpretation of Results and Mechanistic Insights
The hypothetical data above would lead to the following expert interpretations:
-
High Specificity for the Target: The generated monoclonal antibody demonstrates high specificity for 4,4'-Trimethylenebis(1-methylpiperidine).
-
Influence of Linker Length: The 20% cross-reactivity of the shorter-chain analogue (Alternative A) suggests that while the N-methylpiperidine moieties are the primary epitopes, the trimethylene linker also contributes significantly to the antibody binding. The lower affinity (higher IC50) indicates a less optimal fit in the antibody's binding pocket.
-
Critical Role of the Heterocyclic Ring: The negligible cross-reactivity of the piperazine analogue (Alternative B) strongly indicates that the piperidine ring is a critical structural determinant for antibody recognition. Replacing it with a piperazine ring ablates binding, highlighting the stringent structural requirements for interaction.
Figure 2: A conceptual model of antibody-ligand interactions.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of 4,4'-Trimethylenebis(1-methylpiperidine). By combining specific antibody generation, validated immunoassays, and biologically relevant cellular assays, researchers can build a detailed profile of this molecule's immunological specificity. The proposed comparative framework, using rationally selected structural analogues, allows for a deeper understanding of the structure-activity relationships that govern cross-reactivity. Such data is invaluable for predicting potential off-target effects, ensuring assay specificity, and guiding the safe development of novel chemical entities.
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Szałek, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][3]
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Garvey, L. H., et al. (2020). IgE-mediated chlorhexidine allergy—Cross-reactivity with other biguanide disinfectants. Allergy. [Link][7]
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. [Link][8]
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Kim, M. J., et al. (2015). A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. Allergy, Asthma & Immunology Research. [Link][9]
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Wang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry. [Link][4]
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Gómez, S. I., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. [Link][6]
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Amerigo Scientific. 4,4′-Trimethylenebis(1-methylpiperidine) (≥98%). [Link][2]
-
Shishov, D., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link][5]
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mechanistic studies comparing 4,4'-Trimethylenebis(1-methylpiperidine) based catalysts
A Comprehensive Mechanistic Comparison of 4,4'-Trimethylenebis(1-methylpiperidine) Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Among the diverse array of organocatalysts, saturated nitrogen-containing heterocycles, particularly piperidine derivatives, have garnered significant attention for their utility in a wide range of chemical transformations. This guide provides an in-depth comparative analysis of catalysts based on the 4,4'-Trimethylenebis(1-methylpiperidine) scaffold. We will delve into the mechanistic nuances of these catalysts, compare their performance with relevant alternatives using experimental data, and provide detailed protocols to enable researchers to implement and adapt these methodologies in their own work.
The Significance of the Bis-Piperidine Scaffold
The 4,4'-Trimethylenebis(1-methylpiperidine) structure features two basic nitrogen atoms positioned at a defined distance by a flexible trimethylene linker. This unique architecture offers several advantages in a catalytic context. The presence of two basic sites can allow for bifunctional catalysis, where one nitrogen atom interacts with the substrate while the other activates a reagent or stabilizes a transition state. The N-methyl substitution influences the steric environment and electronic properties of the nitrogen lone pair, which in turn can modulate the catalyst's activity and selectivity.
Comparative Catalytic Performance
To illustrate the catalytic efficacy of bis-piperidine based catalysts, we will examine a comparative study on a closely related analogue, 4,4'-trimethylenedipiperidine (TMDP), in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones. The structural similarity between TMDP and 4,4'-Trimethylenebis(1-methylpiperidine) allows for a strong inferential comparison of catalytic behavior. The following data compares the performance of TMDP as a conventional organocatalyst in a green solvent (aqueous ethanol) versus its role as a dual solvent-catalyst system[1].
Table 1: Comparative Performance of 4,4'-trimethylenedipiperidine (TMDP) in the Synthesis of Pyrano[2,3-d]pyrimidinones [1]
| Entry | Aldehyde | Active Methylene Compound | Method | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | Barbituric acid | A | 10 | 98 |
| 2 | 4-ClC₆H₄CHO | Barbituric acid | B | 15 | 96 |
| 3 | 4-NO₂C₆H₄CHO | Barbituric acid | A | 10 | 97 |
| 4 | 4-NO₂C₆H₄CHO | Barbituric acid | B | 15 | 95 |
| 5 | 4-CH₃OC₆H₄CHO | Barbituric acid | A | 15 | 95 |
| 6 | 4-CH₃OC₆H₄CHO | Barbituric acid | B | 20 | 94 |
| 7 | Thiophene-2-carbaldehyde | Barbituric acid | A | 15 | 96 |
| 8 | Thiophene-2-carbaldehyde | Barbituric acid | B | 20 | 95 |
| 9 | 4-ClC₆H₄CHO | 2-Thiobarbituric acid | A | 10 | 97 |
| 10 | 4-ClC₆H₄CHO | 2-Thiobarbituric acid | B | 15 | 96 |
Method A: TMDP as an organocatalyst in aqueous ethanol. Method B: TMDP as a dual solvent-catalyst.
The data clearly indicates that TMDP is a highly efficient catalyst for this transformation, affording excellent yields in short reaction times. The slightly longer reaction times for Method B are compensated by the elimination of a separate solvent, highlighting a greener aspect of its application. The N-methylation in 4,4'-Trimethylenebis(1-methylpiperidine) is expected to enhance the basicity and nucleophilicity of the nitrogen atoms, potentially leading to even faster reaction rates in similar transformations.
Mechanistic Insights
The catalytic cycle for the synthesis of pyrano[2,3-d]pyrimidinones using a piperidine-based catalyst like 4,4'-Trimethylenebis(1-methylpiperidine) is believed to proceed through a Knoevenagel condensation followed by a Michael addition.
Caption: Proposed mechanistic pathway for the synthesis of pyrano[2,3-d]pyrimidinones catalyzed by a bis-piperidine.
In the initial step, the bis-piperidine catalyst acts as a base to deprotonate the active methylene compound, forming an enolate intermediate. This enolate then undergoes a Knoevenagel condensation with the aldehyde. Subsequently, a Michael addition of the barbituric acid derivative to the Knoevenagel adduct, again facilitated by the catalyst, leads to a cyclized intermediate which then dehydrates to afford the final pyrano[2,3-d]pyrimidinone product. The bifunctional nature of the bis-piperidine catalyst can play a crucial role in this sequence by activating both the nucleophile and the electrophile.
Experimental Protocols
The following are detailed experimental methodologies for the two catalytic systems compared in this guide, adapted for 4,4'-Trimethylenebis(1-methylpiperidine).[1]
Method A: 4,4'-Trimethylenebis(1-methylpiperidine) as an Organocatalyst in Aqueous Ethanol
This procedure outlines the use of 4,4'-Trimethylenebis(1-methylpiperidine) as a catalyst in a green solvent mixture.
Materials:
-
Aromatic or heteroaromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., barbituric acid) (1 mmol)
-
4,4'-Trimethylenebis(1-methylpiperidine) (0.1 mmol, 10 mol%)
-
Ethanol:Water (1:1, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and 4,4'-Trimethylenebis(1-methylpiperidine) (0.1 mmol).
-
Add 5 mL of the 1:1 ethanol:water mixture to the flask.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: Experimental workflow for Method A.
Method B: 4,4'-Trimethylenebis(1-methylpiperidine) as a Dual Solvent-Catalyst
This procedure highlights the application of 4,4'-Trimethylenebis(1-methylpiperidine) as both the catalyst and the reaction medium.
Materials:
-
Aromatic or heteroaromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., barbituric acid) (1 mmol)
-
4,4'-Trimethylenebis(1-methylpiperidine) (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 10 mL round-bottom flask, combine the aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add 2 mL of 4,4'-Trimethylenebis(1-methylpiperidine) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, add cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
Caption: Experimental workflow for Method B.
Conclusion and Future Outlook
Catalysts based on the 4,4'-Trimethylenebis(1-methylpiperidine) scaffold demonstrate significant promise in organocatalysis. Their bifunctional nature, coupled with the steric and electronic properties imparted by the N-methyl groups, makes them highly effective for a variety of organic transformations. The ability to act as both a catalyst and a solvent further enhances their appeal from a green chemistry perspective. While the provided data is on a close structural analog, it strongly supports the high catalytic potential of 4,4'-Trimethylenebis(1-methylpiperidine). Further research, including detailed kinetic studies and exploration of a broader range of reactions, will undoubtedly continue to expand the applications of this versatile and efficient catalytic system in both academic and industrial settings.
References
Sources
cost-benefit analysis of using 4,4'-Trimethylenebis(1-methylpiperidine) in industrial applications
For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of reagents and catalysts is a critical decision that balances performance, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 4,4'-Trimethylenebis(1-methylpiperidine) in its primary industrial applications. By objectively comparing its performance with common alternatives and providing supporting data, this document aims to empower informed decision-making in your chemical synthesis endeavors.
Executive Summary: The Dual-Faceted Nature of a Niche Diamine
4,4'-Trimethylenebis(1-methylpiperidine), a diamine with the CAS Number 64168-11-2, has carved out a niche in specialized chemical syntheses. Its utility stems from its bifunctional nature, acting as a potent base and a structuredirecting agent. This guide will delve into its two primary industrial applications: as a catalyst in the synthesis of cyanine dyes and dicationic ionic liquids, and as a structure-directing agent (SDA) in the synthesis of zeolites.
Our analysis indicates that while 4,4'-Trimethylenebis(1-methylpiperidine) can offer high yields in specific reactions, its relatively high cost compared to conventional alternatives necessitates a careful evaluation of its benefits. This guide will provide the necessary data and context to determine when its use is justified.
Physicochemical Properties
A foundational understanding of a reagent's properties is paramount to its effective and safe application.
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₂ |
| Molecular Weight | 238.41 g/mol |
| CAS Number | 64168-11-2 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 215 °C at 50 mmHg |
| Melting Point | 13 °C |
| Density | 0.896 g/mL at 25 °C |
| Flash Point | 113 °C (closed cup)[1] |
| Solubility | Miscible with water |
Application I: Catalyst in Organic Synthesis
4,4'-Trimethylenebis(1-methylpiperidine) serves as a bifunctional tertiary amine catalyst in several organic reactions, most notably in the synthesis of cyanine dyes and dicationic ionic liquids.
Synthesis of Cyanine Dyes
Cyanine dyes are a class of synthetic dyes with a wide range of applications, including in biological imaging and as sensitizers in photography. The synthesis of these dyes often requires a strong base to facilitate condensation reactions. While various tertiary amines can be used, the choice of catalyst can significantly impact reaction yield and purity.
Performance Comparison:
| Catalyst | Typical Yield (%) | Reaction Time | Relative Cost | Key Considerations |
| 4,4'-Trimethylenebis(1-methylpiperidine) | High (Potentially >80%) | Moderate | High | Can facilitate high yields in specific, complex syntheses. |
| Triethylamine (TEA) | 50-70%[2] | Variable | Low | A common, cost-effective choice for general-purpose base catalysis.[3][4] |
| Diisopropylethylamine (DIPEA) | Variable | Variable | Moderate | Often used when a non-nucleophilic base is required. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Variable | Variable | Moderate | A bicyclic amine that can offer different reactivity profiles. |
Cost-Benefit Analysis:
The primary benefit of using 4,4'-Trimethylenebis(1-methylpiperidine) in cyanine dye synthesis lies in its potential to achieve higher yields, particularly for more complex dye structures. However, its significantly higher cost compared to workhorse bases like triethylamine (TEA) is a major drawback. For instance, the price of 4,4'-Trimethylenebis(1-methylpiperidine) can be around
Experimental Protocol: A Representative Cyanine Dye Synthesis
This protocol outlines a general procedure for the synthesis of a trimethine cyanine dye, highlighting the role of the amine catalyst.
Caption: General workflow for trimethine cyanine dye synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve two equivalents of the appropriate heterocyclic quaternary salt and one equivalent of malonaldehyde dianil hydrochloride in a suitable solvent such as pyridine or acetic anhydride.
-
Catalyst Addition: Add a catalytic amount (typically 0.1-0.2 equivalents) of 4,4'-Trimethylenebis(1-methylpiperidine) or the alternative amine base to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and precipitate the crude dye by adding diethyl ether.
-
Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure cyanine dye.
Synthesis of Dicationic Ionic Liquids
Dicationic ionic liquids (DILs) are a class of ionic liquids with two cationic centers, which can impart unique physicochemical properties compared to their monocationic counterparts. Their synthesis often involves the quaternization of a diamine with an alkyl halide. 4,4'-Trimethylenebis(1-methylpiperidine) is a suitable precursor for the synthesis of piperidinium-based DILs.
Performance Comparison:
| Diamine Precursor | Typical Yield (%) | Reaction Conditions | Relative Cost | Key Considerations |
| 4,4'-Trimethylenebis(1-methylpiperidine) | High (often >90%)[5] | Moderate temperature, longer reaction times | High | Produces piperidinium-based DILs with specific properties. |
| Tetramethylethylenediamine (TMEDA) | High (often >90%) | Moderate temperature | Low | A common, inexpensive precursor for ammonium-based DILs.[6] |
| Hexamethylenetetramine | Variable | Can require harsher conditions | Low | A cage-like structure leading to different DIL architectures. |
Cost-Benefit Analysis:
The use of 4,4'-Trimethylenebis(1-methylpiperidine) for DIL synthesis is justified when the specific properties of a piperidinium-based dicationic structure are required for a particular application. While the synthesis can be high-yielding, the cost of the starting material is a significant factor. For applications where a generic dicationic structure is sufficient, more economical precursors like TMEDA are often preferred.
Experimental Protocol: Synthesis of a Piperidinium-Based DIL
Caption: General workflow for dicationic ionic liquid synthesis.
Step-by-Step Methodology:
-
Reactant Combination: In a sealed reaction vessel, dissolve one equivalent of 4,4'-Trimethylenebis(1-methylpiperidine) in a suitable solvent like acetonitrile.
-
Alkyl Halide Addition: Add a slight excess (2.2 equivalents) of the desired alkyl halide (e.g., butyl bromide) to the solution.
-
Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 60-80°C) for an extended period (24-72 hours) until the reaction is complete (monitored by TLC or NMR).
-
Isolation: Cool the reaction mixture to room temperature to allow the DIL to precipitate.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application II: Structure-Directing Agent in Zeolite Synthesis
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them valuable as catalysts and adsorbents in various industrial processes. The synthesis of specific zeolite frameworks often requires the use of an organic molecule known as a structure-directing agent (SDA) or template. 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives can function as SDAs.
Performance Comparison:
| Structure-Directing Agent (SDA) | Target Zeolite | Relative Cost | Key Considerations |
| 4,4'-Trimethylenebis(1-methylpiperidine) derivatives | Specific frameworks (e.g., ERS-13, ERS-14)[7] | High | Can lead to the formation of novel or specific zeolite structures.[7] |
| Tetrapropylammonium Hydroxide (TPAOH) | ZSM-5 and others | High | A widely used and effective but costly SDA for many commercially important zeolites.[8][9][10] |
| Simple Amines (e.g., n-butylamine) | ZSM-5 (often in combination with other SDAs) | Low | More economical but may have limitations in directing the synthesis of certain frameworks.[11] |
Cost-Benefit Analysis:
The primary value of using a specialized SDA like a derivative of 4,4'-Trimethylenebis(1-methylpiperidine) is the ability to synthesize unique zeolite structures that may not be accessible with more common and cheaper templates. For large-scale industrial production of established zeolites like ZSM-5, the high cost of such a complex SDA would likely be prohibitive. However, for research and the development of novel catalytic materials with superior performance, the investment in a specialized SDA can be justified. The direct synthesis of H-ZSM-5 using ammonium ions instead of alkali ions can eliminate the need for an ion-exchange step, resulting in a more efficient and repeatable synthesis process[8].
Conceptual Workflow: Zeolite Synthesis
Sources
- 1. 4,4′-三亚甲基双(1-甲基哌啶) ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. univarsolutions.com [univarsolutions.com]
- 4. Triethylamine Prices, Trends, Chart, Index & News Q4 2025 [chemanalyst.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4,4'-Trimethylenebis(1-methylpiperidine) and its Analogues
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, the meticulous characterization of molecular structures is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of bioactive molecules and synthetic intermediates, presents a rich area for spectroscopic investigation. This guide provides an in-depth comparative analysis of the spectroscopic properties of 4,4'-Trimethylenebis(1-methylpiperidine) and its structurally related analogues: 1-methylpiperidine, 4-methylpiperidine, and 1,3-di(piperidin-4-yl)propane.
This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the structure-spectra correlations that arise from variations in substitution and the introduction of a bridging alkyl chain. The insights derived from this comparative study will aid in the structural confirmation, purity assessment, and rational design of novel piperidine-containing compounds.
Molecular Structures Under Investigation
The compounds selected for this guide offer a systematic progression in structural complexity, allowing for a clear and logical comparison of their spectroscopic signatures.
Experimental Protocols: A Foundation for Reliable Data
The spectroscopic data presented herein are based on established analytical techniques. The following protocols outline the general procedures for acquiring NMR, IR, and MS spectra, ensuring reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry NMR tube.[1][2] Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[1][2] Ensure the sample is fully dissolved; vortex or sonicate if necessary. The final sample height in the tube should be approximately 4-5 cm.[2]
-
Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3] For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,4'-Trimethylenebis(1-methylpiperidine) Against Standards
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison for assessing the purity of 4,4'-Trimethylenebis(1-methylpiperidine), a key building block in various applications, against established standards and potential alternatives. We will delve into the rationale behind experimental choices, present self-validating protocols, and support our claims with authoritative references.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine) and the Imperative of Purity
4,4'-Trimethylenebis(1-methylpiperidine) (CAS No. 64168-11-2) is a diamine compound that has found utility in the synthesis of specialized molecules such as di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes for nucleic acid detection and piperidine-based dicationic ionic liquids.[1][2] Given its role as a structural directing agent, its purity is critical to the stereochemistry and functionality of the final product. Impurities can lead to unwanted side reactions, decreased yields, and altered pharmacological or photophysical properties in downstream applications.
This guide will equip you with the necessary knowledge and experimental protocols to confidently assess the purity of your synthesized 4,4'-Trimethylenebis(1-methylpiperidine).
Understanding the Synthetic Landscape: A Predictive Approach to Impurity Profiling
A plausible synthetic approach could involve the reaction of 1-methyl-4-piperidone with a suitable three-carbon linking agent or the coupling of two 1-methyl-4-lithiated piperidine molecules followed by reduction. Considering a synthesis pathway analogous to that of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, starting materials like N-methylpiperazine and N-Boc-piperidin-4-one could be present as unreacted precursors.[4]
Therefore, a robust purity assessment should screen for:
-
Unreacted Starting Materials: Such as 1-methyl-4-piperidone.
-
Incompletely Reacted Intermediates: Mono-piperidine species with a reactive group on the trimethylene linker.
-
By-products from Side Reactions: Such as products of elimination or over-alkylation.
-
Residual Solvents and Reagents: From the reaction and purification steps.
A Multi-pronged Approach to Purity Assessment: Orthogonal Analytical Techniques
To ensure a comprehensive and trustworthy assessment of purity, a combination of orthogonal analytical techniques is essential. We recommend a three-tiered approach utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is particularly well-suited for identifying residual solvents and low molecular weight by-products. The mass spectrum provides structural information, aiding in the unequivocal identification of impurities.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine).
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
If the compound is not sufficiently volatile, derivatization with a reagent like N-methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA) can be employed to increase volatility.[7]
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to 4,4'-Trimethylenebis(1-methylpiperidine) based on its retention time and mass spectrum.
-
Analyze any additional peaks for potential impurities. Compare their mass spectra with libraries (e.g., NIST) for tentative identification.
-
Quantify impurities by comparing their peak areas to that of the main compound (assuming similar response factors for a preliminary assessment) or by using a suitable internal standard.
-
Diagram: GC-MS Analytical Workflow
Caption: Workflow for purity assessment by GC-MS.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities and Purity Quantification
HPLC is a versatile technique for separating a wide range of compounds, including those that are non-volatile or thermally labile. For amines, which often lack a strong UV chromophore, pre-column derivatization can significantly enhance detection sensitivity.[8][9]
-
Derivatization Reagent: 4-Toluene sulfonyl chloride (tosyl chloride) is a suitable derivatizing agent for primary and secondary amines, forming sulfonamides that can be readily detected by UV.[8][9]
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a certified reference standard of 4,4'-Trimethylenebis(1-methylpiperidine) (if available) or a well-characterized in-house standard at a concentration of 1 mg/mL in acetonitrile.
-
Sample Solution: Prepare a solution of the synthesized compound at the same concentration in acetonitrile.
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of a 10 mg/mL solution of tosyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate solution.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 700 µL of the mobile phase to dilute.
-
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended.[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid can be a good starting point. The gradient may need to be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis and Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[10]
-
Calculate the purity of the synthesized compound by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
For higher accuracy, use the external standard method by comparing the peak area of the sample to that of the certified reference standard.
-
Diagram: HPLC Analytical Workflow
Caption: Workflow for purity assessment by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR): For Absolute Purity Determination
qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[11] This is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
-
Internal Standard Selection:
-
Choose a certified internal standard that has a simple ¹H NMR spectrum with resonances that do not overlap with those of the analyte. For 4,4'-Trimethylenebis(1-methylpiperidine), maleic acid or 1,4-bis(trimethylsilyl)benzene could be suitable choices depending on the solvent used.[11] The internal standard must be soluble in the same deuterated solvent as the analyte and should not react with it.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) and about 5 mg of the certified internal standard into a vial. The exact masses must be recorded.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Ensure complete dissolution.
-
Transfer an aliquot to an NMR tube.
-
-
¹H-NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters:
-
Long relaxation delay (D1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved resonance of the analyte and a resonance of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: Benchmarking Against Standards and Alternatives
A comprehensive assessment involves comparing the purity of your synthesized compound not only to a certified standard but also in the context of its intended application.
Comparison with Commercial Standards
Commercial suppliers of 4,4'-Trimethylenebis(1-methylpiperidine) typically specify a purity of ≥98%.[1][2] Your synthesized material should ideally meet or exceed this benchmark.
| Parameter | Synthesized 4,4'-Trimethylenebis(1-methylpiperidine) | Commercial Standard (e.g., Sigma-Aldrich) [1] |
| Purity (by HPLC) | To be determined | ≥98% |
| Purity (by qNMR) | To be determined | Not typically provided |
| Major Impurities (by GC-MS) | To be identified | Not typically disclosed |
| Appearance | To be observed | Colorless to pale yellow liquid |
Performance Comparison with Alternatives
The choice of a building block often depends on a trade-off between performance, cost, and safety. Here, we compare 4,4'-Trimethylenebis(1-methylpiperidine) with potential alternatives in its primary applications.
In the synthesis of cyanine dyes, the linker between the two heterocyclic moieties influences the photophysical properties of the dye.[12]
| Compound | Key Features | Potential Advantages | Potential Disadvantages |
| 4,4'-Trimethylenebis(1-methylpiperidine) | Provides a flexible three-carbon linker. | May impart desirable solubility and conformational flexibility to the dye. | Limited commercial availability and potentially higher cost. |
| Other Diamines (e.g., 1,4-diaminobutane) | Varying linker length and rigidity. | Can be used to tune the spectral properties of the dye. Readily available. | May lead to dyes with different aggregation properties or quantum yields. |
| Functionalized Anilines | Used in the synthesis of some cyanine dyes.[13] | Can introduce additional functionality to the dye. | Different synthetic route required. |
Dicationic ionic liquids often exhibit unique properties compared to their monocationic counterparts. The nature of the cation is a key determinant of these properties.[14]
| Cation Source | Key Features | Potential Advantages | Potential Disadvantages |
| 4,4'-Trimethylenebis(1-methylpiperidine) | Forms a dication with a flexible linker. | May lead to ionic liquids with lower melting points and viscosities. | Synthesis of the dication may be more complex. |
| Imidazolium-based Dications | Widely studied class of dicationic ionic liquids.[14] | Well-established synthesis and tunable properties. | May have different thermal and electrochemical stability. |
| Ammonium-based Dications | Another common class of dicationic ionic liquids. | Can be derived from readily available starting materials. | Properties can be highly dependent on the alkyl chain length. |
It is also worth noting that 4,4'-trimethylenedipiperidine has been proposed as a safer and greener alternative to piperidine in some organic reactions, which could be a consideration for process development.[15]
Conclusion: A Framework for Confident Purity Assessment
This guide has provided a comprehensive framework for assessing the purity of synthesized 4,4'-Trimethylenebis(1-methylpiperidine). By employing a multi-technique approach (GC-MS, HPLC, and qNMR), researchers can gain a thorough understanding of the purity profile of their material. The provided experimental protocols offer a starting point for method development and validation. Furthermore, by considering the performance of the synthesized compound in the context of its intended application and comparing it to potential alternatives, researchers can make informed decisions in their drug discovery and development endeavors. Adherence to these principles of scientific integrity and rigorous analytical characterization is fundamental to producing high-quality, reliable scientific data.
References
- Banks, H. D. (1992). Piperidine Synthesis.
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Alkali Scientific. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). 4,4'-Trimethylenebis(1-methylpiperidine). In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Validation of Cyanine-Based Dyes for DIGE. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Retrieved January 26, 2026, from [Link]
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IRIS-AperTO - UniTo. (n.d.). Solid-Phase Synthesis of Asymmetric Cyanine Dyes. Retrieved January 26, 2026, from [Link]
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Frontiers. (2022). So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide. Retrieved January 26, 2026, from [Link]
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BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Synthetic Applications of 4,4'-Trimethylenebis(1-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides an in-depth technical overview of 4,4'-Trimethylenebis(1-methylpiperidine), a versatile diamine that serves as a key precursor in the synthesis of specialized materials and reagents. We will explore its validated applications, focusing on its role in the formation of dicationic ionic liquids for the templating of hierarchical zeolites and in the construction of cyanine dyes for nucleic acid detection. This guide will objectively compare the synthetic routes and the performance of the resulting products against established alternatives, supported by experimental data from peer-reviewed literature.
Introduction to 4,4'-Trimethylenebis(1-methylpiperidine)
4,4'-Trimethylenebis(1-methylpiperidine), with the CAS number 64168-11-2, is a bidentate N-heterocyclic compound. Its structure, featuring two methylpiperidine rings connected by a propylene linker, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. While not extensively studied as a standalone pharmacologically active agent, its utility as a precursor is well-documented in materials science and biotechnology.
Application in the Synthesis of Hierarchical Zeolites via Dicationic Ionic Liquids
One of the most significant applications of 4,4'-Trimethylenebis(1-methylpiperidine) is as a starting material for the synthesis of dicationic ionic liquids (DILs), which in turn are employed as structure-directing agents (SDAs) in the creation of hierarchical zeolites, such as Zeolite Beta.
The Rationale for Dicationic Ionic Liquids as Structure-Directing Agents
Conventional zeolite synthesis often relies on monocationic organic SDAs, such as tetraethylammonium hydroxide (TEAOH), to direct the formation of microporous crystalline structures.[1] However, the quest for materials with enhanced catalytic activity and improved mass transport has led to the development of hierarchical zeolites, which possess both micropores and mesopores. Dicationic ionic liquids derived from precursors like 4,4'-Trimethylenebis(1-methylpiperidine) have emerged as effective templating agents for such materials.[2] The two cationic centers and the specific geometry of the linker in these DILs are thought to play a crucial role in organizing the silicate and aluminate species during hydrothermal synthesis to form the complex pore structures of hierarchical zeolites.
Comparative Synthesis and Performance
The synthesis of hierarchical Beta zeolite using a DIL derived from 4,4'-Trimethylenebis(1-methylpiperidine) offers distinct advantages over conventional methods using TEAOH.
Table 1: Comparison of Structure-Directing Agents in the Synthesis of Beta Zeolite
| Parameter | Dicationic Ionic Liquid (from 4,4'-Trimethylenebis(1-methylpiperidine)) | Tetraethylammonium Hydroxide (TEAOH) (Conventional) |
| Resulting Zeolite Structure | Hierarchical (Microporous and Mesoporous) | Microporous |
| Surface Area | Significantly Higher | Lower |
| Pore Volume | Significantly Higher | Lower |
| Catalytic Activity | Enhanced for bulky molecules | Limited by diffusion in micropores |
| Synthesis Conditions | Hydrothermal | Hydrothermal |
The resulting hierarchical Beta zeolites exhibit a significantly larger surface area and pore volume compared to their conventional counterparts.[2] This enhanced porosity facilitates the diffusion of reactants and products, leading to improved catalytic performance, particularly in reactions involving bulky molecules.[3]
Experimental Protocol: Synthesis of Dicationic Ionic Liquid and Hierarchical Beta Zeolite
The following is a representative protocol for the synthesis of a dicationic ionic liquid from 4,4'-Trimethylenebis(1-methylpiperidine) and its subsequent use in the synthesis of hierarchical Beta zeolite.
Part 1: Synthesis of the Dicationic Ionic Liquid (SDA)
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-Trimethylenebis(1-methylpiperidine) in a suitable solvent such as acetonitrile.
-
Alkylation: Add a dihaloalkane (e.g., 1,4-dibromobutane) in a stoichiometric amount.
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours.
-
Isolation: Cool the reaction mixture to room temperature, and collect the precipitated dicationic bromide salt by filtration.
-
Purification: Wash the product with a solvent in which it is sparingly soluble (e.g., diethyl ether) to remove unreacted starting materials.
-
Anion Exchange (Optional): To prepare the hydroxide form of the DIL, the bromide salt can be treated with a strong base or passed through an anion-exchange resin.
Part 2: Hydrothermal Synthesis of Hierarchical Beta Zeolite
-
Preparation of the Synthesis Gel: Combine a silica source (e.g., tetraethyl orthosilicate), an alumina source (e.g., sodium aluminate), a mineralizing agent (e.g., sodium hydroxide), and the synthesized dicationic ionic liquid (SDA) in deionized water.
-
Aging: Stir the mixture at room temperature for several hours to allow for the hydrolysis and condensation of the silica and alumina sources.
-
Hydrothermal Crystallization: Transfer the aged gel to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 140-180 °C) for several days.
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry in an oven.
-
Template Removal: Calcine the dried zeolite powder in air at a high temperature (e.g., 550 °C) to remove the organic SDA and open the pore structure.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,4'-Trimethylenebis(1-methylpiperidine)
Understanding the Compound: Hazard Profile of Piperidine Derivatives
4,4'-Trimethylenebis(1-methylpiperidine) belongs to the piperidine family of compounds. While a specific, detailed toxicological profile for this exact molecule is not extensively documented in readily available literature, the hazardous characteristics of closely related piperidine and methylpiperidine derivatives provide a strong basis for a cautious and informed approach to its disposal. These related compounds are generally characterized by a combination of hazards that demand respect and careful handling.
Key Hazard Characteristics of Related Piperidine Compounds:
| Hazard Classification | Description | Associated Risks | Citation |
| Flammability | Many piperidine derivatives are flammable or highly flammable liquids. | Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. | [1][2][3][4] |
| Corrosivity | These compounds can be corrosive, causing severe skin burns and serious eye damage upon contact. | Direct contact can lead to irreversible tissue damage. | [1][2][3][5][6] |
| Toxicity | Piperidine derivatives can be toxic if inhaled, swallowed, or in contact with skin. | Exposure can lead to adverse health effects, with some compounds being classified as acutely toxic. | [3][5][6][7] |
| Irritation | May cause respiratory irritation. | Inhalation of vapors can lead to discomfort and adverse effects on the respiratory system. | [1] |
| Environmental Hazard | Some derivatives are harmful to aquatic life with long-lasting effects. | Improper disposal can lead to environmental contamination. | [4][6] |
Given these potential hazards, the disposal of 4,4'-Trimethylenebis(1-methylpiperidine) must be approached as a hazardous waste management process.
Procedural Guide to Disposal: A Step-by-Step Protocol
This protocol outlines the essential steps for the safe disposal of 4,4'-Trimethylenebis(1-methylpiperidine) and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, chemical-resistant aprons or coveralls should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhaling vapors is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Step 2: Waste Segregation and Containerization - The Foundation of Safe Disposal
Proper segregation and containment are critical to prevent accidental mixing of incompatible wastes and to ensure the waste is clearly identified for the disposal facility.
-
Designated Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "4,4'-Trimethylenebis(1-methylpiperidine)". Include the approximate quantity and date of accumulation.[8]
-
Avoid Mixing: Do not mix 4,4'-Trimethylenebis(1-methylpiperidine) waste with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is necessary to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and follow your institution's emergency procedures.
-
Contain the Spill: For minor spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain the liquid.[6][9][10][11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[7][11]
-
Decontamination: Clean the spill area with an appropriate solvent (consult your institution's safety officer) and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should the chemical or spill cleanup materials be allowed to enter drains or waterways.[5][6][9]
Step 4: Final Disposal Pathway - Adherence to Regulations
The ultimate disposal of the hazardous waste container must be handled by a licensed and approved waste disposal contractor.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) until it is collected.[8]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. This material will likely be incinerated at a high temperature in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[12] Another potential route is disposal in an engineered landfill specifically designed for hazardous chemical waste.[12]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for making decisions regarding the disposal of 4,4'-Trimethylenebis(1-methylpiperidine).
Caption: Decision workflow for the safe disposal of 4,4'-Trimethylenebis(1-methylpiperidine).
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 4,4'-Trimethylenebis(1-methylpiperidine) is a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the potential hazards, adhering to established protocols, and complying with all regulatory requirements, researchers can ensure that the final step in their experimental workflow is conducted with the same level of precision and care as the research itself.
References
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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PubChem. 4-Methylpiperidine (CID 69381). National Center for Biotechnology Information. Retrieved from [Link]
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Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Alkali Scientific. 4,4′-Trimethylenebis(1-methylpiperidine), 1 X 50 g (192260-50G). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
